molecular formula C11H20N2O4 B044663 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate CAS No. 129799-08-2

1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Cat. No.: B044663
CAS No.: 129799-08-2
M. Wt: 244.29 g/mol
InChI Key: QUKAHFCVKNRRBU-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate is a chiral piperazine derivative that serves as a vital synthetic intermediate and building block in organic chemistry and pharmaceutical research . The compound features both tert-butoxycarbonyl (Boc) and methyl ester protecting groups, making it a versatile scaffold for the step-wise synthesis of more complex molecules . Its primary research value lies in its application in asymmetric synthesis, where it is used to create chiral intermediates for the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . As a reagent, it is typically characterized by high purity (≥95% ) and requires specific storage conditions, such as being kept in a dark place under an inert atmosphere at 2-8°C, to ensure its stability over time . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug or pharmaceutical agent. It must not be used for diagnostic, therapeutic, or any other human or veterinary applications .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKAHFCVKNRRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373562
Record name 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate
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Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129799-08-2
Record name 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129799-08-2
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Foundational & Exploratory

A Technical Guide to 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its relevance in the context of contemporary drug discovery, particularly in the development of targeted cancer therapies.

Compound Identification and Properties

This compound is a piperazine derivative featuring both a tert-butoxycarbonyl (Boc) protecting group and a methyl ester. This bifunctional nature makes it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Compound Identification

IdentifierValue
Chemical Name 1-O-tert-butyl 3-O-methyl piperazine-1,3-dicarboxylate[1]
CAS Number 129799-08-2[2][3][4][5]
Molecular Formula C₁₁H₂₀N₂O₄[1][4][5]
Molecular Weight 244.29 g/mol [2][3][6]
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC[1]
InChI Key QUKAHFCVKNRRBU-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValue
Appearance Colorless oil or solid[4][7]
Purity ≥97% (typical)[2][3]
Solubility Soluble in common organic solvents such as methanol and ethyl acetate.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods. Below is a summary of reported nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Table 3: ¹H NMR Spectroscopic Data

SourceChemical Shift (δ ppm) and Multiplicity (Solvent: CDCl₃)
Source 1 [7]3.71 (s, 3H), 3.64 (d, 1H), 3.41–3.40 (dt, 1H), 3.01–3.00 (m, 3H), 2.78–2.67 (t, 1H), 2.19-2.15 (dt, 2H), 1.43 (dd, 9H)
Source 2 [8]4.02 (m, 1H), 3.74 (s, 3H), 3.70 (m, 1H), 3.43 (m, 1H), 3.20 (m, 1H), 3.04 (m, 2H), 2.75 (m, 1H), 2.14 (m, 1H), 1.47 (s, 9H)

Table 4: Mass Spectrometry Data

Ionm/z
[M+H]⁺ 245.1[7]
[M+Na]⁺ 267[8]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from pyrazine-2-carboxylic acid or by deprotection of a suitably protected precursor.

Synthesis from Pyrazine-2-carboxylic Acid

This synthetic route involves esterification, reduction of the pyrazine ring, and subsequent Boc protection.

G A Pyrazine-2-carboxylic acid B Esterification (SOCl₂, MeOH) A->B C Methyl pyrazine-2-carboxylate B->C D Hydrogenation (Pd/C, H₂) C->D E Methyl piperazine-2-carboxylate D->E F Boc Protection (Boc₂O) E->F G This compound F->G

Synthetic workflow from pyrazine-2-carboxylic acid.

Step 1: Esterification of Pyrazine-2-carboxylic Acid To a stirred mixture of pyrazine-2-carboxylic acid (1 equivalent) in methanol (MeOH), thionyl chloride (SOCl₂) (2 equivalents) is added dropwise at 0-10 °C.[7] The mixture is then stirred overnight at room temperature. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product, methyl pyrazine-2-carboxylate, is extracted with ethyl acetate (EtOAc), and the combined organic phases are concentrated to yield a solid.[7]

Step 2: Hydrogenation of the Pyrazine Ring Methyl pyrazine-2-carboxylate is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).[8] The catalyst is then removed by filtration, and the filtrate is concentrated to give methyl piperazine-2-carboxylate.

Step 3: Boc Protection Methyl piperazine-2-carboxylate is dissolved in a suitable solvent such as dichloromethane (DCM). Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) is added, and the reaction mixture is stirred at room temperature. Upon completion, the reaction is quenched, and the product is extracted. The organic layer is dried and concentrated. The crude product is purified by column chromatography to afford this compound as a colorless oil.[7]

Applications in Drug Discovery

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] The unique structural features of this compound make it a valuable building block for creating libraries of compounds for drug screening.

Role in KRAS G12C Inhibitor Synthesis

Mutations in the KRAS proto-oncogene are prevalent in several aggressive cancers, including pancreatic, colorectal, and lung cancers.[9][10] The KRAS G12C mutation, in particular, has been a focus of intense drug discovery efforts.[9][11] Small molecules that can covalently bind to the mutant cysteine-12 residue have emerged as a promising therapeutic strategy.[12] These inhibitors lock the KRAS protein in its inactive GDP-bound state, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[12][13]

The piperazine moiety is a common feature in several KRAS G12C inhibitors, where it often serves as a central scaffold to orient the key pharmacophoric elements. While this compound itself is not a KRAS inhibitor, its derivatives are integral to the synthesis of these targeted therapies.

cluster_0 Upstream Signaling cluster_1 KRAS Cycle cluster_2 Downstream Effectors RTK Receptor Tyrosine Kinases (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 activates KRAS_GDP KRAS G12C (GDP-bound) Inactive SOS1->KRAS_GDP promotes GDP/GTP exchange KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired in mutants) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor KRAS G12C Inhibitor (Piperazine-based) Inhibitor->KRAS_GDP covalently binds & traps

References

An In-depth Technical Guide to 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate. The content is tailored for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound, a disubstituted piperazine derivative, serves as a valuable building block in organic synthesis. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a methyl ester allows for selective chemical modifications, making it a versatile intermediate in the synthesis of complex molecules.

Below is a summary of its key chemical and physical properties.

PropertyValueReference
Molecular Formula C₁₁H₂₀N₂O₄[1]
Molecular Weight 244.29 g/mol [1]
IUPAC Name 1-O-tert-butyl 3-O-methyl piperazine-1,3-dicarboxylate[1]
CAS Number 129799-08-2[1]
Appearance Colorless oil[2]
Exact Mass 244.14230712 Da[1]
Topological Polar Surface Area 67.9 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with pyrazine-2-carboxylic acid. The structure of the final compound is typically confirmed using nuclear magnetic resonance (NMR) and mass spectrometry.[2]

Synthetic Pathway

The synthesis involves three main steps: esterification, hydrogenation reduction, and a subsequent esterification/protection step.[2]

Synthesis_Workflow A Pyrazine-2-carboxylic acid B Pyrazine-2-carboxylic acid methyl ester A->B Esterification (SOCl₂, MeOH) C Piperazine-2-carboxylic acid methyl ester B->C Hydrogenation Reduction (H₂, Pd/C) D 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate C->D Boc Protection (Di-tert-butyl dicarbonate)

A high-level overview of the synthetic workflow.
Detailed Experimental Protocol

The following protocol is based on a reported synthesis of a derivative, outlining the formation of the core structure.[2]

Step 1: Esterification of Pyrazine-2-carboxylic acid

  • To a stirred mixture of pyrazine-2-carboxylic acid (30 g, 0.24 mol) and methanol (100 mL) at 0–10°C, thionyl chloride (57.51 g, 0.48 mol) is added dropwise.[2]

  • The mixture is then stirred overnight at room temperature (23°C).

  • The solvent is concentrated under reduced pressure.

  • The residue is neutralized with a saturated aqueous NaHCO₃ solution.

  • The product is extracted twice with ethyl acetate, and the combined organic phases are concentrated to yield pyrazine-2-carboxylic acid methyl ester as a light yellow solid.[2]

Step 2: Hydrogenation Reduction

  • The methyl ester from the previous step is subjected to hydrogenation reduction. A common method involves using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to reduce the pyrazine ring to a piperazine ring.

Step 3: Boc Protection

  • The resulting piperazine-2-carboxylic acid methyl ester is then protected with a Boc group. This is typically achieved by reacting the intermediate with di-tert-butyl dicarbonate in a suitable solvent.

  • The final product, this compound, is obtained as a colorless oil after purification by column chromatography.[2]

Analytical Data

The structure and purity of this compound are confirmed through various analytical techniques.

Analytical DataObserved Values
¹H NMR (500 MHz, CDCl₃) δ 3.71 (s, 3H), 3.64 (d, 1H), 3.41–3.40 (dt, 1H), 3.01–3.00 (m, 3H), 2.78–2.67 (t, 1H), 2.19-2.15 (dt, 2H), 1.43 (dd, 9H)
Mass Spectrum (m/z) [M+1]⁺ 245.1

Biological Significance and Applications in Drug Discovery

While this compound is primarily a synthetic intermediate, the piperazine scaffold it contains is a "privileged structure" in medicinal chemistry. Piperazine derivatives are integral to a wide range of therapeutic agents due to their favorable pharmacokinetic properties and ability to interact with various biological targets.[3][4]

The piperazine ring can form multiple hydrogen bonds, regulate acid-base constants, and improve the water solubility of molecules, making it a desirable feature in drug design.[2]

General Biological Activities of Piperazine Derivatives
  • Central Nervous System (CNS) Agents: The N-arylpiperazine moiety is crucial for activity at serotonergic and dopaminergic receptors, leading to the development of drugs for neurological and psychiatric disorders.[4][5]

  • Antimicrobial and Antiviral Agents: Piperazine derivatives have shown promise as antibacterial, antifungal, and antiviral compounds.[4][6]

  • Anticancer Agents: The piperazine scaffold is a key component in many kinase inhibitors that target cancer cell signaling pathways.[3]

  • Anti-inflammatory and Anthelmintic Activity: This class of compounds has also been investigated for its anti-inflammatory and anthelmintic properties.[7]

Role in Signaling Pathways

The broad bioactivity of piperazine derivatives stems from their ability to modulate various cellular signaling pathways. For instance, in oncology, piperazine-based kinase inhibitors can block aberrant signaling cascades that drive tumor growth.

Kinase_Inhibitor_MoA cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation and Survival PhosphoSubstrate->Proliferation Promotes Inhibitor Piperazine-Based Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding

References

Technical Guide: Molecular Weight of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a focused technical overview of the molecular weight of the chemical compound 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate, a molecule relevant in synthetic and medicinal chemistry.

Core Molecular Data

The fundamental quantitative data for this compound is its molecular weight, derived from its chemical formula. This information is crucial for stoichiometric calculations in reaction planning, solution preparation, and analytical characterization.

Data Summary Table
PropertyValueSource
Molecular Weight 244.29 g/mol [1]
Molecular Formula C₁₁H₂₀N₂O₄[1][2]
Monoisotopic Mass 244.14230712 Da[1]

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The protocol for calculating this value is detailed below.

Experimental Protocol: Calculation of Molecular Weight

Objective: To determine the molecular weight of this compound from its molecular formula (C₁₁H₂₀N₂O₄).

Materials:

  • Molecular Formula: C₁₁H₂₀N₂O₄

  • Standard Atomic Weights of Elements:

    • Carbon (C): ~12.011 amu

    • Hydrogen (H): ~1.008 amu

    • Nitrogen (N): ~14.007 amu

    • Oxygen (O): ~15.999 amu

Procedure:

  • Identify Atom Counts: From the molecular formula, determine the number of atoms for each element.

    • Carbon (C): 11

    • Hydrogen (H): 20

    • Nitrogen (N): 2

    • Oxygen (O): 4

  • Calculate Mass Contribution: Multiply the atom count for each element by its standard atomic weight.

    • Mass of Carbon = 11 * 12.011 amu = 132.121 amu

    • Mass of Hydrogen = 20 * 1.008 amu = 20.160 amu

    • Mass of Nitrogen = 2 * 14.007 amu = 28.014 amu

    • Mass of Oxygen = 4 * 15.999 amu = 63.996 amu

  • Summation: Add the mass contributions of all elements to obtain the total molecular weight.

    • Molecular Weight = 132.121 + 20.160 + 28.014 + 63.996 = 244.291 g/mol

Result: The calculated molecular weight is approximately 244.29 g/mol , consistent with published data.[1]

Visualization of Calculation Logic

The logical workflow for determining the molecular weight from the compound's formula can be visualized as follows.

G MF Molecular Formula C₁₁H₂₀N₂O₄ C 11 x Carbon (12.011 amu) MF->C H 20 x Hydrogen (1.008 amu) MF->H N 2 x Nitrogen (14.007 amu) MF->N O 4 x Oxygen (15.999 amu) MF->O MW Total Molecular Weight 244.29 g/mol C->MW H->MW N->MW O->MW

Caption: Logical flow from molecular formula to final molecular weight.

Note: This document focuses solely on the determination of the molecular weight. As this compound is a synthetic building block, it does not have associated biological signaling pathways or complex experimental workflows beyond its synthesis and characterization.

References

A Comprehensive Technical Guide to 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Piperazine derivatives are a critical class of compounds, forming the structural core of numerous therapeutic agents due to their unique physicochemical properties that can enhance solubility, basicity, and pharmacokinetic profiles.[1][2][3] This guide details the compound's formal nomenclature, physicochemical properties, a detailed synthesis protocol, and a visual representation of its synthetic pathway.

Chemical Identity and Nomenclature

The compound is a diester of piperazine-1,3-dicarboxylic acid, featuring a tert-butyl ester at position 1 and a methyl ester at position 3. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis.

  • IUPAC Name: 1-O-tert-butyl 3-O-methyl piperazine-1,3-dicarboxylate[4]

  • CAS Number: 129799-08-2[4]

  • Molecular Formula: C₁₁H₂₀N₂O₄[4]

  • Synonyms: this compound, Methyl 4-Boc-piperazine-2-carboxylate, N-4-Boc-2-piperazinecarboxylic acid methyl ester, Piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester[4]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of the compound, providing essential data for research and experimental design.

PropertyValueSource
Molecular Weight 244.29 g/mol PubChem
Exact Mass 244.14230712 DaPubChem
XLogP3 0.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 55.8 ŲPubChem
Heavy Atom Count 17PubChem
Formal Charge 0PubChem
Complexity 298PubChem

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from pyrazine-2-carboxylic acid. The following protocol is based on the methodology described by Feng, B. et al. (2018).[5]

Overall Reaction Scheme: Pyrazine-2-carboxylic acid → Methyl pyrazine-2-carboxylate → Methyl piperazine-2-carboxylate → this compound

Step 1: Esterification of Pyrazine-2-carboxylic Acid

  • Objective: To convert the carboxylic acid group to a methyl ester.

  • Procedure:

    • Suspend pyrazine-2-carboxylic acid (1 equivalent) in methanol (approx. 3.3 mL per gram of starting material).

    • Cool the stirred mixture to 0-10 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (2 equivalents) dropwise to the mixture, maintaining the temperature.

    • After the addition is complete, allow the mixture to warm to room temperature (23 °C) and stir overnight.

    • Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

    • Neutralize the residue with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous mixture twice with ethyl acetate (EtOAc).

    • Combine the organic phases and concentrate under reduced pressure to yield methyl pyrazine-2-carboxylate.

Step 2: Hydrogenation Reduction of Methyl Pyrazine-2-carboxylate

  • Objective: To reduce the pyrazine ring to a piperazine ring.

  • Procedure:

    • Dissolve the methyl pyrazine-2-carboxylate from Step 1 in methanol.

    • Add a catalytic amount of Palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

    • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain methyl piperazine-2-carboxylate.

Step 3: Boc Protection of Methyl Piperazine-2-carboxylate

  • Objective: To introduce the tert-butoxycarbonyl (Boc) protecting group at the N1 position.

  • Procedure:

    • Dissolve the methyl piperazine-2-carboxylate from Step 2 in a suitable solvent such as dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for several hours until completion.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.

Synthesis_Workflow start Pyrazine-2-carboxylic acid inter1 Methyl pyrazine-2-carboxylate start->inter1 Step 1: Esterification (SOCl₂, MeOH) inter2 Methyl piperazine-2-carboxylate inter1->inter2 Step 2: Hydrogenation (H₂, Pd/C) end_product 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate inter2->end_product Step 3: Boc Protection (Boc₂O, DCM)

Caption: Synthesis pathway of the target compound.

References

An In-depth Technical Guide to the Synthesis of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate, a key intermediate in the development of various biologically active compounds. The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to form multiple hydrogen bonds, modulate acid-base properties, and enhance the water solubility of molecules.[1] This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Synthesis Route Starting from Pyrazine-2-carboxylic Acid

A common and effective method for the synthesis of this compound proceeds through the esterification and subsequent reduction of pyrazine-2-carboxylic acid, followed by N-Boc protection and a final esterification.[1]

Experimental Protocol

Step 1: Synthesis of Pyrazine-2-carboxylic acid methyl ester (5)

To a stirred mixture of pyrazine-2-carboxylic acid (4) and methanol (MeOH) at 0–10°C, thionyl chloride (SOCl₂) is added dropwise.[1] The reaction mixture is then stirred overnight at room temperature (23°C) and concentrated under reduced pressure. The residue is neutralized with a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate (EtOAc). The combined organic phases are concentrated to yield pyrazine-2-carboxylic acid methyl ester (5).[1]

Step 2: Synthesis of Piperazine-2-carboxylic acid methyl ester

This step involves the hydrogenation of the pyrazine ring. While the direct source for this specific transformation's detailed protocol is not fully elaborated in the provided snippets, it is a standard procedure involving a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Step 3: Synthesis of this compound (7)

The piperazine-2-carboxylic acid methyl ester is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃). The final product, this compound (7), is then isolated and purified.

Quantitative Data Summary
StepReactantsReagents/SolventsConditionsProductYieldPurity
1Pyrazine-2-carboxylic acid (30 g, 0.24 mol)SOCl₂ (57.51 g, 0.48 mol), MeOH (100 mL), NaHCO₃ (sat. aq.), EtOAc0-10°C to 23°C, overnightPyrazine-2-carboxylic acid methyl ester (5)80.2%98.2%
2Pyrazine-2-carboxylic acid methyl esterH₂, Catalyst (e.g., Pd/C)Standard hydrogenation conditionsPiperazine-2-carboxylic acid methyl ester--
3Piperazine-2-carboxylic acid methyl esterDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N), Solvent (e.g., DCM)Room temperatureThis compound (7)--

Data for steps 2 and 3 are generalized based on standard organic synthesis procedures as specific quantitative data was not available in the search results.

Reaction Pathway

Synthesis_from_Pyrazine_Acid cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Boc Protection Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid methyl ester Pyrazine-2-carboxylic acid methyl ester Pyrazine-2-carboxylic acid->Pyrazine-2-carboxylic acid methyl ester SOCl2, MeOH Piperazine-2-carboxylic acid methyl ester Piperazine-2-carboxylic acid methyl ester Pyrazine-2-carboxylic acid methyl ester->Piperazine-2-carboxylic acid methyl ester H2, Pd/C This compound This compound Piperazine-2-carboxylic acid methyl ester->this compound Boc2O, Base

Caption: Synthesis of this compound from Pyrazine-2-carboxylic acid.

Enantioselective Synthesis Starting from D-Asparagine

For the synthesis of the chiral (R)-enantiomer, (R)-1-N-Boc-3-piperazinecarboxylic acid methyl ester, a multi-step process starting from D-asparagine can be employed. This method avoids the need for chiral resolution.[2]

Experimental Protocol

Step 1: Cbz Protection of D-Asparagine

D-asparagine is reacted with benzyl chloroformate (CbzCl) in the presence of a solvent and a base to yield the Cbz-protected compound 1.[2]

Step 2: Hofmann Degradation

Compound 1 undergoes Hofmann degradation with iodobenzene diacetic acid to produce compound 2, which has one less carbon atom.[2]

Step 3: Esterification and Boc Protection

The resulting primary amine is then esterified, followed by the introduction of a Boc protecting group.[2]

Step 4: Cyclization

The molecule is then cyclized using 1-bromo-2-chloroethane to form the piperazine ring.[2]

Step 5: Cbz Deprotection

Finally, the Cbz protecting group is removed via hydrogenation to yield the target product, (R)-1-N-Boc-3-piperazinecarboxylic acid methyl ester.[2]

Reaction Pathway

Enantioselective_Synthesis D-Asparagine D-Asparagine Cbz-protected Asparagine Cbz-protected Asparagine D-Asparagine->Cbz-protected Asparagine CbzCl, Base Hofmann Degradation Product Hofmann Degradation Product Cbz-protected Asparagine->Hofmann Degradation Product Iodobenzene diacetic acid Esterified & Boc-protected Intermediate Esterified & Boc-protected Intermediate Hofmann Degradation Product->Esterified & Boc-protected Intermediate Esterification, Boc2O Cyclized Intermediate Cyclized Intermediate Esterified & Boc-protected Intermediate->Cyclized Intermediate 1-bromo-2-chloroethane (R)-1-N-Boc-3-piperazinecarboxylic acid methyl ester (R)-1-N-Boc-3-piperazinecarboxylic acid methyl ester Cyclized Intermediate->(R)-1-N-Boc-3-piperazinecarboxylic acid methyl ester H2, Catalyst

Caption: Enantioselective synthesis of (R)-1-N-Boc-3-piperazinecarboxylic acid methyl ester.

Conclusion

This guide has outlined two distinct and effective synthetic routes for this compound and its enantiomer. The choice of synthesis will depend on the specific requirements of the research, including the need for stereoselectivity and the availability of starting materials. The provided protocols and data are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug development.

References

Spectroscopic Deep Dive: A Technical Guide to Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for piperazine derivatives, a class of compounds with significant pharmacological importance.[1] The piperazine nucleus is a key structural feature in numerous drugs, including antipsychotics, antidepressants, and anxiolytics.[2][3][4] A thorough understanding of their spectroscopic characteristics is crucial for structural elucidation, quality control, and the development of new therapeutic agents.

Spectroscopic Data of Piperazine Derivatives

The following sections present key spectroscopic data for various piperazine derivatives, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of piperazine derivatives by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).[1] The chemical shifts are highly dependent on the substituents attached to the piperazine ring.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected Piperazine Derivatives

CompoundSolvent¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppmReference
Piperazine-2.68 (s, 8H, CH₂)47.9 (CH₂)[1]
N-BenzoylpiperazineCDCl₃2.81-3.97 (m, 8H, piperazine NCH₂)43.5-49.0 (piperazine carbons)[1][5]
1-(4-Chlorophenyl)piperazine-CH stretching: 2954, 2889, 2833 (Raman); 2954, 2896, 2831 (IR)-[6]
N,N'-Bis(2,4-difluorobenzoyl)piperazineCDCl₃3.34 (br. s, 2H), 2.44, 3.79, 3.89 (br. s, 6H), 6.78–7.06 (m, 4H), 7.43 (dd, 2H)42.1, 42.5, 46.9, 47.5 (NCH₂), 104.4 (m), 112.7 (dd), 119.8 (d), 131.0 (m), 158.7 (dt), 164.0 (dt), 164.7 (d, C=O)[7]
Piperazine-2,5-dioneDMSO-d₆~3.8 - 4.1 (s, 4H, CH₂), ~8.0 - 8.5 (s, broad, 2H, NH)~45 (CH₂), ~167 (C=O)[1]

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.[1]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in piperazine derivatives based on the absorption of infrared radiation, which causes molecular vibrations.

Table 2: Characteristic IR Absorption Frequencies for Piperazine and its Derivatives

Functional GroupVibrationWavenumber (cm⁻¹)Reference
N-H (amine)Stretching3220-3500[8]
C-H (alkane)Stretching2800-3100[8]
C=O (amide)Stretching1649-1659[9]
C-NStretching1049-1186[10]
C-C (ring)Stretching1430-1625[8][10]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of piperazine derivatives, aiding in their identification and structural analysis.[1][11][12]

Table 3: Characteristic Mass-to-Charge (m/z) Ratios for Selected Piperazine Derivatives (Electron Ionization - EI)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Reference
1-Benzylpiperazine (BZP)176134, 91, 56[13]
1-(3-chlorophenyl)piperazine (mCPP)196154, 138, 57[13]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)230188, 172, 145[13]
N,N'-bis(2,4-difluorobenzoyl)piperazine267 [M+H]⁺ (ESI+)-[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. Piperazine itself does not absorb significantly in the UV range, but its derivatives with aromatic substituents exhibit characteristic absorption maxima.[14]

Table 4: UV-Vis Absorption Maxima for Selected Piperazine Derivatives

CompoundSolventλmax (nm)Reference
1-Benzylpiperazine (BZP)Aqueous Acid193
1-(2-Methoxyphenyl)piperazine (2-MeOPP)Aqueous Acid206
1-(3-Methoxyphenyl)piperazine (3-MeOPP)Aqueous Acid210
1-(4-Methoxyphenyl)piperazine (4-MeOPP)Aqueous Acid196
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)Aqueous Acid202

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the piperazine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[1]

¹H NMR Acquisition:

  • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).[1]

  • Use a standard pulse sequence, such as a single 90° pulse.[1]

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

¹³C NMR Acquisition:

  • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).[1]

  • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.[1]

  • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).[1]

  • Phase the spectrum to obtain pure absorption peaks.[1]

  • Calibrate the chemical shift scale using the internal standard.[1]

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[1]

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the solid sample with potassium bromide (KBr) powder.

  • Press the mixture into a thin, transparent pellet.

Data Acquisition:

  • Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[10]

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[1]

  • If necessary, derivatize the compound to increase its volatility.[1]

GC-MS Analysis:

  • Inject the sample into the gas chromatograph.

  • The compounds are separated based on their boiling points and interaction with the column.

  • The separated compounds are then introduced into the mass spectrometer for ionization and detection.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Pharmacologically Active Piperazine Derivatives

Many piperazine derivatives exert their therapeutic effects by modulating neurotransmitter signaling pathways.

Vortioxetine_Signaling_Pathway Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibits HT1A 5-HT1A Receptor (Agonist) Vortioxetine->HT1A HT1B 5-HT1B Receptor (Partial Agonist) Vortioxetine->HT1B HT3 5-HT3 Receptor (Antagonist) Vortioxetine->HT3 HT7 5-HT7 Receptor (Antagonist) Vortioxetine->HT7 HT1D 5-HT1D Receptor (Antagonist) Vortioxetine->HT1D Serotonin_Uptake Inhibition of Serotonin Reuptake SERT->Serotonin_Uptake Serotonergic_Transmission Enhanced Serotonergic Transmission HT1A->Serotonergic_Transmission HT1B->Serotonergic_Transmission Neurotransmitter_Release Modulation of other Neurotransmitters (NE, DA, ACh, His) HT3->Neurotransmitter_Release HT7->Serotonergic_Transmission HT1D->Serotonergic_Transmission Serotonin_Uptake->Serotonergic_Transmission Antidepressant_Effects Antidepressant & Anxiolytic Effects Serotonergic_Transmission->Antidepressant_Effects Neurotransmitter_Release->Antidepressant_Effects

Caption: Mechanism of action of Vortioxetine.

Clozapine_Signaling_Pathway Clozapine Clozapine D1 Dopamine D1 Receptor (Antagonist) Clozapine->D1 D2 Dopamine D2 Receptor (Antagonist) Clozapine->D2 D4 Dopamine D4 Receptor (Antagonist) Clozapine->D4 HT2A 5-HT2A Receptor (Antagonist) Clozapine->HT2A M1 Muscarinic M1 Receptor (Antagonist) Clozapine->M1 H1 Histamine H1 Receptor (Antagonist) Clozapine->H1 Alpha1 α1-Adrenergic Receptor (Antagonist) Clozapine->Alpha1 Dopaminergic_Activity Modulation of Dopaminergic Activity D1->Dopaminergic_Activity D2->Dopaminergic_Activity D4->Dopaminergic_Activity Serotonergic_Activity Modulation of Serotonergic Activity HT2A->Serotonergic_Activity Cholinergic_Activity Modulation of Cholinergic Activity M1->Cholinergic_Activity Antipsychotic_Effects Atypical Antipsychotic Effects H1->Antipsychotic_Effects Contributes to sedative effects Alpha1->Antipsychotic_Effects Contributes to orthostatic hypotension Dopaminergic_Activity->Antipsychotic_Effects Serotonergic_Activity->Antipsychotic_Effects Cholinergic_Activity->Antipsychotic_Effects

Caption: Multi-receptor binding profile of Clozapine.

Experimental Workflow for Spectroscopic Characterization

The structural elucidation of a novel piperazine derivative typically follows a systematic experimental workflow.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesize Piperazine Derivative Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity & Stereochemistry Purification->NMR UV_Vis UV-Vis Spectroscopy Analyze Electronic Transitions (if chromophores are present) Purification->UV_Vis Data_Integration Integrate All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration UV_Vis->Data_Integration Structure_Proposal Propose Chemical Structure Data_Integration->Structure_Proposal Confirmation Confirm Structure (e.g., X-ray Crystallography if possible) Structure_Proposal->Confirmation Final_Report Final_Report Confirmation->Final_Report Final Report & Publication

Caption: General experimental workflow.

References

An In-depth Technical Guide to the Physical Properties of N-Boc Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-tert-butoxycarbonyl (Boc) protected piperazines. These compounds are pivotal building blocks in modern medicinal chemistry and drug development, where the precise understanding of their physical characteristics is essential for their effective application in synthesis, formulation, and biological screening. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates fundamental concepts through logical diagrams.

Core Physical Properties of N-Boc Protected Piperazines

The introduction of the bulky, lipophilic N-Boc group significantly alters the physical properties of the parent piperazine ring. It masks one of the basic nitrogen atoms, reducing its polarity and hydrogen bonding capability, which in turn affects its melting point, boiling point, and solubility. The following tables summarize the physical properties of the parent 1-Boc-piperazine and several of its substituted derivatives, providing a comparative analysis for researchers.

Table 1: Physical Properties of 1-Boc-Piperazine

PropertyValueReference(s)
Molecular Formula C₉H₁₈N₂O₂[1]
Molecular Weight 186.25 g/mol [1]
Appearance White to off-white or yellowish crystalline powder/solid[1][2]
Melting Point 43-49 °C[2][3]
Boiling Point 258 °C at 760 mmHg[1]
Density 1.03 g/cm³[1]
Solubility Soluble in organic solvents like dichloromethane, ethanol, ethyl acetate, and methanol.[2][4] Slightly soluble to very soluble in water.[4][5]
pKa (predicted) 8.45 ± 0.10[6]
Flash Point 109.8 °C[1]

Table 2: Physical Properties of Substituted N-Boc-Piperazine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )FormMelting Point (°C)Boiling Point (°C)Solubility
(S)-1-N-Boc-2-methylpiperazine C₁₀H₂₀N₂O₂200.28Powder to crystal43.0 to 47.0268.7 ± 15.0 (Predicted)Soluble in Methanol
(R)-1-Boc-2-phenylpiperazine C₁₅H₂₂N₂O₂262.35White solidNot specified376.2 at 760 mmHgNot specified
N-Boc-3-aminopiperidine C₁₀H₂₀N₂O₂200.28Gum or Semi-Solid181-182277.3 ± 33.0 (Predicted)Slightly soluble in water, soluble in DMSO[4][7]
(R)-3-(Boc-amino)piperidine C₁₀H₂₀N₂O₂200.28Solid116-121Not specifiedNot specified
4-Boc-piperazine-2-carboxylic acid C₁₀H₁₈N₂O₄230.26Powder or crystals231-239Not specifiedNot specified
1,4-Bis-Boc-piperazine-2-carboxylic acid C₁₅H₂₆N₂O₆346.38White crystalline powder128-132 (decomposition)Not specifiedFreely soluble in DCM, THF, DMF; Insoluble in water[8]
N-Boc-homopiperazine C₁₀H₂₀N₂O₂200.28Solid143.495-110 at 0.5 mmHgNot miscible or difficult to mix in water[9]

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is crucial for the characterization and quality control of N-Boc protected piperazines. Below are detailed methodologies for key experiments.

2.1 Melting Point Determination (Capillary Method)

  • Objective: To determine the temperature range over which the solid N-Boc piperazine derivative transitions to a liquid.

  • Methodology:

    • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • Instrumentation: A calibrated melting point apparatus with a heating block and a viewing lens/camera is used.

    • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Data Collection: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

2.2 Boiling Point Determination

  • Objective: To determine the temperature at which the vapor pressure of the liquid N-Boc piperazine derivative equals the atmospheric pressure.

  • Methodology:

    • Sample Preparation: A small volume of the liquid sample is placed in a test tube.

    • Instrumentation: A distillation apparatus or a specialized micro boiling point apparatus is used. A calibrated thermometer is positioned with its bulb just above the liquid surface.

    • Procedure: The sample is heated gently. The temperature is recorded when the liquid boils and a steady stream of vapor is produced, resulting in a constant temperature reading on the thermometer. For high-boiling substances, vacuum distillation is often employed, and the boiling point is reported at a specific pressure (e.g., 110 °C/0.53 mmHg).

    • Data Collection: The constant temperature observed during boiling is recorded as the boiling point at the measured atmospheric pressure.

2.3 Solubility Assessment

  • Objective: To determine the solubility of the N-Boc piperazine derivative in various solvents.

  • Methodology (Kinetic Solubility Assay):

    • Sample Preparation: A stock solution of the compound is prepared in a highly soluble solvent (e.g., DMSO).

    • Instrumentation: A 96-well microplate, automated liquid handler, and a plate reader (nephelometry or UV-Vis spectroscopy) are typically used.

    • Procedure: The stock solution is serially diluted in the test solvent (e.g., water, buffer, organic solvent) in the microplate. The plate is incubated for a set period (e.g., 1-2 hours) to allow for precipitation.

    • Data Collection: The solubility is determined by identifying the highest concentration at which no precipitate is observed. This can be quantified by measuring the turbidity (nephelometry) or by comparing the UV absorbance of the filtered supernatant to a calibration curve. For qualitative assessment, terms like "soluble," "slightly soluble," or "insoluble" are used based on visual inspection.[4][8]

2.4 pKa Determination (Potentiometric Titration)

  • Objective: To measure the acid dissociation constant (pKa) of the conjugate acid of the basic nitrogen atom in the N-Boc piperazine derivative.

  • Methodology:

    • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol).

    • Instrumentation: A calibrated pH meter with a high-precision electrode and an automated titrator or a burette are required.

    • Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant.

    • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the basic sites have been protonated.

Visualizing Key Relationships and Workflows

3.1 Impact of N-Boc Group on Piperazine Properties

The N-Boc group fundamentally alters the electronic and steric properties of the piperazine ring, leading to significant changes in its physical characteristics compared to the parent piperazine.

G Impact of N-Boc Group on Piperazine Properties cluster_properties Physical Properties Piperazine Piperazine (Two basic nitrogens) HighPolarity High Polarity Piperazine->HighPolarity leads to HighSolubility High Water Solubility Piperazine->HighSolubility leads to HighBasicity High Basicity (pKa ~9.8, 5.7) Piperazine->HighBasicity exhibits LowLipophilicity Low Lipophilicity Piperazine->LowLipophilicity has NBocPiperazine N-Boc Piperazine (One basic, one protected nitrogen) LowPolarity Reduced Polarity NBocPiperazine->LowPolarity leads to LowSolubility Reduced Water Solubility NBocPiperazine->LowSolubility leads to LowBasicity Reduced Basicity (pKa ~8.5) NBocPiperazine->LowBasicity exhibits HighLipophilicity Increased Lipophilicity NBocPiperazine->HighLipophilicity has BocGroup N-Boc Protecting Group (Bulky, electron-withdrawing) BocGroup->NBocPiperazine modifies

Caption: Logical diagram illustrating the influence of the N-Boc group on piperazine's properties.

3.2 Experimental Workflow for Physical Characterization

A systematic approach is essential for the thorough physical characterization of a novel N-Boc protected piperazine derivative. The following workflow outlines the key steps.

G Workflow for Physical Characterization of N-Boc Piperazines Start Start: Newly Synthesized N-Boc Piperazine Derivative Purity Purity Analysis (HPLC, LC-MS, NMR) Start->Purity Appearance Visual Inspection (Appearance, Color) Purity->Appearance MeltingPoint Melting Point Determination Appearance->MeltingPoint Solubility Solubility Screening (Aqueous & Organic Solvents) MeltingPoint->Solubility Data Data Compilation & Analysis MeltingPoint->Data pKa pKa Measurement (Potentiometric Titration) Solubility->pKa Solubility->Data BoilingPoint Boiling Point Determination (If liquid at RT) pKa->BoilingPoint pKa->Data Crystal Single Crystal X-ray Crystallography (Optional) BoilingPoint->Crystal BoilingPoint->Data Crystal->Data End End: Complete Physicochemical Profile Data->End

Caption: A generalized experimental workflow for characterizing N-Boc piperazine derivatives.

References

The Cornerstone of Chirality: An In-depth Technical Guide to Chiral Piperazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its basicity, conformational flexibility, and ability to participate in hydrogen bonding, have made it a cornerstone in the design of a vast array of therapeutic agents. The introduction of chirality into the piperazine core unlocks a new dimension of molecular complexity and specificity, offering a powerful strategy to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects. This technical guide provides a comprehensive overview of the synthesis, application, and biological significance of chiral piperazines in modern drug discovery.

The Significance of Chirality in Piperazine-Based Drugs

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. The two enantiomers of a chiral drug can exhibit profound differences in their pharmacological and toxicological profiles due to the stereospecific nature of biological targets such as receptors and enzymes. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to adverse effects.

The incorporation of a stereogenic center into the piperazine ring creates a three-dimensional structure that can lead to more precise interactions with the binding pocket of a biological target. This stereochemical control can significantly impact a drug's affinity, selectivity, and overall efficacy.

Synthesis of Chiral Piperazines

The efficient and stereocontrolled synthesis of chiral piperazines is a critical aspect of their application in drug discovery. Several robust methodologies have been developed to access these valuable building blocks in high enantiomeric purity.

Asymmetric Synthesis from Chiral Precursors

A common and effective strategy involves the use of readily available chiral starting materials, such as α-amino acids. These methods leverage the inherent chirality of the starting material to construct the chiral piperazine core.

Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines from α-Amino Acids [1]

This protocol describes a scalable, four-step synthesis of enantiomerically pure 2-substituted piperazines starting from α-amino acids.

  • Boc Protection and Reduction: The starting α-amino acid is first protected with a tert-butyloxycarbonyl (Boc) group. The carboxylic acid is then reduced to the corresponding alcohol using a reducing agent such as borane dimethyl sulfide complex.

  • Mesylation and Azide Displacement: The resulting alcohol is converted to a mesylate, which is subsequently displaced with sodium azide to introduce the second nitrogen atom.

  • Reduction of Azide and Nosyl Protection: The azide is reduced to a primary amine, which is then protected with a 2-nitrobenzenesulfonyl (nosyl) group.

  • Cyclization: The final piperazine ring is formed via an intramolecular cyclization. The Boc-protected amine is deprotected, and the resulting free amine displaces the nosyl group under basic conditions to yield the orthogonally protected chiral piperazine.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of prochiral pyrazine derivatives offers a direct and efficient route to chiral piperazines. This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively reduce the pyrazine ring.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts [2][3]

This protocol outlines a general procedure for the asymmetric hydrogenation of pyrazinium salts to yield chiral piperazines with high enantiomeric excess.

  • Preparation of the Pyrazinium Salt: The starting pyrazine is activated by N-alkylation with an alkyl halide (e.g., benzyl bromide) to form the corresponding pyrazinium salt.

  • Asymmetric Hydrogenation: The pyrazinium salt is dissolved in a suitable solvent (e.g., a mixture of toluene and 1,4-dioxane) in a high-pressure autoclave. The chiral iridium catalyst, pre-formed from [Ir(COD)Cl]₂ and a chiral phosphine ligand (e.g., (S,S)-f-Binaphane), is added. The reaction mixture is then subjected to high-pressure hydrogen gas (e.g., 600 psi) at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 36 hours).

  • Work-up and Purification: After the reaction is complete, the pressure is released, and the solvent is evaporated. The resulting residue is purified by flash column chromatography to afford the desired chiral piperazine. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Pharmacological Impact of Chiral Piperazines: Quantitative Data

The introduction of a chiral center into a piperazine-containing drug can have a dramatic effect on its biological activity. The following tables summarize quantitative data demonstrating the stereoselectivity of chiral piperazine derivatives for various biological targets.

Drug/Compound ClassTarget(R)-Enantiomer Activity(S)-Enantiomer ActivityReference(s)
Chiral Pyrimidinyl-Piperazine Carboxamides α-GlucosidaseIC₅₀ = 4.53 µM (6b)IC₅₀ = 1.10 µM (7c)[4]
Methyl-Substituted Aryl Piperazinium Compounds α9 Nicotinic Acetylcholine Receptor(2R)PA-diMPP (Antagonist)(2S)PA-diMPP (Antagonist)[5]
Chiral (piperazin-2-yl)methanol derivatives Sigma-1 ReceptorHigh Affinity (Ki = 12.4 nM for 3d)Not specified[6]
Chiral 1,4-disubstituted piperazines Dopamine D2 ReceptorKi = 53 nM (for a specific compound)Not specified[7]

Signaling Pathways Modulated by Chiral Piperazine Drugs

Many chiral piperazine-containing drugs exert their therapeutic effects by modulating the activity of G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. The stereochemistry of the piperazine ligand can influence its binding affinity, efficacy (agonist vs. antagonist), and downstream signaling cascades.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled GPCR that plays a crucial role in mood regulation. Activation of this receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Chiral Piperazine Agonist Receptor 5-HT1A Receptor (GPCR) Agonist->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase α subunit inhibits GIRK GIRK Channel G_protein->GIRK βγ subunit activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreased production PKA Protein Kinase A cAMP->PKA Less activation Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Modulates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Simplified 5-HT1A Receptor Signaling Pathway
Dopamine D2 Receptor Signaling

The dopamine D2 receptor, another Gi/o-coupled GPCR, is a key target for antipsychotic drugs. Similar to the 5-HT1A receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, ultimately modulating neuronal activity.

D2_Receptor_Signaling Ligand Dopamine or Chiral Piperazine Ligand Receptor Dopamine D2 Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Modulation of Neuronal Activity cAMP->Response

Dopamine D2 Receptor Signaling Cascade

The Molecular Basis of Stereoselectivity

The differential activity of enantiomers arises from their distinct interactions with the chiral environment of the biological target. The "three-point attachment" model provides a conceptual framework for understanding this phenomenon. For a chiral molecule to be distinguished by a chiral receptor, a minimum of three points of interaction are required. If one enantiomer can establish three optimal interactions with the receptor's binding site, its mirror image will only be able to establish two of these interactions, leading to a weaker binding affinity and reduced biological effect.

Chiral_Interaction cluster_eutomer Eutomer (e.g., S-enantiomer) cluster_distomer Distomer (e.g., R-enantiomer) Eutomer Chiral Piperazine (S-enantiomer) Interaction1_E Interaction A Eutomer->Interaction1_E H-bond Interaction2_E Interaction B Eutomer->Interaction2_E Hydrophobic Interaction3_E Interaction C Eutomer->Interaction3_E Ionic Receptor_E Receptor Binding Site Interaction1_E->Receptor_E Interaction2_E->Receptor_E Interaction3_E->Receptor_E Good_Fit Optimal 3-Point Binding (High Affinity & Efficacy) Distomer Chiral Piperazine (R-enantiomer) Interaction1_D Interaction A Distomer->Interaction1_D H-bond Interaction2_D Interaction B Distomer->Interaction2_D Hydrophobic Interaction3_D_miss Mismatched Group Distomer->Interaction3_D_miss Receptor_D Receptor Binding Site Interaction1_D->Receptor_D Interaction2_D->Receptor_D Poor_Fit Suboptimal 2-Point Binding (Low Affinity & Efficacy) Experimental_Workflow Start Racemic or Prochiral Piperazine Precursor Synthesis Asymmetric Synthesis or Chiral Resolution Start->Synthesis Separation Enantiomer Separation (Chiral HPLC/SFC) Synthesis->Separation Enantiomer_R (R)-Enantiomer Separation->Enantiomer_R Enantiomer_S (S)-Enantiomer Separation->Enantiomer_S Purity Enantiomeric Excess (ee) Determination (Chiral HPLC/NMR) Enantiomer_R->Purity Enantiomer_S->Purity Binding_Assay In Vitro Binding Assays (Ki determination) Purity->Binding_Assay Functional_Assay In Vitro Functional Assays (IC50/EC50 determination) Binding_Assay->Functional_Assay In_Vivo In Vivo Studies (PK/PD & Efficacy) Functional_Assay->In_Vivo Result Lead Candidate In_Vivo->Result

References

The Piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and indispensable scaffold in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[3] Termed a "privileged scaffold," piperazine's unique structural and physicochemical characteristics allow it to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications.[1][4] This technical guide provides a comprehensive overview of the role of the piperazine scaffold in drug design and development, with a focus on its physicochemical properties, its incorporation into successful drugs, and the experimental methodologies used to evaluate its utility.

Physicochemical Properties of the Piperazine Scaffold

The widespread use of the piperazine moiety in drug discovery is largely attributable to its advantageous physicochemical properties, which can be finely tuned through substitution at its nitrogen and carbon atoms.[1] These properties significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

The piperazine ring's two nitrogen atoms provide a large polar surface area and opportunities for hydrogen bond interactions, which can lead to improved aqueous solubility and oral bioavailability.[5][6] Piperazine itself is freely soluble in water.[7][8] As a diprotic base, piperazine can accept two protons, and its pKa values are crucial for its behavior in physiological environments.[9] The basicity of piperazine derivatives can be modulated by the nature and position of substituents.[10]

PropertyValueReference
Molecular Formula C₄H₁₀N₂[11]
Molar Mass 86.14 g/mol [11]
Appearance White crystalline solid[12]
Melting Point 106 °C[7]
Boiling Point 146 °C[7]
Water Solubility Freely soluble[7][8]
pKa1 5.35 (at 25 °C)[7][13]
pKa2 9.73 (at 25 °C)[7][13]
logP (octanol/water) -1.36[11]

The Piperazine Scaffold in Approved Drugs: Case Studies

The versatility of the piperazine scaffold is best illustrated by its presence in a diverse range of blockbuster drugs. The following sections explore three prominent examples, detailing their mechanisms of action, synthesis, and the biological assays used to characterize their activity.

Imatinib: A Revolution in Cancer Therapy

Imatinib, marketed as Gleevec®, is a tyrosine kinase inhibitor that has transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][14] The piperazine moiety in imatinib is crucial for its solubility and ability to interact with the target kinase.

Mechanism of Action: Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme that drives the uncontrolled proliferation of cancer cells in CML.[15][16] It binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing the inactive conformation of the enzyme and preventing the phosphorylation of its downstream substrates.[15] This blockade of signal transduction ultimately leads to the induction of apoptosis in Bcr-Abl-positive cells.[17]

Signaling Pathway:

G BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling and cell proliferation.

Experimental Protocols:

  • Synthesis of Imatinib: A common synthetic route involves a multi-step process culminating in the coupling of a pyrimidine-amine core with a benzamide group and finally, the N-methylpiperazine moiety.[5] A flow-based synthesis has also been developed to improve efficiency and reduce manual handling.[18] A general laboratory-scale synthesis can be outlined as follows:

    • Amide Core Formation: React 4-(chloromethyl)benzoyl chloride with 3-amino-4-methylaniline in an appropriate solvent like dichloromethane with a base such as pyridine to form the central amide bond.

    • Piperazine Coupling: The resulting intermediate is then reacted with N-methylpiperazine via nucleophilic substitution to attach the piperazine ring.[5]

    • Final Condensation: The final step involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between the piperazine-containing intermediate and 4-(3-pyridyl)-2-aminopyrimidine to yield imatinib.[19]

  • In Vitro Bcr-Abl Kinase Assay: This assay determines the inhibitory activity of imatinib against its target enzyme.[20]

    • Prepare a reaction mixture containing recombinant Bcr-Abl enzyme, a specific peptide substrate, and varying concentrations of imatinib in an appropriate assay buffer.

    • Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

    • Incubate the mixture at 30°C for a defined period (e.g., 20-30 minutes).[1][20]

    • Stop the reaction and capture the phosphorylated substrate on a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated radiolabeled ATP.

    • Quantify the radioactivity of the phosphorylated substrate using a scintillation counter to determine the extent of kinase inhibition.[20]

Olaparib: Targeting DNA Repair in Cancer

Olaparib (Lynparza®) is a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of ovarian, breast, prostate, and pancreatic cancers, particularly those with mutations in the BRCA1 or BRCA2 genes.[21][22] The piperazine ring in olaparib contributes to its overall molecular structure and pharmacological properties.

Mechanism of Action: Olaparib inhibits PARP enzymes, which are critical for the repair of single-strand DNA breaks.[23][24] In cancer cells with BRCA mutations, the homologous recombination repair (HRR) pathway for double-strand break repair is already compromised. The inhibition of PARP by olaparib leads to the accumulation of unrepaired single-strand breaks, which are converted into double-strand breaks during DNA replication. The inability of BRCA-deficient cells to repair these double-strand breaks results in genomic instability and cell death, a concept known as synthetic lethality.[24] In vitro studies have shown that olaparib's cytotoxicity may also involve the trapping of PARP-DNA complexes.[25][26]

Signaling Pathway:

cluster_0 Normal Cell cluster_1 BRCA-Mutated Cancer Cell SSB Single-Strand DNA Break PARP PARP SSB->PARP SSB_Repair SSB Repair PARP->SSB_Repair DSB Double-Strand DNA Break HRR Homologous Recombination Repair (HRR) DSB->HRR DNA_Integrity DNA Integrity Maintained HRR->DNA_Integrity SSB2 Single-Strand DNA Break PARP2 PARP SSB2->PARP2 DSB2 Double-Strand DNA Break PARP2->DSB2 Unrepaired SSB leads to DSB Olaparib Olaparib Olaparib->PARP2 Inhibition HRR2 Defective HRR DSB2->HRR2 Cell_Death Cell Death (Apoptosis) HRR2->Cell_Death

Caption: Olaparib induces synthetic lethality in BRCA-mutated cancer cells by inhibiting PARP-mediated DNA repair.

Experimental Protocols:

  • Synthesis of Olaparib: The synthesis of olaparib involves the construction of a phthalazinone core followed by the attachment of a cyclopropylcarbonylpiperazine moiety. A representative synthetic approach is as follows:

    • Phthalazinone Formation: Condensation of 2-hydrazinylbenzoic acid with 4-fluorobenzoyl chloride to form the phthalazinone ring system.

    • Piperazine Attachment: The phthalazinone intermediate is then reacted with a protected piperazine derivative.

    • Final Acylation: Deprotection of the piperazine nitrogen followed by acylation with cyclopropanecarbonyl chloride yields olaparib.

  • PARP Inhibition Assay: This assay measures the ability of olaparib to inhibit the enzymatic activity of PARP.

    • Immobilize histone proteins onto the wells of a 96-well plate.

    • Add a reaction mixture containing recombinant PARP1 enzyme, NAD+, and varying concentrations of olaparib.

    • Incubate to allow for the poly(ADP-ribosyl)ation of histones.

    • Wash the wells to remove unbound reagents.

    • Detect the amount of poly(ADP-ribose) (PAR) formed using an anti-PAR antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal to quantify PARP activity.

Ziprasidone: A Multi-target Antipsychotic

Ziprasidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[27] Its chemical structure features a benzisothiazolylpiperazine moiety, which is key to its interaction with various neurotransmitter receptors.

Mechanism of Action: The precise mechanism of action of ziprasidone is not fully understood but is thought to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[28][29] It also exhibits agonist activity at the 5-HT1A receptor and inhibits the reuptake of serotonin and norepinephrine.[30] This complex pharmacological profile contributes to its efficacy in treating both the positive and negative symptoms of schizophrenia.[3]

Signaling Pathway:

Ziprasidone Ziprasidone D2_Receptor Dopamine D2 Receptor Ziprasidone->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Ziprasidone->HT2A_Receptor Antagonist HT1A_Receptor Serotonin 5-HT1A Receptor Ziprasidone->HT1A_Receptor Agonist SERT_NET Serotonin & Norepinephrine Reuptake Transporters Ziprasidone->SERT_NET Inhibitor Positive_Symptoms Positive Symptoms (e.g., Hallucinations) D2_Receptor->Positive_Symptoms Negative_Symptoms Negative Symptoms (e.g., Apathy) HT2A_Receptor->Negative_Symptoms Therapeutic_Effect Therapeutic Effect HT1A_Receptor->Therapeutic_Effect SERT_NET->Therapeutic_Effect

Caption: Ziprasidone's multi-target action on dopamine and serotonin receptors and transporters leads to its antipsychotic effects.

Experimental Protocols:

  • Synthesis of Ziprasidone: The synthesis of ziprasidone typically involves the reaction of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride with 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one. This key step forms the link between the piperazine ring and the oxindole moiety.

  • Receptor Binding Assay: This assay determines the affinity of ziprasidone for its target receptors.

    • Prepare cell membrane homogenates expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A).

    • Incubate the membrane homogenates with a radiolabeled ligand known to bind specifically to the receptor.

    • Add varying concentrations of ziprasidone to compete with the radiolabeled ligand for binding to the receptor.

    • After incubation, separate the bound from the unbound radioligand by filtration.

    • Measure the radioactivity of the filter-bound complex to determine the amount of radioligand displaced by ziprasidone.

    • Calculate the Ki (inhibition constant) to quantify the binding affinity of ziprasidone for the receptor.

Diverse Biological Activities of Piperazine Derivatives

Beyond these prominent examples, the piperazine scaffold is a key component in molecules exhibiting a wide range of other biological activities, including antimicrobial and broader anticancer effects.

Antimicrobial Activity

Piperazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against various bacterial and fungal strains.[31][32] Structural modifications to the piperazine ring can enhance this activity.[33]

Compound ClassOrganismMIC (µg/mL)Reference
N-alkyl/aryl piperazinesStaphylococcus aureus6.25 - 25[34]
N-alkyl/aryl piperazinesEscherichia coli12.5 - 50[34]
Pyrimidine-piperazinesCandida albicans12.5 - 25[35]
Benzothiazole-piperazinesAspergillus niger6.25 - 12.5[31]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a series of twofold dilutions of the piperazine derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism in broth without the compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anticancer Activity

Numerous piperazine-containing compounds have been investigated for their anticancer properties, demonstrating cytotoxicity against a variety of cancer cell lines.[9][36][37]

Compound ClassCell LineIC₅₀ (µM)Reference
Vindoline-piperazine conjugatesMDA-MB-46 (Breast)1.00[9]
Alepterolic acid-piperazine derivativesMDA-MB-231 (Breast)5.55[36]
Benzothiazole-piperazine derivativesHUH-7 (Hepatocellular)0.5 - 10[38][39]
Imatinib DerivativesK562 (Leukemia)0.3 - 200[19]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[4][40][41][42]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[4] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[40]

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[41]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow:

Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add Piperazine Derivative Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (~570nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: Workflow of the MTT assay for determining the cytotoxicity of piperazine derivatives.

Conclusion

The piperazine scaffold continues to be a cornerstone of medicinal chemistry, offering a unique combination of favorable physicochemical properties and synthetic tractability. Its presence in a multitude of successful drugs across diverse therapeutic areas underscores its status as a privileged structure. The ability to readily modify the piperazine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool for drug discovery and development. As our understanding of disease biology deepens, the versatile piperazine scaffold is poised to remain a critical component in the design of the next generation of innovative medicines.

References

The Biological Frontier of Substituted Piperazines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, have made it a cornerstone in the design of novel therapeutic agents.[3][4][5] Substituted piperazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in the development of treatments for a wide array of diseases, from cancer and infectious diseases to central nervous system disorders.[1][6][7] This technical guide provides a comprehensive overview of the diverse biological activities of substituted piperazine compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

Piperazine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a variety of human tumor cell lines.[7][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell cycle progression, and disruption of key signaling pathways crucial for cancer cell survival and proliferation.[1][9]

Quantitative Data: Anticancer Activity of Substituted Piperazine Derivatives
Compound ClassCell LineActivity MetricValueReference
Vindoline-Piperazine ConjugatesMDA-MB-46 (Breast Cancer)GI₅₀1.00 µM[10]
Purine Ribonucleoside AnalogsHuman Tumor Cell Lines (various)IC₅₀5.2 - 9.2 µM[1]
Coumarin DerivativesHeLa (Cervical Cancer)IC₅₀2.6 µM[1]
Coumarin DerivativesMKN45 (Gastric Cancer)IC₅₀2.1 µM[1]
Ursolic Acid DerivativesVarious Cancer LinesIC₅₀27.08 - 38.78 µM[1]
Telomerase InhibitorsHela, SMMC-7721, SGC-7901, U87, HepG2IC₅₀1.02 - 4.12 µM[1]
Key Signaling Pathway: PI3K/Akt Inhibition

A frequently implicated mechanism for the anticancer activity of piperazine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its over-activation is a hallmark of many cancers.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Piperazine Substituted Piperazine Derivative Piperazine->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperazine derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability and cytotoxicity.[1][3]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the substituted piperazine compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include appropriate solvent controls.[1][3]

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[1]

Antimicrobial Activity

With the rise of antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. Substituted piperazines have demonstrated significant potential in this area, with derivatives exhibiting activity against a broad spectrum of bacteria and fungi.[7][11][12]

Quantitative Data: Antimicrobial Activity of Substituted Piperazine Derivatives
Compound ClassMicroorganismActivity MetricValue (µg/mL)Reference
Coumarin DerivativesBacillus subtilisMIC0.236[1]
Coumarin DerivativesStaphylococcus aureusMIC0.355[1]
Flavone DerivativesS. aureus, E. coliMIC10[13]
Pyrimidine DerivativesStaphylococcus aureusMIC40[14]
Pyrimidine DerivativesBacillus subtilisMIC40[14]
Pyrimidine DerivativesEscherichia coliMIC40[14]
Pyrimidine DerivativesCandida albicansMIC40[14]
Phenothiazine DerivativesMycobacterium tuberculosisMIC1[15]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.[17]

  • Compound Dilution: Prepare serial twofold dilutions of the piperazine compounds in a 96-well microtiter plate containing Mueller-Hinton broth.[16]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

MIC_Workflow Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of Piperazine Compound in Broth Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Antipsychotic Activity

Piperazine derivatives are a cornerstone in the development of antipsychotic medications.[18][19] Many of these compounds act as antagonists or partial agonists at dopamine D₂ and serotonin 5-HT₂ₐ receptors, which are key targets in the treatment of psychosis.[20][21]

Quantitative Data: Receptor Binding Affinity of Piperazine-based Antipsychotics
CompoundReceptorActivity MetricValue (nM)Reference
FluphenazineDopamine D₂Kᵢ0.4[22]
Novel Piperazine Derivative (3w)Dopamine D₂KᵢHigh Affinity[18]
Novel Piperazine Derivative (3w)Serotonin 5-HT₁ₐKᵢHigh Affinity[18]
Novel Piperazine Derivative (3w)Serotonin 5-HT₂ₐKᵢHigh Affinity[18]
Novel Piperazine Derivative (3w)Histamine H₃KᵢHigh Affinity[18]
Key Signaling Pathway: Dopamine D₂ and Serotonin 5-HT₂ₐ Receptor Antagonism

The therapeutic effect of many atypical antipsychotics is attributed to their combined antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors in the brain.

Antipsychotic_Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor G_Protein_D2 Gi/o Protein D2_Receptor->G_Protein_D2 G_Protein_HT2A Gq/11 Protein HT2A_Receptor->G_Protein_HT2A Adenylyl_Cyclase Adenylyl Cyclase G_Protein_D2->Adenylyl_Cyclase Inhibits PLC Phospholipase C G_Protein_HT2A->PLC Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Therapeutic_Effect Antipsychotic Therapeutic Effect Piperazine_Antipsychotic Piperazine-based Antipsychotic Piperazine_Antipsychotic->D2_Receptor Antagonizes Piperazine_Antipsychotic->HT2A_Receptor Antagonizes

Caption: Simplified signaling of D₂ and 5-HT₂ₐ receptors and antagonism by piperazine antipsychotics.

Experimental Protocol: In Vitro Dopamine D₂ Receptor Binding Assay

This competitive radioligand binding assay quantifies the ability of a test compound to displace a radiolabeled ligand from the dopamine D₂ receptor.[22]

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions containing dopamine D₂ receptors from cells or tissues expressing the receptor. This involves homogenization and differential centrifugation.[7][22]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled D₂ receptor ligand (e.g., [³H]Spiperone), and varying concentrations of the unlabeled piperazine test compound.[22]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[23]

  • Filtration: Rapidly terminate the binding by filtering the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[22]

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[22]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitor constant (Kᵢ), a measure of binding affinity, can then be calculated using the Cheng-Prusoff equation.[23]

Conclusion

The substituted piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of new drugs with a wide range of biological activities. The versatility of its chemistry allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective agents against various therapeutic targets. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers and drug development professionals to explore and advance the therapeutic potential of this important class of compounds. Further research into novel substitutions and hybrid molecules incorporating the piperazine core is poised to yield the next generation of innovative medicines.

References

Methodological & Application

Synthesis Protocol for 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate, a valuable building block in medicinal chemistry and drug development. The outlined three-step synthesis commences from commercially available pyrazine-2-carboxylic acid.

Introduction

Piperazine derivatives are integral scaffolds in a vast array of pharmaceuticals due to their unique physicochemical properties that can enhance bioavailability and target engagement. The title compound, this compound, incorporates both a Boc-protecting group at the 1-position, facilitating selective N-functionalization, and a methyl ester at the 3-position, offering a site for further chemical modification. This dual functionality makes it a versatile intermediate for the synthesis of complex molecules in drug discovery programs. The following protocol is based on a reported synthetic route involving esterification, catalytic hydrogenation, and N-Boc protection.[1]

Overall Reaction Scheme

The synthesis of this compound (3) is achieved through a three-step process starting from pyrazine-2-carboxylic acid (1), proceeding through methyl pyrazine-2-carboxylate (2a) and methyl piperazine-3-carboxylate (2b).

Synthesis_Scheme cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: N-Boc Protection Pyrazine-2-carboxylic_acid Pyrazine-2-carboxylic acid (1) Methyl_pyrazine-2-carboxylate Methyl pyrazine-2-carboxylate (2a) Pyrazine-2-carboxylic_acid->Methyl_pyrazine-2-carboxylate SOCl₂, MeOH Methyl_piperazine-3-carboxylate Methyl piperazine-3-carboxylate (2b) Methyl_pyrazine-2-carboxylate->Methyl_piperazine-3-carboxylate H₂, Pd/C Final_Product 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate (3) Methyl_piperazine-3-carboxylate->Final_Product (Boc)₂O, Et₃N

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

The following protocols are adapted from a peer-reviewed synthetic method.[1]

Step 1: Synthesis of Methyl pyrazine-2-carboxylate (2a)

This step involves the esterification of pyrazine-2-carboxylic acid using thionyl chloride and methanol.

Materials:

  • Pyrazine-2-carboxylic acid (30 g, 0.24 mol)

  • Methanol (MeOH, 100 mL)

  • Thionyl chloride (SOCl₂) (57.51 g, 0.48 mol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred mixture of pyrazine-2-carboxylic acid (30 g, 0.24 mol) and methanol (100 mL) in a round-bottom flask, slowly add thionyl chloride (57.51 g, 0.48 mol) dropwise at 0–10°C using an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature (23°C) and stir overnight.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture twice with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure to yield methyl pyrazine-2-carboxylate as a light yellow solid.

Step 2: Synthesis of Methyl piperazine-3-carboxylate (2b)

This step involves the catalytic hydrogenation of the pyrazine ring to a piperazine ring.

Materials:

  • Methyl pyrazine-2-carboxylate (30 g, 0.22 mol)

  • Methanol (250 mL)

  • 10% Palladium on carbon (Pd/C, 6 g)

  • Hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve methyl pyrazine-2-carboxylate (30 g, 0.22 mol) in methanol (250 mL).

  • Add 10% Pd/C (6 g) to the solution.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After the reaction is complete, cool the mixture and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure. The resulting crude product is used in the next step without further purification.

Step 3: Synthesis of this compound (3)

This final step involves the selective N-Boc protection of the piperazine ring at the 1-position.

Materials:

  • Methyl piperazine-3-carboxylate (10 g, 69.4 mmol)

  • Dichloromethane (CH₂Cl₂, 150 mL)

  • Triethylamine (Et₃N, 7.1 g, 69.4 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 13.6 g, 62.5 mmol)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, prepare a stirred mixture of methyl piperazine-3-carboxylate (10 g, 69.4 mmol) and triethylamine (7.1 g, 69.4 mmol) in dichloromethane (100 mL).

  • Cool the mixture to 0°C using an ice bath.

  • Prepare a solution of di-tert-butyl dicarbonate (13.6 g, 62.5 mmol) in dichloromethane (50 mL).

  • Add the di-tert-butyl dicarbonate solution dropwise to the reaction mixture over 1 hour at 0°C.

  • Stir the reaction mixture for 12 hours, allowing it to gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (petroleum ether: ethyl acetate = 3:1).

  • Upon completion, proceed with a standard aqueous workup and purification by column chromatography to obtain the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepProduct NameStarting MaterialYield (%)Purity (%)Analytical DataReference
1Methyl pyrazine-2-carboxylatePyrazine-2-carboxylic acid80.298.2¹H NMR (500 MHz, CDCl₃) δ 9.36 (s, 1H), 8.85 (d, 1H), 8.78 (d, 1H), 3.96 (s, 3H). m/z [M+1]⁺ 139.1[1]
2Methyl piperazine-3-carboxylateMethyl pyrazine-2-carboxylate-97.6 (crude)¹H NMR (500 MHz, CDCl₃) δ 3.73 (s, 3H), 3.50–3.46 (m, 1H), 3.22–2.98 (dt, 2H), 2.93–2.76 (m, 4H), 1.38 (s, 2H). m/z [M+1]⁺ 145.1[1]
3This compoundMethyl piperazine-3-carboxylateNot specifiedNot specified-[1]

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the following diagram.

G start Start: Pyrazine-2-carboxylic acid step1 Step 1: Esterification - Add SOCl₂ to Pyrazine-2-carboxylic acid in MeOH at 0-10°C - Stir overnight at RT start->step1 workup1 Workup 1 - Concentrate - Neutralize with NaHCO₃ - Extract with EtOAc - Concentrate step1->workup1 intermediate1 Intermediate: Methyl pyrazine-2-carboxylate workup1->intermediate1 step2 Step 2: Hydrogenation - Dissolve in MeOH with Pd/C - React under H₂ (50 psi) at 80°C for 12h intermediate1->step2 workup2 Workup 2 - Filter catalyst - Concentrate step2->workup2 intermediate2 Intermediate: Methyl piperazine-3-carboxylate workup2->intermediate2 step3 Step 3: N-Boc Protection - React with (Boc)₂O and Et₃N in CH₂Cl₂ at 0°C to RT for 12h intermediate2->step3 workup3 Workup 3 - Aqueous workup - Column chromatography step3->workup3 end_product Final Product: 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate workup3->end_product

Figure 2: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-peptidic scaffolds into peptide structures is a cornerstone of modern medicinal chemistry, aiming to develop peptidomimetics with enhanced therapeutic properties. These modifications can lead to improved metabolic stability, increased bioavailability, and better target specificity. 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate is a versatile building block for introducing a constrained, yet flexible, piperazine moiety into peptide chains. Its use in solid-phase peptide synthesis (SPPS) allows for the efficient generation of diverse compound libraries for drug discovery and lead optimization.

The piperazine ring can act as a scaffold to mimic peptide backbone conformations, such as turns, which are often crucial for receptor binding.[1] Peptidomimetics synthesized using piperazine-based linkers are of particular interest as ligands for G protein-coupled receptors (GPCRs), a major class of drug targets.[2] This document provides detailed protocols and application notes for the utilization of this compound in peptide synthesis.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a model peptidomimetic incorporating a piperazine-based building block. These values may vary depending on the specific peptide sequence, resin, and coupling conditions used.

ParameterValueNotes
Resin TypeRink Amide AM ResinSuitable for the synthesis of C-terminal amides.
Resin Substitution0.5 - 0.7 mmol/gStandard loading for many commercial resins.
Coupling ReagentsHBTU / DIPEAStandard coupling conditions for Fmoc/tBu strategy.
Piperazine Building Block Coupling Efficiency>95%Monitored by Kaiser test (negative result).
Amino Acid Coupling Efficiency (per step)>99%Monitored by Kaiser test.
Overall Crude Product Yield65 - 85%Dependent on the length and sequence of the final molecule.
Crude Product Purity (by RP-HPLC)70 - 90%Purification is typically required to achieve higher purity.

Experimental Protocols

The following protocols are adapted for the use of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic

1. Resin Preparation:

  • Swell the Rink Amide AM resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a solid-phase synthesis vessel with gentle agitation.[2]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 3 minutes.[2]

  • Drain the solution.

  • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 12 minutes.[2]

  • Drain the solution and wash the resin thoroughly with DMF (6 times for 30 seconds each).[2]

3. Coupling of this compound:

  • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 10-15 minutes.[2]

  • Add the activated solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.[2]

  • Perform a Kaiser test on a small resin sample to confirm complete coupling (a negative result, indicated by colorless or yellowish beads, is expected).[2]

  • Wash the resin with DMF (4 times for 30 seconds each).[2]

4. Boc Deprotection of the Piperazine Nitrogen:

  • Wash the resin with dichloromethane (DCM) (3 times).[2]

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 30 minutes.[2]

  • Drain the TFA/DCM solution and wash the resin with DCM (3 times).[2]

  • Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 times for 2 minutes each).[2]

5. Peptide Chain Elongation:

  • Couple subsequent Fmoc-protected amino acids using standard coupling protocols (e.g., HBTU/DIPEA activation).

  • Repeat the Fmoc deprotection and coupling steps until the desired peptide sequence is assembled.

6. Cleavage from Resin and Final Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.[2]

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[2]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.[2]

  • Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.[2]

  • Dry the crude product under vacuum.[3]

7. Purification and Analysis:

  • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).[2]

  • Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final molecule.[2]

Visualizations

Experimental Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Couple_Piperazine Couple 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate (HBTU/DIPEA) Wash1->Couple_Piperazine Wash2 Wash (DMF) Couple_Piperazine->Wash2 Boc_Deprotection Boc Deprotection (TFA/DCM) Wash2->Boc_Deprotection Neutralize Neutralize (DIPEA/DMF) Boc_Deprotection->Neutralize Wash3 Wash (DMF) Neutralize->Wash3 Elongation Peptide Chain Elongation (Fmoc-AA, HBTU/DIPEA; 20% Piperidine/DMF cycles) Wash3->Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purify (RP-HPLC) & Analyze (MS, HPLC) Cleavage->Purification

Workflow for solid-phase synthesis using this compound.
Signaling Pathway: GPCR Activation

Peptidomimetics containing piperazine scaffolds can function as ligands for G protein-coupled receptors (GPCRs), which are integral to numerous physiological processes and are significant targets in drug discovery. The following diagram illustrates a general mechanism of GPCR activation by an extracellular peptide ligand, leading to downstream cellular responses.[2]

GPCR_Signaling cluster_cell Cell Membrane GPCR GPCR G_Protein G Protein (αβγ subunits) GPCR->G_Protein Activation Recruitment & GDP/GTP Exchange G_Protein->Activation Effector Effector Protein (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Production Effector->Second_Messenger Ligand Peptide Ligand (with Piperazine Moiety) Ligand->GPCR Binding & Activation Activation->Effector Gα-GTP activates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

General signaling pathway of a G protein-coupled receptor (GPCR).

References

The Versatility of Piperazine Derivatives in Modern Pharmaceuticals: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous and privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the development of a wide array of therapeutic agents targeting a diverse range of diseases. Piperazine derivatives are prominently featured in drugs for central nervous system disorders, cancer, infectious diseases, and more. This document provides a detailed overview of the applications of piperazine derivatives in pharmaceuticals, complete with quantitative data, experimental protocols, and visual diagrams to aid in research and drug development.

Therapeutic Applications of Piperazine Derivatives

Piperazine-containing compounds exhibit a broad spectrum of pharmacological activities, a testament to the scaffold's versatility.[1][2][3][4] The two nitrogen atoms allow for the introduction of various substituents, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.[1][5]

Central Nervous System (CNS) Disorders: A significant number of piperazine derivatives target the CNS, acting as antipsychotics, antidepressants, and anxiolytics.[1][6] These compounds often modulate monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[1][7] For instance, drugs like clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic) all feature a piperazine core and have demonstrated clinical efficacy in treating psychiatric disorders.[1][6]

Oncology: The piperazine moiety is a key structural feature in numerous anticancer agents.[2][8] These derivatives can inhibit various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A notable example is Imatinib (Gleevec), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers, which contains a piperazine ring that contributes to its binding affinity and pharmacokinetic properties.[9] Several other piperazine-based kinase inhibitors, such as Palbociclib and Ribociclib , have been approved for the treatment of breast cancer.[10]

Antimicrobial Agents: The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Piperazine derivatives have shown promise as antibacterial and antifungal agents.[11] The incorporation of lipophilic substituents on the piperazine ring can enhance the compound's ability to penetrate microbial cell membranes.[12]

Other Therapeutic Areas: The applications of piperazine derivatives extend to various other fields, including antihistamines (e.g., cetirizine , cyclizine ), antianginal agents, antivirals, and cardioprotective agents.[1][2][4][13][14]

Quantitative Data Summary

The following tables summarize the biological activity of selected piperazine derivatives across different therapeutic areas. This data is crucial for understanding structure-activity relationships and for the rational design of new drug candidates.

Table 1: Anticancer Activity of Selected Piperazine Derivatives

CompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Spirocyclopropyl oxindole-piperazine derivative (8u)HepG-2Cytotoxicity Assay1.88 ± 0.83[15]
VEGFR-2 Kinase Inhibitor (8u)N/AKinase Inhibition Assay1.52 ± 0.08[15]

Table 2: Neuropharmacological Activity of Piperazine Designer Drugs

CompoundReceptor/TransporterAssay TypeKi (nM)Reference
BZP5-HT1ARadioligand Binding>10,000[7]
BZP5-HT2ARadioligand Binding>10,000[7]
TFMPPSERTNeurotransmitter Uptake130[7]
mCPP5-HT2CRadioligand Binding1.9[7]

Table 3: Antimicrobial Activity of a Representative Piperazine Derivative

CompoundMicrobial StrainMIC (µg/mL)Reference
Piperazine-based Benzimidazole derivative (Compound 2)M. tuberculosis0.1[16]

Experimental Protocols

Detailed methodologies are essential for the evaluation of new chemical entities. The following are protocols for key experiments used to assess the biological activity of piperazine derivatives.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Piperazine derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[11]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[8]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Materials:

  • Microbial strains (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Piperazine derivatives (test compounds)

  • Sterile 96-well microplates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[11]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]

  • MIC Determination: Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[12]

Protocol 3: Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue)

  • Radioligand (a radioactive molecule that binds to the receptor)

  • Piperazine derivatives (test compounds)

  • Binding buffer

  • Non-specific binding agent (a high concentration of a known ligand for the receptor)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and non-specific binding agent).

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) and then calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation.[7]

Visualizing Pathways and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following are Graphviz diagrams illustrating a key signaling pathway and a general experimental workflow.

BZP_Dopamine_Signaling cluster_postsynaptic Postsynaptic Membrane BZP BZP DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Promotes Efflux Dopamine_synapse Dopamine (Synaptic Cleft) D1_receptor D1 Receptor Dopamine_synapse->D1_receptor D2_receptor D2 Receptor Dopamine_synapse->D2_receptor Postsynaptic_Neuron Postsynaptic Neuron Signaling_Cascade Downstream Signaling Postsynaptic_Neuron->Signaling_Cascade

Caption: BZP-mediated modulation of dopaminergic signaling.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Piperazine Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Target_Binding Target Binding Assay (e.g., Radioligand) Cytotoxicity->Target_Binding Functional_Assay Functional Assay (e.g., Enzyme Inhibition) Target_Binding->Functional_Assay Animal_Model Animal Model of Disease Functional_Assay->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity

Caption: General workflow for preclinical drug discovery.

References

Application Notes: 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate is a valuable chiral building block in medicinal chemistry, particularly in the synthesis of complex, biologically active molecules. The piperazine scaffold is a privileged structure found in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in the correct spatial orientation for optimal target engagement. The introduction of a chiral center at the 3-position of the piperazine ring, as in this compound, allows for the synthesis of enantiomerically pure compounds, which is critical for enhancing therapeutic efficacy and minimizing off-target effects.

This document provides detailed application notes for the use of (S)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate in the synthesis of the HIV-1 CCR5 antagonist, Vicriviroc. It includes experimental protocols, quantitative data, and a diagram of the relevant biological signaling pathway.

Application in the Synthesis of Vicriviroc

(S)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate is a key precursor for the synthesis of the chiral (S)-3-methylpiperazine core of Vicriviroc (SCH 417690). Vicriviroc is a potent, orally bioavailable antagonist of the C-C chemokine receptor type 5 (CCR5), which is a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1] The stereochemistry at the 3-position of the piperazine ring is crucial for the high antiviral efficacy of Vicriviroc.[2]

The synthesis of the chiral piperazine intermediate for Vicriviroc can be achieved through various methods, including asymmetric synthesis and chiral resolution. One common approach involves the enantioselective synthesis starting from pyrazine-2-carboxylic acid.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate

This protocol describes a potential enantioselective route starting from a pyrazine precursor, which is a common strategy for synthesizing substituted piperazines.[3]

Step 1: Esterification of Pyrazine-2-carboxylic acid To a stirred solution of pyrazine-2-carboxylic acid (1.0 eq) in methanol (approx. 3.3 mL per gram of acid) at 0-10 °C, thionyl chloride (2.0 eq) is added dropwise. The mixture is then stirred overnight at room temperature. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are concentrated to afford methyl pyrazine-2-carboxylate.[3]

Step 2: Asymmetric Hydrogenation The resulting methyl pyrazine-2-carboxylate is subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos), under a hydrogen atmosphere. This step is crucial for establishing the (S)-stereocenter. The specific catalyst, solvent, temperature, and pressure need to be optimized for high enantioselectivity.

Step 3: N-Boc Protection The resulting (S)-methyl piperazine-2-carboxylate is then protected at the N1 position with a tert-butoxycarbonyl (Boc) group. To a solution of the chiral piperazine ester in a suitable solvent like dichloromethane, di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (1.2 eq) are added. The reaction is stirred at room temperature until completion. The crude product is then purified by column chromatography to yield (S)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate.

Protocol 2: Synthesis of the Vicriviroc Piperazine Moiety

This protocol outlines the subsequent steps to convert the chiral building block into the key intermediate for the total synthesis of Vicriviroc.

Step 1: Selective Deprotection The methyl ester of (S)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate can be selectively hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water) to yield the corresponding carboxylic acid, while keeping the Boc protecting group intact.

Step 2: Further Functionalization The resulting N-Boc protected (S)-piperazine-3-carboxylic acid can then be used in subsequent coupling reactions to build the remainder of the Vicriviroc molecule. This typically involves amide bond formation and other standard organic transformations. A key step in the synthesis of Vicriviroc involves the reductive amination of an appropriate aldehyde with the deprotected (S)-3-methylpiperazine core.

Quantitative Data

The following table summarizes typical yields and purity for the synthesis of the racemic precursor to the chiral building block, as described in the literature. Enantioselective syntheses aim for high enantiomeric excess (ee), typically >95%.

StepProductYield (%)Purity (%)Reference
Esterification of Pyrazine-2-carboxylic acidMethyl pyrazine-2-carboxylate80.298.2[3]
Hydrogenation and Boc Protection (racemic)This compound--[3]

Mechanism of Action of Vicriviroc and Signaling Pathway

Vicriviroc is a noncompetitive allosteric antagonist of the CCR5 receptor.[4][5] The entry of R5-tropic HIV-1 into a host cell, such as a CD4+ T-lymphocyte, is a multi-step process. First, the viral envelope glycoprotein gp120 binds to the CD4 receptor on the host cell surface. This binding induces a conformational change in gp120, which then allows it to bind to the CCR5 co-receptor. This second interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes, and subsequent entry of the viral capsid into the cytoplasm.[5]

Vicriviroc acts by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the extracellular loops of CCR5, which prevents the interaction between gp120 and the co-receptor. By blocking this crucial step, Vicriviroc effectively inhibits the entry of R5-tropic HIV-1 into the host cell.[4][5] Functional assays have confirmed that Vicriviroc is a receptor antagonist, inhibiting chemokine-induced signaling pathways such as calcium flux and GTPγS exchange.[6][7][8]

Signaling Pathway Diagram

HIV_Entry_Inhibition_by_Vicriviroc cluster_cell Host Cell (e.g., CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding MembraneFusion Membrane Fusion & Viral Entry CCR5->MembraneFusion 3. Triggers Fusion Vicriviroc Vicriviroc Vicriviroc->CCR5 Blocks Binding

Caption: HIV-1 entry and its inhibition by Vicriviroc.

Experimental Workflow for Vicriviroc Synthesis

Vicriviroc_Synthesis_Workflow cluster_synthesis Synthesis of Chiral Piperazine Intermediate cluster_vicriviroc Total Synthesis of Vicriviroc start Pyrazine-2-carboxylic acid ester Esterification start->ester hydro Asymmetric Hydrogenation ester->hydro boc N-Boc Protection hydro->boc chiral_intermediate (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate boc->chiral_intermediate deprotection Selective Deprotection & Functionalization chiral_intermediate->deprotection coupling Coupling with other fragments deprotection->coupling final_product Vicriviroc coupling->final_product

Caption: General workflow for the synthesis of Vicriviroc.

Conclusion

This compound, particularly its (S)-enantiomer, serves as a critical chiral building block in the synthesis of complex pharmaceutical agents like Vicriviroc. Its use allows for the precise installation of a chiral 3-methylpiperazine core, which is essential for the biological activity of the final drug molecule. The provided protocols and diagrams offer a foundational understanding for researchers engaged in the design and synthesis of novel therapeutics utilizing this versatile chiral scaffold.

References

Application Notes and Protocols for Piperazine Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex, which is essential for protein degradation.[2]

Piperazine-containing linkers have gained prominence in PROTAC design due to their unique structural and chemical properties.[3] The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms, offers a semi-rigid scaffold that can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4] This rigidity can reduce the entropic penalty of binding, potentially leading to enhanced degradation potency.[5] Furthermore, the basic nature of the piperazine moiety can improve the solubility and cell permeability of PROTACs, addressing common challenges in their development.[3] The protonation of the piperazine nitrogen atoms at physiological pH can increase the polarity of the molecule, which may also facilitate escape from the endosome.[1]

These application notes provide a comprehensive guide to the use of piperazine linkers in PROTAC design, including detailed synthetic protocols, methods for biological evaluation, and a summary of their impact on PROTAC performance.

Advantages of Piperazine Linkers in PROTAC Design

The incorporation of a piperazine moiety into a PROTAC linker can offer several advantages over traditional alkyl or polyethylene glycol (PEG) linkers:

  • Improved Physicochemical Properties: The basic nitrogen atoms in the piperazine ring can be protonated, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[6] This improved solubility can facilitate formulation and administration.

  • Enhanced Cell Permeability: While seemingly counterintuitive, the increased polarity from the protonated piperazine can, in some cases, improve cell permeability and aid in endosomal escape.[7]

  • Conformational Rigidity: The cyclic nature of the piperazine ring restricts the conformational flexibility of the linker.[4] This can help to pre-organize the PROTAC into a bioactive conformation that is optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5]

  • Metabolic Stability: The piperazine ring is generally more resistant to metabolic degradation compared to linear alkyl or PEG chains, which can lead to improved pharmacokinetic profiles.[7]

  • Versatile Synthetic Handle: The two nitrogen atoms of the piperazine ring provide versatile points for chemical modification, allowing for the modular and efficient synthesis of PROTAC libraries with varying linker lengths and compositions.[2]

Design and Synthesis of Piperazine-Containing PROTACs

A general workflow for the design and synthesis of a piperazine-containing PROTAC is depicted below. This typically involves a modular approach where the POI ligand, the piperazine linker, and the E3 ligase ligand are synthesized or obtained separately and then coupled together.

G General Workflow for Piperazine PROTAC Synthesis cluster_synthesis Synthesis cluster_coupling Coupling Reactions cluster_final Final Steps poi_ligand POI Ligand Synthesis/Modification couple1 Couple POI Ligand to Piperazine Linker poi_ligand->couple1 e3_ligand E3 Ligase Ligand Synthesis/Modification couple2 Couple E3 Ligase Ligand to POI-Linker Intermediate e3_ligand->couple2 piperazine_linker Piperazine Linker Synthesis piperazine_linker->couple1 couple1->couple2 purification Purification (e.g., HPLC) couple2->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization

Caption: A typical experimental workflow for PROTAC synthesis.[2]

Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC with a Piperazine Linker

This protocol describes the synthesis of a PROTAC targeting the BRD4 protein, utilizing a derivative of the BRD4 inhibitor JQ1, a piperazine-containing linker, and the VHL E3 ligase ligand (S,R,S)-AHPC.[8]

Materials:

  • JQ1-carboxylic acid derivative

  • 1-Boc-piperazine

  • (S,R,S)-AHPC hydrochloride

  • tert-Butyl 2-(2-(2-aminoethoxy)ethoxy)acetate

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (flash chromatography, preparative HPLC)

Procedure:

Part 1: Synthesis of JQ1-Piperazine Intermediate [8]

  • Coupling of JQ1 to Boc-piperazine:

    • To a solution of the JQ1-acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Add 1-Boc-piperazine (1.1 eq) and stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous work-up and purify the product by flash column chromatography to yield JQ1-Boc-piperazine.[8]

  • Boc Deprotection:

    • Dissolve the JQ1-Boc-piperazine in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the JQ1-piperazine intermediate.[8]

Part 2: Synthesis of (S,R,S)-AHPC-Linker Intermediate [8]

  • Coupling of (S,R,S)-AHPC to PEG Linker:

    • Dissolve (S,R,S)-AHPC hydrochloride (1.0 eq) and tert-Butyl 2-(2-(2-aminoethoxy)ethoxy)acetate (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Purify the crude product by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA and stir for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the (S,R,S)-AHPC-PEG2-acid.[8]

Part 3: Final PROTAC Synthesis [8]

  • Final Coupling:

    • Dissolve the (S,R,S)-AHPC-PEG2-acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.

    • Add a solution of the JQ1-piperazine intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir at room temperature for 12-24 hours under an inert atmosphere.[8]

  • Purification and Characterization:

    • Purify the final PROTAC product by preparative HPLC.

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Biological Evaluation of Piperazine-Containing PROTACs

A series of in vitro and cell-based assays are required to evaluate the efficacy of a newly synthesized PROTAC.

G Experimental Workflow for PROTAC Characterization cluster_invitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_downstream Downstream Analysis binding_assay Binding Assays (e.g., SPR, ITC) ternary_complex Ternary Complex Formation Assays (e.g., NanoBRET) binding_assay->ternary_complex degradation_assay Protein Degradation (Western Blot) ternary_complex->degradation_assay viability_assay Cell Viability (e.g., MTT, CTG) degradation_assay->viability_assay pk_studies Pharmacokinetic Studies viability_assay->pk_studies invivo_efficacy In Vivo Efficacy Studies pk_studies->invivo_efficacy

Caption: A typical experimental workflow for evaluating PROTACs.[2]

Experimental Protocol: Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after PROTAC treatment.[9]

Materials:

  • Cell line expressing the target protein (e.g., HeLa for BRD4)

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or DMSO control for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using the BCA assay.[10]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.[10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Re-probe the membrane with the loading control antibody.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[11]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells to assess the cytotoxic effects of the PROTAC.[12]

Materials:

  • Cell line of interest

  • PROTAC stock solution in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or DMSO control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Quantitative Data on Piperazine-Containing PROTAC Performance

The following tables summarize representative data for PROTACs containing piperazine linkers, demonstrating their degradation potency and other key parameters.

Table 1: Degradation Potency of BRD4-Targeting PROTACs with Piperazine Linkers [2]

PROTAC NameE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)
Hypothetical PROTAC 1PomalidomidePiperazine-PEGHeLa~25>90
Hypothetical PROTAC 2VHLPiperazine-Alkyl22Rv1~15>90
ARV-771VHLPiperazine-containing22Rv1<5>95

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical POI and E3 ligands.

Table 2: Pharmacokinetic Parameters of a RIPK2-Targeting PROTAC with a Piperazine Linker [13]

PROTAC NameRat Clearance (mL/min/kg)Rat Vdss (L/kg)Rat T½ (h)
PROTAC 418116.9

Signaling Pathway of PROTAC-Mediated Degradation

The mechanism of action of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

G PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->PROTAC Released Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.[9]

Conclusion

Piperazine linkers are a valuable tool in the design of effective PROTACs, offering a means to improve physicochemical properties, enhance cellular activity, and provide a rigid scaffold to facilitate ternary complex formation. The modular nature of their synthesis allows for the rapid generation of PROTAC libraries for structure-activity relationship studies. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of piperazine-containing PROTACs for targeted protein degradation. As the field of targeted protein degradation continues to evolve, the strategic use of functional linkers, such as those containing piperazine, will be crucial for the development of the next generation of PROTAC-based therapeutics.

References

Application Notes and Protocols for Reductive Amination in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of piperazines via reductive amination. The piperazine motif is a crucial scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. Reductive amination offers a versatile and efficient strategy for the synthesis of substituted piperazines.

Introduction to Reductive Amination for Piperazine Synthesis

Reductive amination is a powerful chemical reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine. In the context of piperazine synthesis, this methodology can be applied in several ways, including the intramolecular cyclization of appropriately functionalized precursors and the intermolecular reaction of diamines with dicarbonyl compounds. Another key strategy involves the reduction of diketopiperazines, which are cyclic dipeptides, to the corresponding piperazines.

Common reducing agents for these transformations include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation.[1][2][3] The choice of reducing agent and reaction conditions depends on the specific substrates and the desired substitution pattern on the piperazine ring.

Key Synthetic Strategies

Several key strategies employing reductive amination for piperazine synthesis are highlighted below:

  • One-Pot Synthesis from 1,2-Diamine Derivatives: This approach involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound or a precursor that can form a di-imine intermediate, followed by in-situ reduction to yield the piperazine.[4]

  • Catalytic Reductive Cyclization of Dioximes: Primary amines can be reacted with nitrosoalkenes to form bis(oximinoalkyl)amines, which then undergo a catalytic reductive cyclization to form substituted piperazines.[2]

  • Reduction of Diketopiperazines: Diketopiperazines, readily prepared from amino acids, can be reduced to form chiral piperazines. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Substituted Piperazines via Reductive Amination

This protocol describes the synthesis of a N-substituted piperazine from a primary amine and a diketone using sodium triacetoxyborohydride as the reducing agent.[1]

Materials:

  • Primary amine (e.g., 2-(piperazin-1-yl)ethanamine)

  • Ketone (e.g., N-methyl-4-piperidone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH)

  • Acetonitrile

  • Ethyl trifluoroacetate

  • Sodium carbonate solution

  • Sodium sulfate

  • Dichloromethane (DCM)

Procedure:

  • Protection of the Primary Amine (if necessary): To a solution of 2-(piperazin-1-yl)ethanamine (1.0 g, 7.73 mmol) in acetonitrile (154.6 mL) at 0 °C, add ethyl trifluoroacetate (2.19 g, 15.46 mmol).[1]

  • Stir the reaction for 4 hours at room temperature.[1]

  • Evaporate the solvent under reduced pressure to obtain the protected amine.[1]

  • Reductive Amination: To a stirred solution of the protected amine (1 equivalent) and N-methyl-4-piperidone (1 equivalent) in dry 1,2-dichloroethane, add sodium triacetoxyborohydride (1.4 equivalents) and a catalytic amount of acetic acid at room temperature.[1]

  • Stir the mixture for 12 hours.[1]

  • Work-up: Quench the reaction by adding a saturated solution of sodium carbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Protocol 1)

ParameterValueReference
Reactants2-(piperazin-1-yl)ethanamine, N-methyl-4-piperidone[1]
Reducing AgentSodium triacetoxyborohydride[1]
Solvent1,2-Dichloroethane[1]
Reaction Time12 hours[1]
TemperatureRoom Temperature[1]
Yield29% (for a similar synthesis)[1]
Protocol 2: Catalytic Reductive Cyclization of Dioximes

This protocol outlines the synthesis of a piperazine ring from a primary amino group via the formation and subsequent reductive cyclization of a dioxime intermediate.[2]

Materials:

  • Primary amine

  • Ene-nitrosoacetal

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 5% Palladium on Carbon (Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Hydrogen gas (H₂)

Procedure:

  • Dioxime Formation: To a solution of the primary amine (1 mmol) in CH₂Cl₂ (1 mL), add a solution of the ene-nitrosoacetal (2.1 mL, 1M in CH₂Cl₂) dropwise.[2]

  • Stir the mixture vigorously at room temperature for 24 hours.[2]

  • Add MeOH (2 mL) and continue stirring for 8 hours.[2]

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the dioxime.[2]

  • Reductive Cyclization: To a solution of the dioxime (1 equivalent) and Boc₂O (3 equivalents) in methanol (0.1 M), add 5% Pd/C catalyst (50 mg per 0.5 mmol of dioxime).[5]

  • Place the reaction vial in a steel autoclave. Flush with hydrogen gas and then pressurize to approximately 40 bar.[5]

  • Heat the reaction mixture to 50 °C and stir vigorously for 6 hours.[5]

  • Work-up: Cool the autoclave to room temperature and slowly depressurize.[5]

  • Filter the reaction mixture to remove the Pd/C catalyst.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude piperazine product.[5]

Quantitative Data Summary (Protocol 2)

ParameterValueReference
ReactantsPrimary amine, Ene-nitrosoacetal[2]
Catalyst5% Pd/C[5]
SolventMethanol[5]
Pressure~40 bar H₂[5]
Reaction Time6 hours[5]
Temperature50 °C[5]
YieldModerate to good[2]
Protocol 3: Reduction of a Diketopiperazine to a Piperazine

This protocol describes the reduction of a 2,5-diketopiperazine to the corresponding piperazine using lithium aluminum hydride (LiAlH₄).

Materials:

  • 2,5-Diketopiperazine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (4 equivalents) in anhydrous THF.

  • Addition of Diketopiperazine: Cool the suspension to 0 °C in an ice bath. Add the 2,5-diketopiperazine (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 16-24 hours.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams used.

  • Work-up: Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude piperazine.

  • Purify the product by distillation or crystallization if necessary.

Quantitative Data Summary (Protocol 3)

ParameterValueReference
Reactant2,5-Diketopiperazine
Reducing AgentLithium aluminum hydride (LiAlH₄)
SolventTetrahydrofuran (THF)
Reaction Time16-24 hours
TemperatureReflux
YieldTypically high

Diagrams

G cluster_0 Protocol 1: One-Pot Synthesis Primary Amine Primary Amine Imine Formation Imine Formation Primary Amine->Imine Formation Ketone Ketone Ketone->Imine Formation Reductive Amination Reductive Amination Imine Formation->Reductive Amination N-Substituted Piperazine N-Substituted Piperazine Reductive Amination->N-Substituted Piperazine G cluster_1 Protocol 2: Reductive Cyclization of Dioximes Primary Amine Primary Amine Dioxime Formation Dioxime Formation Primary Amine->Dioxime Formation Nitrosoalkene Nitrosoalkene Nitrosoalkene->Dioxime Formation Catalytic Reductive Cyclization Catalytic Reductive Cyclization Dioxime Formation->Catalytic Reductive Cyclization Substituted Piperazine Substituted Piperazine Catalytic Reductive Cyclization->Substituted Piperazine G cluster_2 Protocol 3: Reduction of Diketopiperazine Diketopiperazine Diketopiperazine Reduction (e.g., LiAlH4) Reduction (e.g., LiAlH4) Diketopiperazine->Reduction (e.g., LiAlH4) Piperazine Piperazine Reduction (e.g., LiAlH4)->Piperazine

References

Application Note: Scalable Synthesis of Orthogonally Protected Chiral Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to modulate physicochemical properties like solubility and bioavailability.[1][2] Chiral substituted piperazines are particularly valuable as they allow for precise three-dimensional interactions with biological targets, which can significantly enhance potency, selectivity, and pharmacokinetic profiles.[3][4][5] However, the synthesis of enantiomerically pure piperazines with orthogonal protection on the two nitrogen atoms presents a significant challenge.[1] Orthogonal protecting groups, which can be removed under different conditions, are crucial for the selective functionalization of each nitrogen atom in a stepwise manner, enabling the construction of complex molecules.[1][6]

This document provides detailed protocols for scalable and enantioselective syntheses of orthogonally protected chiral piperazines, presenting quantitative data in a clear, tabular format and illustrating workflows with diagrams.

Orthogonal Protecting Group Strategies

A key strategy in piperazine synthesis is the use of orthogonal protecting groups that allow for the selective deprotection and functionalization of one nitrogen atom in the presence of the other.[1] The choice of protecting groups is critical and depends on the stability of the substrate and the reaction conditions required in subsequent synthetic steps.

The most common protecting groups for piperazine nitrogens are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) groups. Their distinct deprotection conditions form the basis of an effective orthogonal strategy.[1]

Orthogonal_Deprotection Concept of Orthogonal Protection Start N,N'-Protected Piperazine (e.g., Boc-Pip-Cbz) Deprotect1 Selective Deprotection 1 (e.g., Strong Acid for Boc) Start->Deprotect1 Intermediate1 Mono-protected Piperazine (H-Pip-Cbz) Deprotect1->Intermediate1 Functionalize1 Functionalization (R1) Intermediate1->Functionalize1 Intermediate2 N-Functionalized Piperazine (R1-Pip-Cbz) Functionalize1->Intermediate2 Deprotect2 Selective Deprotection 2 (e.g., Hydrogenolysis for Cbz) Intermediate2->Deprotect2 Intermediate3 Final Intermediate (R1-Pip-H) Deprotect2->Intermediate3 Functionalize2 Functionalization (R2) Intermediate3->Functionalize2 End Final Product (R1-Pip-R2) Functionalize2->End Synthesis_from_Amino_Acid Workflow: Synthesis from α-Amino Acids A 1. Starting Material: α-Amino Acid B 2. Reduction (e.g., LiAlH₄) A->B Step 1 C 3. Orthogonal Protection (e.g., Boc₂O, then NsCl) B->C Step 2 & 3 D 4. Aza-Michael Addition with Vinyl Sulfonium Salt C->D Step 4 E 5. Final Product: Orthogonally Protected 2-Substituted Piperazine D->E Organocatalytic_Synthesis Workflow: One-Pot Organocatalytic Synthesis A 1. Aldehyde + Amine Nucleophile (N-Boc-N'-benzyl-ethylenediamine) B 2. Organocatalytic α-Chlorination A->B Step 1 C 3. Reductive Amination (In situ imine formation & reduction) B->C Step 2 D 4. Base-induced Cyclization (e.g., KOtBu) C->D Step 3 E 5. Final Product: Orthogonally Protected C2-Substituted Piperazine D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two primary synthetic routes are commonly employed. The first route involves the synthesis from pyrazine-2-carboxylic acid through a series of reactions including esterification, hydrogenation, and N-Boc protection. A second approach involves the selective mono-N-Boc protection of a pre-existing piperazine-2-carboxylate ester. The choice of route often depends on the availability of starting materials, scalability, and desired purity.

Q2: What is the most common side reaction in this synthesis, and how can it be minimized?

A2: A frequent side reaction is the formation of the di-Boc protected piperazine, where both nitrogen atoms of the piperazine ring become protected by the tert-butoxycarbonyl (Boc) group. This reduces the yield of the desired mono-Boc product. To minimize this, strategies such as using a large excess of the piperazine starting material, slow addition of the Boc anhydride reagent, and careful control of reaction stoichiometry are recommended. In some cases, in situ mono-protonation of the piperazine can be used to deactivate one of the nitrogen atoms.

Q3: What are the recommended purification methods for this compound?

A3: Purification is typically achieved through silica gel column chromatography. Due to the basic nature of the piperazine ring, peak tailing on the silica gel can be an issue. To mitigate this, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. Another effective method is acid-base extraction, where the basic product is extracted into an acidic aqueous phase, separated from non-basic impurities, and then re-isolated by basifying the aqueous phase and extracting with an organic solvent.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the tracking of the consumption of starting materials and the formation of the desired product and any byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction in one or more steps.- Formation of significant amounts of byproducts (e.g., di-Boc piperazine).- Product loss during workup or purification.- Monitor each reaction step by TLC or LC-MS to ensure completion.- Optimize the stoichiometry of reagents, particularly the Boc-anhydride, to favor mono-protection.- Employ slow, dropwise addition of reagents to control the reaction.- For purification, use a basic modifier in the eluent for column chromatography to minimize product loss on the silica gel.
Presence of Di-Boc Byproduct - Excess of Boc-anhydride used.- Reaction temperature is too high, increasing the reactivity of the second nitrogen.- Insufficiently selective reaction conditions.- Use a stoichiometric amount or a slight excess of piperazine relative to the Boc-anhydride.- Maintain a low reaction temperature (e.g., 0 °C) during the addition of Boc-anhydride.- Consider an alternative strategy like in situ mono-protonation of the piperazine to selectively protect one nitrogen.
Difficulty in Product Isolation/Purification - Product is an oil and difficult to handle.- Tailing during column chromatography.- Emulsion formation during aqueous workup.- If the product is an oil, try to crystallize it by dissolving in a minimal amount of a non-polar solvent and adding a polar anti-solvent, or by cooling to a low temperature.- Add a small percentage of triethylamine or another amine base to the chromatography eluent to reduce tailing.- To break emulsions, add a saturated brine solution or a small amount of a different organic solvent.
Incomplete Hydrogenation of the Pyrazine Ring - Inactive catalyst.- Insufficient hydrogen pressure or reaction time.- Presence of catalyst poisons in the starting material or solvent.- Use fresh, high-quality Pd/C catalyst.- Ensure adequate hydrogen pressure (e.g., 50 psi) and sufficient reaction time, monitoring by TLC or LC-MS.- Use high-purity starting materials and solvents to avoid catalyst poisoning.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound via the Pyrazine-2-carboxylic Acid Route

Step Product Starting Material Key Reagents Yield (%) Purity (%) Reference
1. EsterificationPyrazine-2-carboxylic acid methyl esterPyrazine-2-carboxylic acidSOCl₂, MeOH80.298.2
2. HydrogenationMethyl piperazine-2-carboxylatePyrazine-2-carboxylic acid methyl esterH₂, 10% Pd/C-97.6
3. N-Boc Protection & EsterificationThis compoundMethyl piperazine-2-carboxylate(Boc)₂O, Triethylamine2998.5

Experimental Protocols

Synthesis of this compound from Pyrazine-2-carboxylic Acid[1]

Step 1: Synthesis of Pyrazine-2-carboxylic acid methyl ester

To a stirred mixture of pyrazine-2-carboxylic acid (30 g, 0.24 mol) and methanol (100 mL) at 0–10°C, thionyl chloride (57.51 g, 0.48 mol) was added dropwise. The mixture was then stirred overnight at room temperature (23°C) and concentrated under reduced pressure. The residue was neutralized with a saturated aqueous NaHCO₃ solution. The mixture was extracted twice with ethyl acetate, and the combined organic phases were concentrated to yield pyrazine-2-carboxylic acid methyl ester as a light yellow solid (26.4 g, 80.2% yield, 98.2% purity).

Step 2: Synthesis of Methyl piperazine-2-carboxylate

10% Pd/C (6 g) was added to a solution of pyrazine-2-carboxylic acid methyl ester (30 g, 0.22 mol) in methanol (250 mL). The mixture was stirred under 50 psi of hydrogen at 80°C for 12 hours. The solvent was removed under reduced pressure, and the crude product was used in the next step without further purification (97.6% purity).

Step 3: Synthesis of this compound

A solution of di-tert-butyl dicarbonate (13.6 g, 62.5 mmol) in dichloromethane (50 mL) was added dropwise to a stirred mixture of methyl piperazine-2-carboxylate (10 g, 69.4 mmol) and triethylamine (7.1 g, 69.4 mmol) in dichloromethane (100 mL) at 0°C over 1 hour. The reaction mixture was stirred for 12 hours. After completion, the reaction mixture was poured into ice water (150 mL) and extracted with dichloromethane. The organic layer was washed with water, dried over MgSO₄, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (petroleum ether: ethyl acetate = 10:1) to afford the final product as a colorless oil (4.7 g, 29% yield, 98.5% purity).

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow A Pyrazine-2-carboxylic acid B Pyrazine-2-carboxylic acid methyl ester A->B SOCl2, MeOH Yield: 80.2% C Methyl piperazine-2-carboxylate B->C H2, 10% Pd/C D 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate C->D (Boc)2O, Et3N Yield: 29%

Caption: Synthetic pathway from pyrazine-2-carboxylic acid.

Troubleshooting Logic Diagram

Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Cause1 Di-Boc Formation Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Purification Issues Problem->Cause3 Solution1a Control Stoichiometry Cause1->Solution1a Solution1b Low Temperature Cause1->Solution1b Solution2a Monitor with TLC/LC-MS Cause2->Solution2a Solution2b Optimize Reaction Time Cause2->Solution2b Solution3a Basic Modifier in Eluent Cause3->Solution3a Solution3b Acid-Base Extraction Cause3->Solution3b

Caption: Troubleshooting common synthesis issues.

Common side reactions in piperazine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in piperazine synthesis?

A1: The most prevalent side products in piperazine synthesis are typically other ethyleneamines. These include linear polyamines like diethylenetriamine (DETA) and triethylenetetramine (TETA), as well as other cyclic derivatives like N-(2-aminoethyl)piperazine (AEP). The formation of these byproducts is a result of competing and consecutive reactions that occur during the synthesis process.[1][2]

Q2: How can I minimize the formation of linear polyamines like DETA and TETA?

A2: The formation of linear polyamines is a common issue, particularly in syntheses starting from 1,2-dichloroethane and ammonia.[2] To minimize these side products, it is crucial to carefully control the reaction conditions. Strategies include optimizing the molar ratio of the reactants, maintaining a specific temperature and pressure, and selecting an appropriate catalyst.

Q3: I am trying to synthesize a monosubstituted piperazine, but I am getting a lot of the disubstituted product. How can I avoid this?

A3: The formation of a 1,4-disubstituted piperazine is a frequent challenge due to the similar reactivity of the second nitrogen atom after the initial substitution. To favor mono-substitution, you can employ several strategies:

  • Use a large excess of piperazine: Using a 5-10 fold excess of piperazine increases the statistical probability of the electrophile reacting with an unsubstituted piperazine molecule.

  • Slow addition of the electrophile: Adding the alkylating or arylating agent slowly, especially at low temperatures, helps to control the reaction rate and reduce the chance of disubstitution.

  • Use a mono-protected piperazine: A more controlled approach is to use a piperazine derivative with one nitrogen atom protected, such as N-Boc-piperazine. The protecting group can be removed after the substitution reaction.[3]

Q4: What is the best way to purify piperazine from the common side products?

A4: Fractional distillation is a widely used method for separating piperazine from its common, more volatile side products like ethylenediamine.[4] For impurities with close boiling points, forming a salt of the piperazine and recrystallizing it can be an effective purification technique. Additionally, azeotropic distillation can be employed to separate piperazine from triethylenediamine.[5] For laboratory-scale purification of substituted piperazines, column chromatography is often the method of choice. To prevent the basic piperazine from tailing on the acidic silica gel, it's advisable to add a small amount of a basic modifier like triethylamine to the eluent.[3]

Troubleshooting Guides

Synthesis from Diethanolamine

Issue: Low yield of piperazine and high formation of N-(2-hydroxyethyl)piperazine and other oligomers.

This is a common problem when synthesizing piperazine from diethanolamine. The reaction involves a cyclization that can be incomplete or lead to other condensation products.

Potential Cause Troubleshooting Recommendation
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. Temperatures that are too low may lead to incomplete cyclization, while excessively high temperatures can promote the formation of undesired byproducts. It is recommended to maintain the reaction temperature within the range of 150-400°C, with a more optimal range often being 200-300°C.[6]
Inadequate Catalyst Activity The choice and condition of the catalyst are crucial. A common catalyst for this reaction is a hydrogenation catalyst. Ensure the catalyst is active and used in the appropriate amount.
Incorrect Molar Ratio of Reactants The molar ratio of ammonia to diethanolamine can significantly influence the product distribution. A molar excess of ammonia is generally preferred to drive the reaction towards piperazine formation.

This protocol describes a general procedure for the synthesis of piperazine from diethanolamine.

Materials:

  • Diethanolamine

  • Ammonia

  • Hydrogen

  • Hydrogenation catalyst (e.g., nickel-based)

  • High-pressure autoclave

Procedure:

  • Charge the autoclave with diethanolamine and the hydrogenation catalyst.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Introduce the desired amount of ammonia into the autoclave.

  • Pressurize the autoclave with hydrogen to the desired pressure.

  • Heat the autoclave to the reaction temperature (e.g., 240°C) and maintain for the desired reaction time with stirring.[6]

  • Cool the autoclave, vent the excess pressure, and collect the product mixture.

  • Analyze the product mixture by gas chromatography (GC) to determine the yield of piperazine and the distribution of side products.

Synthesis from Ethylenediamine

Issue: Significant formation of N-(2-aminoethyl)piperazine (AEP) and other higher ethyleneamines.

The synthesis of piperazine from ethylenediamine often leads to the formation of AEP as a major byproduct through the reaction of piperazine with unreacted ethylenediamine or by the cyclization of linear tetra-amine intermediates.[1]

Product Distribution in a Typical Synthesis from Diethylenetriamine (a related ethyleneamine)
Product Yield (%)
Ethylenediamine5.3
Piperazine28.3
N-(2-aminoethyl)piperazine (AEP)21.3
N-Hydroxyethylpiperazine2.8

This data is from a representative experiment and illustrates the typical product mixture.[1]

This protocol is adapted from procedures for analogous ethyleneamine cyclization reactions.[1]

Materials:

  • Ethylenediamine

  • Nickel-copper-chromia catalyst

  • Ammonia

  • Hydrogen

  • Water

  • High-pressure rocking autoclave

Procedure:

  • In a high-pressure autoclave, charge the nickel-copper-chromia catalyst.

  • Add ethylenediamine and water to the autoclave.

  • Assemble and purge the autoclave with hydrogen.

  • Introduce anhydrous ammonia into the sealed autoclave.

  • Pressurize the autoclave with hydrogen to an initial pressure of 500 psig at room temperature.

  • Heat the autoclave to 220°C, at which the pressure will rise to approximately 1900 psig. Maintain these conditions for one hour with continuous rocking.[1]

  • After cooling and venting, filter the liquid product to remove the catalyst.

  • Analyze the product distribution using gas chromatography (GC).

Synthesis from 1,2-Dichloroethane and Ammonia

Issue: Formation of a complex mixture of linear and cyclic polyamines.

This is a common industrial method for producing ethylenediamine, with piperazine being a significant byproduct. The primary challenge is the lack of selectivity, leading to a wide range of products.[2]

The following diagram illustrates the formation of piperazine and common side products from 1,2-dichloroethane and ammonia.

G DCE 1,2-Dichloroethane EDA Ethylenediamine DCE->EDA + NH3 NH3 Ammonia Piperazine Piperazine EDA->Piperazine + EDA DETA Diethylenetriamine EDA->DETA + EDA AEP N-(2-aminoethyl)piperazine Piperazine->AEP + EDA Higher_Polyamines Higher Polyamines DETA->Higher_Polyamines + EDA

Caption: Formation of piperazine and side products from 1,2-dichloroethane.

To improve the selectivity towards piperazine in this reaction, it is crucial to control the molar ratio of ammonia to 1,2-dichloroethane. A higher ammonia concentration generally favors the formation of the primary amine, ethylenediamine, which can then be further reacted to form piperazine. However, this also increases the likelihood of forming higher polyamines. Optimization of temperature and pressure is also critical in directing the reaction towards the desired cyclic product.

Signaling Pathways and Experimental Workflows

Logical Relationship in Monosubstituted Piperazine Synthesis

The following diagram illustrates the competing reactions in the synthesis of a monosubstituted piperazine and the strategies to favor the desired product.

G cluster_0 Reaction Mixture cluster_1 Control Strategies Piperazine Piperazine Mono_Substituted Monosubstituted Piperazine Piperazine->Mono_Substituted + R-X Electrophile Electrophile (R-X) Di_Substituted Disubstituted Piperazine (Side Product) Mono_Substituted->Di_Substituted + R-X Excess_Piperazine Use Large Excess of Piperazine Excess_Piperazine->Mono_Substituted Favors Slow_Addition Slow Addition of Electrophile Slow_Addition->Mono_Substituted Favors Protecting_Group Use Mono-Protected Piperazine Protecting_Group->Mono_Substituted Favors

Caption: Strategies to favor mono-substitution in piperazine synthesis.

General Experimental Workflow for Piperazine Synthesis

The following diagram outlines a typical workflow for a laboratory-scale piperazine synthesis experiment.

G Start Start Setup Reaction Setup (Autoclave/Flask) Start->Setup Reactants Charge Reactants and Catalyst Setup->Reactants Reaction Reaction under Controlled Temperature and Pressure Reactants->Reaction Workup Reaction Work-up (Cooling, Venting, Filtration) Reaction->Workup Analysis Product Analysis (e.g., GC, HPLC) Workup->Analysis Purification Purification (e.g., Distillation, Crystallization) Analysis->Purification Final_Product Pure Piperazine Purification->Final_Product

Caption: General workflow for piperazine synthesis and purification.

References

Technical Support Center: Optimizing N-Boc Deprotection in the Presence of Acid-Sensitive Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the N-Boc deprotection of molecules containing acid-sensitive functionalities. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for achieving selective and efficient deprotection.

Troubleshooting Guides and FAQs

This section provides answers to specific issues you may encounter during your experiments.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection is slow or fails to reach completion using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?

Answer: Several factors can contribute to incomplete or slow deprotection:

  • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to effectively cleave the Boc group.[1][2]

  • Low Reaction Temperature: Conducting the reaction at low temperatures, such as 0 °C, can significantly reduce the reaction rate.[1][2]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[1][2]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: You can gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1][2] For highly resistant substrates, using neat TFA for a short duration might be effective, provided the substrate is stable under such conditions.[1][2]

  • Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][2]

Issue 2: Degradation of Acid-Sensitive Functional Groups

Question: My substrate contains other acid-labile groups (e.g., tert-butyl esters, acetals, silyl ethers) that are being cleaved during Boc deprotection. What are my options?

Answer: Standard strong acid conditions like TFA/DCM or HCl/dioxane are often too harsh for substrates with other acid-sensitive functionalities.[2][3] In these cases, milder or alternative deprotection methods are recommended.

Recommended Solutions:

  • Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]

  • Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) can be effective under milder conditions.[1][4]

  • Thermal Deprotection: In some instances, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can achieve deprotection without any acid.[1][3]

  • Other Non-Acidic Methods: For highly sensitive substrates, methods using oxalyl chloride in methanol have been reported to be very mild and tolerant of acid-labile esters.[5][6]

Issue 3: Side Reaction - Tert-butylation of Nucleophilic Residues

Question: I am observing byproducts where a tert-butyl group has been added to my molecule, especially on electron-rich aromatic rings (e.g., Tryptophan) or sulfur-containing groups (e.g., Methionine). How can I prevent this?

Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your substrate.[1][5][7]

Recommended Solutions:

  • Use Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. These molecules trap the tert-butyl cation.[5] Common scavengers include:

    • Triisopropylsilane (TIS)[5]

    • Triethylsilane (TES)[1]

    • Thioanisole[5]

    • Water[5]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[2]

Q2: Are there any "green" or environmentally friendly methods for N-Boc deprotection?

A2: Yes, several methods aim to reduce environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[1][8] Additionally, using deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium.[1][9] Efforts are also being made to replace chlorinated solvents like DCM with more benign alternatives.[7]

Q3: Can I selectively deprotect one N-Boc group in the presence of another?

A3: Selective deprotection can be challenging but is achievable. The lability of the Boc group is influenced by the electronic nature of the nitrogen it is attached to. For instance, N-Boc groups on more electron-deficient nitrogens (like in indoles) are more labile.[1] Selective thermal deprotection in continuous flow has also been shown to differentiate between aryl and alkyl N-Boc groups by carefully controlling the reaction temperature and residence time.[10]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various N-Boc deprotection methods to facilitate comparison.

Table 1: Standard Acidic Deprotection Methods

Reagent/ConditionsSubstrate TypeTimeYield (%)Notes
25-50% TFA in DCM, RTGeneral N-Boc amines1-2 h>95%Fast and efficient, but harsh for acid-labile groups.[11]
4M HCl in dioxane, 0°C to RTGeneral N-Boc amines1-4 hHighCan be milder than TFA for some substrates.[11]

Table 2: Milder and Alternative Deprotection Methods

Method/ReagentSubstrate TypeConditionsTimeYield (%)Notes
Thermal (Boiling Water)Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative"Green" and catalyst-free.[3][8]
Oxalyl Chloride/MethanolAromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)Tolerant of various functional groups, including acid-labile esters.[3][6]
Zinc Bromide (ZnBr₂)General N-Boc amines~4 equiv. in DCM, RTUp to 3 daysHighLewis acid-mediated, avoids protic acids.[1]
p-Toluenesulfonic Acid (pTSA)General N-Boc aminesAcetonitrile/Methanol, Stoichiometric, RTVariableHighMilder Brønsted acid conditions.[5]
Choline Chloride:pTSA (1:1)N-Boc benzylamineRoom Temperature10 min98%Deep eutectic solvent, acts as both medium and catalyst.[9]
Thermal (Continuous Flow)Aryl & Alkyl AminesMethanol or Trifluoroethanol, 240 °C30 min88-93%Allows for selective deprotection with precise temperature control.[3][10]

Experimental Protocols

Here are detailed methodologies for key experiments.

Protocol 1: General Procedure for Deprotection with TFA in DCM

  • Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.[1]

  • To this solution, add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v).[1]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[1]

Protocol 2: Deprotection using HCl in Dioxane

  • Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a solvent like diethyl ether.[1]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

  • In a dry round-bottom flask, dissolve the N-Boc protected substrate (1 equivalent) in methanol (e.g., 3 mL for 50 mg of substrate).[6]

  • Stir the solution at room temperature for 5 minutes.[6]

  • Add oxalyl chloride (3 equivalents) directly to the reaction mixture. A slight temperature increase may be observed.[6]

  • Allow the reaction to stir for 1 to 4 hours, monitoring by TLC.[6]

  • Upon completion, quench the reaction and perform a standard aqueous workup.

Protocol 4: Thermal Deprotection in Water

  • Suspend the N-Boc protected amine (1 equivalent) in deionized water in a round-bottom flask.[1][8]

  • Heat the mixture to reflux (100 °C) under an inert atmosphere (e.g., argon).[1][8]

  • Monitor the reaction by TLC. Reactions are often complete within 10-12 minutes.[8]

  • After cooling to room temperature, add dichloromethane to extract the product.[8]

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]

Mandatory Visualizations

G cluster_start Start: N-Boc Protected Substrate cluster_analysis Initial Analysis cluster_standard Standard Conditions cluster_alternative Alternative Methods start Substrate with N-Boc group acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive standard_conditions Use Standard Acidic Conditions (TFA/DCM or HCl/dioxane) acid_sensitive->standard_conditions No milder_conditions Consider Milder Conditions acid_sensitive->milder_conditions Yes nucleophilic_sites Are nucleophilic sites (Trp, Met) present? standard_conditions->nucleophilic_sites add_scavengers Add Scavengers (TIS, Thioanisole) nucleophilic_sites->add_scavengers Yes proceed Proceed with Reaction nucleophilic_sites->proceed No add_scavengers->proceed lewis_acid Lewis Acid (e.g., ZnBr₂) milder_conditions->lewis_acid thermal Thermal (e.g., Boiling Water) milder_conditions->thermal other_non_acidic Other Non-Acidic (e.g., Oxalyl Chloride/MeOH) milder_conditions->other_non_acidic

Caption: Decision tree for selecting an N-Boc deprotection method.

G cluster_workflow Troubleshooting Workflow for Incomplete Deprotection start Incomplete or Slow Reaction check_temp Is reaction at low temperature? start->check_temp warm_rt Warm to Room Temperature check_temp->warm_rt Yes check_conc Check Acid Concentration check_temp->check_conc No warm_rt->check_conc increase_conc Increase Acid Concentration check_conc->increase_conc Low check_sterics Is substrate sterically hindered? check_conc->check_sterics Sufficient increase_conc->check_sterics stronger_acid Use Stronger Acid System (e.g., neat TFA, HCl/dioxane) check_sterics->stronger_acid Yes end Reaction Complete check_sterics->end No stronger_acid->end

Caption: Troubleshooting workflow for incomplete deprotection.

References

Technical Support Center: Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination for N-aryl piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this crucial C-N bond-forming reaction. The N-aryl piperazine motif is a significant scaffold in many biologically active molecules and approved pharmaceuticals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in my N-aryl piperazine synthesis?

Low yields in Buchwald-Hartwig aminations of piperazines can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species is sensitive to air and moisture, and improper handling can lead to deactivation. Using palladium pre-catalysts, which are often more stable and activate in situ, can mitigate this issue.[2][3] Pd(OAc)₂ can be an unreliable precursor.[2]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the catalyst and facilitating the reaction. For piperazine arylations, bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required, especially for less reactive aryl chlorides.[1][4]

  • Incorrect Base Selection: The base's strength and solubility are crucial. Strong bases like NaOtBu promote high reaction rates but can be incompatible with sensitive functional groups.[5] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures.[5]

  • Reagent Purity and Inert Atmosphere: The reaction is sensitive to oxygen and water. Ensure all reagents are pure, solvents are anhydrous and degassed, and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[6]

  • Poor Solubility: If reactants, the base, or the catalytic species have poor solubility in the chosen solvent, the reaction rate can be severely impacted.[6]

Q2: I'm observing a significant amount of bis-arylated piperazine as a side product. How can I favor mono-arylation?

Formation of the undesired bis-arylated product is a common challenge when using unprotected piperazine.[4] Here are several strategies to enhance selectivity for the mono-arylated product:

  • Use a Protecting Group: The most effective method is to use a mono-protected piperazine, such as N-Boc-piperazine.[1] The Boc group can be removed after the coupling reaction.

  • Excess Piperazine: Using a large excess (5-10 fold) of piperazine can statistically favor the mono-arylation product.[4]

  • Control Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[4] It is crucial to monitor the reaction by TLC or LC-MS and stop it once the formation of the desired product is maximized.

  • Slow Addition: Slowly adding the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, reducing the chance of a second coupling event.

Q3: My reaction is sluggish or stalls with an aryl chloride. What can I do?

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides.[2] Achieving successful coupling requires specific optimization:

  • Ligand Choice: Use sterically hindered and electron-rich biarylphosphine ligands such as XPhos, RuPhos, or SPhos. These ligands are known to promote the challenging oxidative addition step with aryl chlorides.[1]

  • Stronger Base: A strong base like NaOtBu or LHMDS is often necessary to facilitate the catalytic cycle with unreactive chlorides.[3]

  • Higher Temperature: Increasing the reaction temperature (typically 100-110 °C) is often required.[1]

  • Choice of Palladium: Pre-catalysts are often more effective than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ when dealing with difficult substrates.[2][3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No reaction or very low conversion 1. Catalyst Deactivation: Air/moisture sensitivity; Impure reagents.[6] 2. Incorrect Ligand/Catalyst System: Ligand not suitable for the substrate.[6] 3. Base is too weak or insoluble. [3][7]1. Ensure rigorous inert atmosphere (use a glovebox or Schlenk line). Use anhydrous, degassed solvents. Use a fresh bottle of base. 2. Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Consider using a pre-catalyst for more reliable activation.[2] 3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu) if compatible with your substrate. If using an inorganic base, ensure vigorous stirring.
Reaction starts but does not go to completion 1. Catalyst Decomposition: Prolonged exposure to high temperatures.[6] 2. Inhibitory Side Products: Iodide ions from aryl iodides can inhibit the catalyst.[3] 3. Reagent Insolubility: A reactant or base may not be fully dissolved.[6]1. Lower the reaction temperature and increase the reaction time. Monitor for the formation of palladium black. 2. If using an aryl iodide, consider switching to the aryl bromide. Toluene is often a better solvent than dioxane for aryl iodides as it minimizes iodide salt precipitation.[5] 3. Try a different solvent (e.g., switch from toluene to dioxane or THF) or a co-solvent system to improve solubility.
Formation of side products (e.g., hydrodehalogenation) 1. Presence of Water: Water can lead to the formation of arene byproducts. 2. Beta-Hydride Elimination: Can be a competing pathway, especially with certain amine substrates.[8] 3. Base-Sensitive Functional Groups: Strong bases like NaOtBu can react with groups like esters or nitro groups.[5]1. Ensure all reagents and solvents are scrupulously dry. 2. The choice of ligand is critical to favor reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are generally effective. 3. Switch to a weaker base such as Cs₂CO₃ or K₃PO₄. This may require an increase in temperature or catalyst loading.[5]

Data Presentation: Condition Screening

The selection of reaction parameters is critical for success. The following tables provide comparative data for the synthesis of N-(4-methylphenyl)-N'-Boc-piperazine from 4-bromotoluene and N-Boc-piperazine, illustrating the impact of different components.

Table 1: Comparison of Phosphine Ligands

Reaction Conditions: 4-bromotoluene (1.0 mmol), N-Boc-piperazine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), NaOtBu (1.4 mmol), Toluene (5 mL), 100 °C, 18 h.

LigandYield (%)
Xantphos95
RuPhos92
BINAP75
P(o-tolyl)₃40

Table 2: Comparison of Bases

Reaction Conditions: 4-bromotoluene (1.0 mmol), N-Boc-piperazine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 18 h.

BaseYield (%)
NaOtBu95
LHMDS91
Cs₂CO₃88
K₃PO₄82
K₂CO₃65

Table 3: Comparison of Solvents

Reaction Conditions: 4-bromotoluene (1.0 mmol), N-Boc-piperazine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.4 mmol), Solvent (5 mL), 100 °C, 18 h.

SolventYield (%)
Toluene95
1,4-Dioxane93
THF85

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with N-Boc-piperazine

This protocol provides a general procedure that can be adapted for specific substrates.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., Xantphos, 2-4 mol%) OR a Palladium pre-catalyst (1-2 mol%)

  • Base (e.g., NaOtBu, 1.4–2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, N-Boc-piperazine, base, palladium source, and ligand to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Inert Atmosphere: Seal the Schlenk tube with a septum or cap, then evacuate and backfill with inert gas three times.

  • Heating and Stirring: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl-N'-Boc-piperazine.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Weigh Reagents: Aryl Halide, Piperazine, Base, Catalyst, Ligand p2 Dry & Degas Solvent r1 Combine Reagents in Schlenk Tube p1->r1 r2 Evacuate & Backfill with Inert Gas (3x) r1->r2 r3 Add Solvent r2->r3 r4 Heat & Stir (80-110 °C) r3->r4 r5 Monitor Progress (TLC, LC-MS) r4->r5 w1 Cool to RT & Quench r5->w1 w2 Dilute & Filter (remove Pd) w1->w2 w3 Aqueous Wash (Water, Brine) w2->w3 w4 Dry Organic Layer w3->w4 w5 Concentrate w4->w5 end_node Purify via Chromatography w5->end_node

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Logic

G start Low or No Yield cause1 Inactive Catalyst? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Reagent Issue? start->cause3 sol1a Check Inert Atmosphere (Glovebox/Schlenk) cause1->sol1a Air/Moisture sol1b Use Pre-catalyst or Fresh Pd Source cause1->sol1b Bad Precursor sol1c Ensure Dry/Degassed Solvents cause1->sol1c Solvent Quality sol2a Screen Ligands (XPhos, RuPhos) cause2->sol2a Ligand sol2b Screen Bases (NaOtBu, Cs2CO3) cause2->sol2b Base/Solvent sol2c Vary Temperature & Solvent cause2->sol2c Temp sol3a Verify Purity of Starting Materials cause3->sol3a Purity sol3b Check for Solubility Issues cause3->sol3b Solubility sol3c Consider Protecting Groups for Side Reactions cause3->sol3c Side Reactions

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

References

Technical Support Center: Selective Mono-Substitution of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for achieving selective mono-substitution of piperazine, a critical step in the synthesis of numerous pharmaceutical agents.

Troubleshooting Guides

This section addresses common issues encountered during the mono-substitution of piperazine in a question-and-answer format.

Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct

  • Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

  • Answer: The formation of di-substituted piperazine is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[1][2] Several strategies can be employed to favor mono-substitution:

    • Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[1][3]

    • Slow Addition of Reagents: Adding the alkylating or arylating agent slowly and at a low temperature can help control the reaction rate and minimize di-substitution.[1]

    • Protecting Groups: A more controlled but multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][3][4] This method offers high selectivity and generally results in cleaner reactions.[2]

    • In Situ Mono-Protonation: By reacting piperazine with one equivalent of an acid (e.g., HCl or acetic acid), a mono-salt is formed in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[2] This is a cost-effective, one-pot method.[2]

G

Troubleshooting workflow for low mono-substitution yield.

Issue 2: Low Yields in N-Aryl Piperazine Synthesis using Buchwald-Hartwig Amination

  • Question: I am consistently getting low yields for my N-aryl piperazine synthesis using Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[1] Here are key areas to troubleshoot:

    • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Consider screening different catalyst systems.

    • Base: Strong bases like NaOtBu can sometimes cause decomposition. Weaker bases such as K₃PO₄ or Cs₂CO₃ may be more suitable.

    • Solvent: Common solvents include toluene, dioxane, and THF. If solubility is an issue, consider more polar solvents like t-butanol.

    • Temperature and Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature and time.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common protecting groups for piperazine mono-substitution, and how do I choose the right one?

    • A1: The most common protecting groups are tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Trityl (Trt).[5] The choice depends on the stability of your molecule to the deprotection conditions. Boc is removed with strong acid, Cbz by catalytic hydrogenolysis, Fmoc with a mild base, and Trt with a very mild acid.[5] The key is to choose a protecting group that is orthogonal to other protecting groups in your molecule, meaning one can be removed without affecting the others.[5]

  • Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?

    • A2: The most reliable method is a stepwise approach. First, introduce one substituent onto the piperazine ring, often using a protecting group strategy to ensure mono-substitution. After purification of the mono-substituted piperazine, the second substituent can be introduced at the other nitrogen atom, followed by deprotection of the first nitrogen if necessary.[6]

  • Q3: Are there any one-pot methods to achieve mono-substitution without using protecting groups?

    • A3: Yes, the in situ mono-protonation of piperazine is a one-pot method.[2] By adding one equivalent of a strong acid, you form the piperazin-1-ium cation, which deactivates one nitrogen atom towards electrophilic attack.[4][7] This allows for the selective substitution on the free nitrogen. Another approach is the use of flow chemistry, which can offer better control over reaction conditions and improve selectivity.[4][8]

  • Q4: What are some effective purification techniques for substituted piperazines?

    • A4: The basic nature of piperazine derivatives can make purification challenging.

      • Column Chromatography: To prevent tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[6]

      • Acid-Base Extraction: This is useful for separating the basic piperazine product from non-basic impurities.[6]

Data Presentation

Comparison of Strategies for Mono-Alkylation of Piperazine

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%[2]One-step reaction, cost-effective.[2]Difficult removal of excess piperazine.[2]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for alkylation step[2]High selectivity, clean reaction.[2]Multi-step process, higher cost.[2]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-89%[2]One-pot synthesis, good yields.[2]May require longer reaction times or activation.[2]

Experimental Protocols

Protocol 1: Mono-N-Alkylation Using Excess Piperazine [2][6]

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl Halide (1 mmol, 1 eq.)

    • Potassium Carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or an acidic wash to remove excess piperazine.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection) [2]

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM).

    • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the piperazine solution over 2-3 hours at room temperature.

    • Stir the reaction for 20-24 hours.

    • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Yields are typically around 83%.[2]

Protocol 3: Deprotection of the Boc Group [2]

  • Materials:

    • N-substituted-N'-Boc-piperazine

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the purified N-substituted-N'-Boc-piperazine in DCM.

    • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

    • Stir at room temperature for 1-2 hours.

    • Perform an aqueous workup to yield the final mono-substituted piperazine.

Visualizations

G

Workflow for mono-substitution using a protecting group.

G

Role of arylpiperazine derivatives in signaling pathways.

References

Technical Support Center: Navigating the Scale-Up Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and purification of these important pharmaceutical building blocks.

Troubleshooting Guides

This section provides answers to specific issues that may arise during the scale-up synthesis of piperazine derivatives, offering practical advice and optimization strategies.

Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct

Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted piperazine is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[1] This is a common strategy to minimize the formation of the di-substituted product.[2]

  • Use of Protecting Groups: A more controlled, multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[3] This ensures that only one nitrogen is available for reaction. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability and can be easily removed under mild acidic conditions.[4]

  • Protonation: Utilizing a protonated piperazine salt, such as piperazine monohydrochloride or monoacetate, can protect one of the nitrogen atoms, thus suppressing the competitive reaction that leads to di-substituted derivatives.[5]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[3]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the more thermodynamically stable di-substituted product. It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the mono-substituted product is maximized.[6]

Data Presentation: Effect of Stoichiometry on Product Distribution

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low

Note: Yields are generalized and will vary based on specific reaction conditions and substrates.[1]

Experimental Protocol: Mono-N-alkylation of Piperazine using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[1]

Mandatory Visualization: Troubleshooting Low Mono-substitution Yield

G A Low Yield of Mono-substituted Piperazine B Significant Di-substitution Observed? A->B C Incomplete Reaction? A->C B->C No D Stoichiometry Issue B->D Yes E High Reactivity of Mono-substituted Product B->E Yes F Suboptimal Reaction Conditions C->F Yes G Increase Piperazine Excess (5-10 eq.) D->G H Use Mono-protected Piperazine (e.g., Boc) D->H E->H I Optimize Temperature and Reaction Time F->I J Slow Addition of Electrophile F->J

Caption: Logical workflow for troubleshooting low yields in mono-substituted piperazine synthesis.

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes, and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[1] Here are key areas to troubleshoot:

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1]

  • Base Selection: The choice of base is crucial. Strong bases like NaOtBu are common, but if they cause decomposition of your starting material, consider weaker bases such as K₃PO₄ or Cs₂CO₃.[1]

  • Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. Aprotic, non-polar solvents like m-xylene have been found to be effective in some cases.[1]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[1]

Data Presentation: Comparison of Ligands for N-Arylation of 4-chlorotoluene with Piperazine

LigandBaseTemperature (°C)Yield (%)
RuPhosNaOtBu10095
XPhosNaOtBu10092
SPhosNaOtBu10088
BINAPCs₂CO₃11075

Note: Yields are generalized from literature and will vary based on specific substrates and catalyst/ligand systems.[1]

Mandatory Visualization: Buchwald-Hartwig Amination Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Piperazine, and Base in Solvent B Add Palladium Precursor and Ligand under Inert Atmosphere A->B C Heat Reaction Mixture to Optimized Temperature B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Cool to Room Temperature and Quench Reaction D->E F Extract with Organic Solvent E->F G Purify by Chromatography or Crystallization F->G

Caption: General experimental workflow for Buchwald-Hartwig amination of piperazines.

Issue 3: Difficulty in Purifying Piperazine-Containing Compounds

Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?

Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[1] Here are some effective methods:

  • Acid-Base Extraction: This technique separates basic piperazine products from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative moves to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[1]

  • Crystallization/Salt Formation: Purification can often be achieved by converting the piperazine derivative to a salt (e.g., dihydrochloride or diacetate), which is then recrystallized. Piperazine itself can be effectively purified by forming its crystalline piperazine diacetate salt in acetone, which precipitates out, leaving impurities in the solution.[1]

  • Column Chromatography: While the basicity of piperazines can cause issues with silica gel (streaking), it is still a widely used method. Using a deactivated silica gel or alumina can be effective, often with a solvent system containing a small amount of a basic modifier like triethylamine.[1]

Experimental Protocol: Purification of Piperazine via Diacetate Salt Formation

Materials:

  • Crude piperazine-containing mixture

  • Acetone

  • Glacial acetic acid

Procedure:

  • Dissolve the crude mixture in acetone at 20-40°C to a concentration of approximately 0.5 to 20 weight percent piperazine.

  • Slowly add glacial acetic acid to the solution.

  • The piperazine diacetate salt will precipitate out of the solution.

  • Filter the crystalline salt and wash with cold acetone.

  • The purified piperazine can be recovered by neutralizing the salt.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis?

A1: Besides di-substitution, other common side reactions include elimination reactions with certain alkyl halides, ring-opening, and over-oxidation, depending on the synthetic route.[6]

Q2: How can I remove the Boc protecting group from a mono-substituted piperazine?

A2: The Boc group can be easily removed under mild acidic conditions.[4] A common method is to treat the Boc-protected piperazine with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

Q3: Are there any safety concerns to be aware of when working with piperazine and its derivatives?

A3: Piperazine and many of its derivatives are corrosive and can cause skin and eye irritation. It is important to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for specific handling and safety information.

Q4: What are the key considerations when scaling up a piperazine synthesis from the lab to a pilot plant?

A4: Key considerations for scale-up include:

  • Heat Transfer: Many reactions involving piperazine are exothermic. Ensuring adequate heat dissipation in a larger reactor is crucial to prevent runaway reactions.[7]

  • Mass Transfer and Mixing: Efficient mixing becomes more challenging in larger vessels. Inadequate mixing can lead to localized concentration gradients and an increase in side products.[7]

  • Reagent Addition Rates: The rate of addition of reagents, which may not be critical at the lab scale, can have a significant impact on selectivity and impurity profiles at a larger scale.

  • Work-up and Purification: Extraction and filtration processes can be more complex and time-consuming at scale. The choice of purification method (e.g., crystallization vs. chromatography) may need to be re-evaluated for practicality and cost-effectiveness.[8]

References

Technical Support Center: Stability of N-Boc Protected Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered by researchers, scientists, and drug development professionals working with N-Boc protected intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of N-Boc protected intermediates?

The stability of N-Boc protected intermediates is primarily influenced by acidic conditions, elevated temperatures, and prolonged storage without proper precautions. The tert-butyloxycarbonyl (Boc) group is designed to be labile under acidic conditions for facile removal.[1][2] However, unintentional exposure to acids during synthesis, work-up, or storage can lead to premature deprotection. Thermal instability is also a concern, as prolonged exposure to high temperatures (above 85-90°C) can cause degradation.[1][3]

Q2: What are the ideal storage conditions for N-Boc protected compounds?

To ensure long-term stability, N-Boc protected intermediates should be stored under controlled conditions. The key parameters to control are temperature, atmosphere, and exposure to light and moisture.[1][4]

Q3: What are the common side reactions observed during N-Boc deprotection?

The most common side reaction during Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the cleavage of the Boc group.[5][6] This is particularly problematic for molecules containing electron-rich aromatic rings (e.g., tryptophan) or other nucleophilic residues like methionine and cysteine.[6][7] Another potential side reaction when using trifluoroacetic acid (TFA) for deprotection is the trifluoroacetylation of the newly liberated amine.[5][7] Incomplete deprotection can also be an issue, leading to a mixture of starting material and the desired product.[5]

Q4: How can I prevent side reactions during N-Boc deprotection?

The most effective method to prevent unwanted alkylation side reactions is the use of "scavengers" in the deprotection reaction mixture.[5][6] Scavengers are nucleophilic compounds that react with and neutralize the reactive tert-butyl cation before it can react with the substrate.[6] The choice of scavenger depends on the nature of the nucleophilic groups present in the molecule.[6] To avoid trifluoroacetylation when using TFA, one can consider using alternative acidic conditions, such as HCl in an organic solvent like dioxane.[7] Thorough removal of TFA after deprotection is also crucial.[5]

Troubleshooting Guides

Issue 1: Premature Deprotection of N-Boc Group During Synthesis or Work-up

  • Symptom: Appearance of a new, more polar spot on TLC or an unexpected peak in LC-MS corresponding to the deprotected amine.

  • Possible Cause: Exposure to acidic conditions in a reaction step or during aqueous work-up.

  • Recommended Action:

    • Carefully review all reagents and reaction conditions to identify any acidic components.

    • If an acidic work-up is necessary, perform it at low temperatures (0-5 °C) and for the shortest possible duration.

    • Neutralize the reaction mixture or extracts promptly with a mild base (e.g., saturated sodium bicarbonate solution) after any acidic treatment.

Issue 2: Incomplete N-Boc Deprotection

  • Symptom: Presence of both the starting N-Boc protected material and the deprotected product in the final reaction mixture.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%). Consider switching to a stronger acid system like 4M HCl in dioxane.[5][8]
Inadequate Reaction Time or Temperature Increase the reaction time and monitor the progress closely by TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature.[5][6]
Steric Hindrance For sterically hindered N-Boc groups, prolonged reaction times or a slight increase in temperature may be necessary.[6]

Issue 3: Formation of Byproducts due to t-Butylation

  • Symptom: Observation of unexpected peaks in HPLC or LC-MS with a mass increase of 56 Da (C4H8) from the desired product or starting material.

  • Possible Cause: Alkylation of nucleophilic sites by the tert-butyl cation generated during deprotection.[5]

  • Recommended Action: Add a suitable scavenger to the deprotection cocktail.

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) General purpose, effective for most residues.[6]2.5-5% (v/v)[6]
Water Traps the cation to form tert-butanol.[6]2.5-5% (v/v)
Thioanisole Protects methionine and tryptophan.[6]5% (v/v)
Phenol Protects tyrosine and tryptophan.5% (v/v)
1,2-Ethanedithiol (EDT) Protects cysteine.2.5% (v/v)

Data Presentation

Table 1: Recommended Storage Conditions for N-Boc Protected Intermediates [1][4]

ParameterShort-Term Storage (1-2 weeks)Long-Term Storage (1-2 years)
Temperature 2-8°C-20°C[4]
Atmosphere Dry EnvironmentInert Gas (Argon or Nitrogen)[1]
Light Protect from light (amber vials)[4]Protect from light (amber vials)[1]
Moisture Tightly sealed containersTightly sealed containers in a desiccated environment[1]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection using TFA [9]

  • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

  • Slowly add trifluoroacetic acid (TFA) to the solution at 0°C. The final concentration of TFA is typically between 20-50% (v/v).[9]

  • If necessary, add the appropriate scavenger(s) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of residual TFA.[5]

  • The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base during an aqueous work-up.

Protocol 2: Stability Testing of N-Boc Protected Intermediates under Acidic Conditions

  • Prepare solutions of the N-Boc protected intermediate at a known concentration in various acidic media (e.g., 10% TFA in DCM, 1M HCl in dioxane, 10% acetic acid in water).

  • Maintain the solutions at a constant temperature (e.g., room temperature).

  • At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Quench the reaction by neutralizing the acid with a suitable base.

  • Analyze the samples by HPLC or LC-MS to determine the percentage of the remaining N-Boc protected compound and the formation of the deprotected product.

  • Plot the percentage of the N-Boc protected compound remaining over time to determine the stability under each condition.

Visualizations

cluster_degradation Degradation Pathways of N-Boc Intermediates NBoc N-Boc Protected Intermediate Protonated Protonated Intermediate NBoc->Protonated  Acid (H+) Carbocation tert-Butyl Cation (Reactive) Protonated->Carbocation Deprotected Deprotected Amine Protonated->Deprotected Byproduct Alkylated Byproduct Carbocation->Byproduct  Nucleophile Isobutylene Isobutylene + CO2 Carbocation->Isobutylene

Caption: Acid-catalyzed degradation pathway of N-Boc protected intermediates.

cluster_troubleshooting Troubleshooting Workflow for N-Boc Deprotection Start Start Deprotection Reaction Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete SideProducts Side Products Observed? Monitor->SideProducts Workup Work-up and Purification Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Increase Increase Acid Conc./Time/Temp Incomplete->Increase SideProducts->Complete No AddScavenger Add Scavenger(s) SideProducts->AddScavenger Yes AddScavenger->Monitor Increase->Monitor

Caption: A logical workflow for troubleshooting common N-Boc deprotection issues.

References

Minimizing racemization during chiral piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of minimizing racemization during the synthesis of chiral piperazines.

Troubleshooting Guide

If you have confirmed a loss of stereochemical purity (racemization) through methods like chiral HPLC, consult the following guide to diagnose and resolve potential causes.

Symptom / Issue Potential Cause Recommended Solution
High degree of racemization detected after amide coupling of a chiral piperazine carboxylic acid. Formation of an oxazolone intermediate. Activation of the carboxylic acid can make the alpha-carbon's proton acidic. A base can then abstract this proton, leading to a planar, achiral enolate intermediate that results in racemization.[1]Optimize Coupling Conditions:Reagent Choice: Use coupling agents known for low racemization potential, such as HATU or COMU.[1] If using a carbodiimide like DCC or EDC, always include a racemization suppressant like HOAt or Oxyma.[1] • Base Selection: Employ sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA).[1] • Temperature Control: Perform the reaction at low temperatures (start at 0 °C) and allow it to warm to room temperature slowly if necessary.[1][2]
Racemization observed in reactions involving strong bases. Deprotonation at the chiral center. Strong bases can directly deprotonate the chiral center, especially if it's adjacent to an activating group, leading to an achiral intermediate.[2]Use Milder Reagents: • Opt for milder organic bases like DIPEA instead of strong inorganic bases.[2] • If a strong base is required, consider lowering the reaction temperature significantly (e.g., -78 °C) to minimize the rate of racemization.[3]
Loss of enantiomeric purity during work-up or purification. Exposure to harsh pH conditions. Both strongly acidic and basic conditions during aqueous work-up can cause racemization of the final product.[2] Acidic silica gel used in column chromatography can also induce racemization in sensitive compounds.[2]Modify Purification Protocol: • Neutralize the reaction mixture carefully, avoiding excess strong acid or base. • For chromatography, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[2]
Racemization occurs over the course of a long reaction time. Prolonged exposure to racemizing conditions. Even under seemingly mild conditions, extended reaction times can lead to a gradual loss of stereochemical integrity.[2] Unstable chiral intermediates may also racemize if the reaction is not quenched promptly.[2]Optimize Reaction Time: • Monitor the reaction progress closely using techniques like TLC or LC-MS. • Quench the reaction as soon as the starting material is consumed to avoid unnecessary exposure to conditions that may promote racemization.[2]
Racemization during N-alkylation or other modifications. Inappropriate protecting group strategy. The absence of a suitable protecting group, or the use of one that is electron-donating, can increase the acidity of protons at chiral centers, making them more susceptible to racemization.Implement a Robust Protecting Group Strategy: • Use urethane-type protecting groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl), which are known to reduce the potential for racemization.[2] • For specific applications, consider bulky protecting groups that provide steric hindrance around the chiral center.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the amide coupling of a chiral piperazine-2-carboxylic acid?

A1: The most common mechanism involves the formation of an oxazolone (or azlactone) intermediate. When the carboxylic acid is activated for coupling, the proton on the adjacent chiral carbon becomes acidic. In the presence of a base, this proton can be removed to form a planar, achiral enolate, which can be reprotonated from either face, leading to a loss of stereoisomeric purity.[1]

Q2: How does temperature control help in minimizing racemization?

A2: Lowering the reaction temperature reduces the overall kinetic energy of the system. This slows down not only the desired reaction but also the undesired racemization process.[2] For many reactions prone to racemization, starting at a low temperature (e.g., 0 °C or even -20 °C) and allowing the reaction to proceed is a critical step in preserving stereochemical integrity.[1][2]

Q3: What role do solvents play in racemization?

A3: The choice of solvent can significantly impact racemization by affecting the stability of intermediates.[2] Polar, aprotic solvents are generally preferred for many coupling reactions. Protic solvents might stabilize ionic intermediates that are prone to racemization.[2] It is often necessary to screen various solvents to find the optimal balance between reactivity and stereochemical preservation.

Q4: Can protecting groups on the piperazine nitrogens influence racemization at a chiral carbon center?

A4: Yes, protecting groups are a critical tool for minimizing racemization.[2] Urethane-type protecting groups like Boc, Cbz, and Fmoc are known to reduce the tendency for racemization in amino acid chemistry.[2][4] Electron-withdrawing groups can decrease the acidity of the proton at the chiral center, making it less susceptible to abstraction by a base.[2]

Q5: At which stages of a multi-step synthesis is racemization most likely to occur?

A5: Racemization can happen at several points:

  • During the main reaction: This is often due to harsh conditions like high temperatures or the use of strong acids/bases.[2]

  • During work-up: Aqueous work-ups with strong acids or bases can cause the final product to racemize.[2]

  • During purification: As mentioned, chromatography on acidic media like silica gel can be a source of racemization for sensitive compounds.[2]

Data Presentation

Table 1: Influence of Coupling Reagents and Additives on Racemization (Data is illustrative and compiled from general principles in peptide and chiral acid couplings)

Coupling ReagentAdditiveBaseTemperature (°C)% Racemization (Typical)Reference
EDCNoneTEA25High[1]
EDCHOBtDIPEA0 -> 25Moderate[1]
EDCHOAtDIPEA0 -> 25Low[1]
HATUNoneDIPEA0 -> 25Very Low[1]
COMUNone2,4,6-Collidine0 -> 25Very Low[1]

Table 2: Effect of Reaction Conditions on Stereochemical Purity

ParameterCondition A (High Racemization Risk)Condition B (Low Racemization Risk)Rationale
Temperature > 70-75 °C0 - 25 °CHigher temperatures provide the activation energy for racemization.[5]
Base Strong (e.g., NaOH, NaOtBu)Weak/Hindered (e.g., K₃PO₄, DIPEA)Strong bases are more likely to deprotonate the chiral center.[2][6]
pH during Work-up Strongly acidic or alkalineNeutral (pH 4-6)Extreme pH can catalyze racemization of the final product.[5]
Solvent Protic (e.g., Methanol) in some casesAprotic Polar (e.g., DMF, DCM)Solvents can stabilize intermediates that lead to racemization.[2]

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol is designed to minimize racemization during the formation of an amide bond with a chiral piperazine carboxylic acid.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral N-protected piperazine carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Reagent Addition: Add the amine component (1.0-1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add a sterically hindered base such as DIPEA (2.0 equivalents) to the cooled mixture.

  • Coupling Agent Addition: Add HATU (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature and stir for an additional 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography, preferably using neutral silica or alumina.

Protocol 2: Chiral Purity Analysis by HPLC

This is a general guideline for determining the enantiomeric excess (ee) of your product.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK series) based on the structure of your analyte.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol, sometimes with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase.

  • Injection and Analysis: Inject the sample onto the chiral HPLC system.

  • Quantification: Identify and integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

RacemizationMechanism cluster_0 Racemization Pathway ActivatedAcid Activated Chiral Piperazine Acid Proton_Abstraction Proton Abstraction at α-carbon ActivatedAcid->Proton_Abstraction Desired_Product Desired Enantiomerically Pure Amide Product ActivatedAcid->Desired_Product Base Base (e.g., TEA) Base->Proton_Abstraction Oxazolone Planar Oxazolone/ Enolate Intermediate (Achiral) Proton_Abstraction->Oxazolone -H+ Protonation Protonation Oxazolone->Protonation +H+ Racemic_Mixture Racemic Mixture of Activated Acid Protonation->Racemic_Mixture Amine Amine Nucleophile Amine->ActivatedAcid

Caption: Competing pathways during amide coupling.

TroubleshootingWorkflow Start Racemization Detected (Low ee%) CheckCoupling Review Coupling Conditions? Start->CheckCoupling CheckBase Review Base Choice? CheckCoupling->CheckBase No Sol_Coupling Use HATU/COMU or add HOAt/Oxyma to EDC CheckCoupling->Sol_Coupling Yes CheckTemp Review Temperature? CheckBase->CheckTemp No Sol_Base Switch to DIPEA or Collidine CheckBase->Sol_Base Yes CheckPurification Review Purification/ Work-up? CheckTemp->CheckPurification No Sol_Temp Run reaction at 0°C or lower CheckTemp->Sol_Temp Yes Sol_Purification Use neutral work-up and deactivated silica/alumina CheckPurification->Sol_Purification Yes End Re-run Experiment & Analyze Chiral Purity CheckPurification->End No Sol_Coupling->CheckBase Sol_Base->CheckTemp Sol_Temp->CheckPurification Sol_Purification->End

References

Optimizing reaction conditions for aza-Prins cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aza-Prins cyclization. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the aza-Prins cyclization in a question-and-answer format.

Q1: My reaction yield is low or I'm observing no reaction. What are the common causes and how can I improve it?

Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Choice and Loading: The selection of the acid catalyst is critical. Both Brønsted acids (e.g., HCl, TFA, CSA) and Lewis acids (e.g., FeCl₃, InCl₃, AlCl₃) are used to promote the reaction.[1][2][3][4] If one class of acid is ineffective, consider trying the other. Catalyst loading can also be optimized; for instance, optimal loadings for FeCl₃ and Fe(acac)₃ were found to be 10 mol% and 7.5 mol%, respectively, in one study.[5]

  • Solvent Selection: The reaction solvent significantly impacts the stability of the cationic intermediates. Acetonitrile (MeCN) and dichloromethane (DCM) are commonly used.[1][6] In some cases, switching to a less polar solvent like toluene can improve yields.[7]

  • Temperature Adjustment: Aza-Prins cyclizations can be sensitive to temperature. Some reactions require heating to proceed at a reasonable rate, while others need to be cooled to prevent decomposition or side reactions.[2][7] If no reaction occurs at room temperature, try gradually increasing the temperature. Conversely, if a complex mixture is observed, lowering the temperature may improve selectivity and yield.[7]

  • Substrate Reactivity: The electronic properties of your aldehyde and homoallylic amine can influence the reaction. Aldehydes with electron-withdrawing groups may be less reactive, potentially requiring stronger acids or higher temperatures.[1][8]

  • Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate.[1][9] If this intermediate does not form efficiently, the reaction will fail. The rate of iminium ion formation can be the rate-determining step.[1]

Q2: I'm getting a complex mixture of products. How can I improve the reaction's selectivity?

The formation of multiple products or a complex mixture often indicates issues with reaction selectivity or product stability.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -40 °C) can often enhance selectivity by favoring the desired kinetic product and minimizing side reactions or decomposition.[7]

  • Optimize the Catalyst: The nature and amount of the acid catalyst can influence the product distribution. Screen different Lewis and Brønsted acids to find the one that provides the cleanest reaction profile.

  • Change the Solvent: Solvent polarity can affect the reaction pathway. Experiment with solvents of varying polarity, such as DCM, acetonitrile, or toluene.[1][7]

  • Halide Source: In halo-aza-Prins cyclizations, the choice and concentration of the halide source (e.g., TBAI, NaI, TMSCl) can be crucial for obtaining the desired product in good yield.[7]

Q3: How can I control the stereoselectivity (E/Z isomerism) of the vinyl halide product?

The stereochemistry of the resulting vinyl halide is a key consideration in many alkynyl aza-Prins cyclizations.

  • Reaction Mechanism: The stereochemical outcome can depend on whether the reaction proceeds through a concerted pathway (anti-addition of the halide) or a stepwise pathway involving a discrete vinyl cation intermediate.[7] The concerted pathway typically leads to the E-isomer.

  • Counterion Effects: The choice of counterion can influence the stereoselectivity, suggesting a concerted pathway is often at play.[7]

  • Substrate Structure: The structure of the reactants, particularly steric hindrance near the alkyne, can affect the E/Z ratio. In many cases, the E-isomer is formed exclusively or as the major product.[7] However, more hindered systems or the formation of seven-membered rings can lead to mixtures of E/Z isomers.[7]

Q4: Are there any limitations on the substrate scope? Which substrates are known to be problematic?

While the aza-Prins cyclization is versatile, certain substrates can be challenging.

  • Ring Size: The formation of five-membered rings (pyrrolidines) can sometimes be less efficient than six- (piperidines) or seven-membered (azepanes) rings.[7] However, successful syntheses of pyrrolidines have been reported.[3]

  • Tether Length: In alkynyl aza-Prins reactions, enynes with shorter tethers between the alkyne and the iminium ion precursor can result in low yields and complex mixtures.[7]

  • Protecting Groups: The choice of nitrogen protecting group is important. Sulfonamides and carbamates are commonly used. The electronic nature of substituents on these groups can impact reactivity.[7]

  • Aldehyde Electrophilicity: Aldehydes with low electrophilicity (e.g., those with strong electron-donating groups) may react sluggishly, requiring more forcing conditions.[1]

Optimization Data

The following tables summarize quantitative data from various studies to guide reaction optimization.

Table 1: Effect of Solvent, Promoter, and Temperature on an Alkynyl Aza-Prins Cyclization

EntrySolventPromoter (Equivalents)Temperature (°C)Yield (%)
1MeCNAcOH (15)80No Rxn
2DCMp-TSA (5.0)rt26
3BenzeneTMSBr (4.0)059
4TolueneTMSBr (4.0)-2075

Data adapted from reference[7]. This table illustrates how changing solvent, acid promoter, and temperature can dramatically impact the reaction outcome.

Table 2: Influence of Acid Catalyst on Tricyclic Benzazocine Synthesis

EntryAcid (Equivalents)Time (h)Yield (%)
1HCl (1.0)542
2HBr (1.0)555
3TFA (1.0)521
4HCl (5.0)196

Data adapted from reference[1]. This table highlights the effect of different Brønsted acids and their stoichiometry on reaction time and yield.

Table 3: Comparison of Iron Catalysts in Aza-Prins Cyclization

EntryAldehydeIron Catalyst (mol%)Time (h)Yield (%)
1HeptanalFeCl₃ (10)289
2HeptanalFe(acac)₃ (7.5)292
3BenzaldehydeFeCl₃ (10)1285
4BenzaldehydeFe(acac)₃ (7.5)1290

Data adapted from reference[5]. This table shows the effectiveness of different iron-based Lewis acid catalysts.

Experimental Protocols

General Protocol for Iron-Catalyzed Silyl Aza-Prins Cyclization for Tetrahydroazepine Synthesis

This procedure is adapted from a published methodology for synthesizing seven-membered azacycles.[6]

  • Reaction Setup: To a solution of the homoallylic amine (1.0 equiv) in dry dichloromethane (DCM, to make a 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.5 equiv).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Catalyst Addition: Add the iron(III) catalyst (e.g., FeCl₃, 0.1 - 1.3 equiv) to the stirred solution. The optimal amount may vary depending on the substrate.

  • Reaction Monitoring: Allow the reaction mixture to stir at that temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding water.

  • Workup: Separate the organic and aqueous layers. Extract the aqueous phase three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroazepine.

Visual Guides

Aza-Prins Cyclization Workflow

The following diagram illustrates a typical experimental workflow for performing an aza-Prins cyclization.

G Experimental Workflow for Aza-Prins Cyclization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve homoallylic amine and aldehyde in dry solvent B Cool mixture to target temperature A->B Inert Atmosphere C Add acid catalyst (Brønsted or Lewis) B->C D Stir and monitor reaction by TLC C->D E Quench reaction (e.g., with water or NaHCO3) D->E Reaction Complete F Extract with organic solvent E->F G Dry, filter, and concentrate F->G H Purify by column chromatography G->H I Isolated Product H->I

Caption: General experimental workflow for aza-Prins cyclization.

Troubleshooting Decision Tree for Low Yield

This logic tree helps diagnose potential causes of low reaction yield.

G Troubleshooting Guide for Low Yield Start Low Yield or No Reaction Q1 Is starting material (SM) consumed (check TLC)? Start->Q1 A1_Yes SM consumed, but low yield of desired product. Q1->A1_Yes Yes A1_No SM not consumed. Q1->A1_No No Q2 Is a complex mixture of products observed? A1_Yes->Q2 A1_No_Action Reaction conditions are not effective. - Increase temperature - Use stronger/different catalyst - Check reagent purity A1_No->A1_No_Action A2_Yes Optimize for selectivity: - Lower temperature - Screen catalysts/solvents Q2->A2_Yes Yes A2_No Decomposition may be occurring. - Use milder catalyst - Lower temperature Q2->A2_No No

Caption: Decision tree for troubleshooting low-yield reactions.

Proposed Mechanism of Aza-Prins Cyclization

This diagram shows the key steps in the acid-catalyzed aza-Prins cyclization.

G General Mechanism of Aza-Prins Cyclization Amine Homoallylic Amine Iminium Iminium Ion Intermediate Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium + H+ / -H2O Carbocation Piperidyl Cation Iminium->Carbocation Intramolecular Cyclization Product Trapped Product (e.g., 4-halopiperidine) Carbocation->Product + Nucleophile (e.g., Cl-)

Caption: Key intermediates in the aza-Prins cyclization mechanism.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the 1H NMR and Mass Spectra of a Key Piperazine Derivative and a Close Analog.

This guide provides a comprehensive comparison of the 1H NMR and mass spectra of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate, a versatile building block in medicinal chemistry, with its close analog, 1-Boc-piperazine-3-carboxylic acid. The objective is to offer a clear, data-driven resource for the identification and characterization of these compounds, supported by detailed experimental protocols and structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the key 1H NMR and mass spectrometry data for this compound and the predicted data for 1-Boc-piperazine-3-carboxylic acid.

Table 1: 1H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm (Integration, Multiplicity, Assignment)
This compound CDCl₃3.71 (3H, s, -OCH₃), 3.64 (1H, d), 3.41–3.40 (1H, dt), 3.01–3.00 (3H, m), 2.78–2.67 (1H, t), 2.19-2.15 (2H, dt), 1.43 (9H, dd, -C(CH₃)₃)[1]
1-Boc-piperazine-3-carboxylic acid (Predicted) CDCl₃~10-12 (1H, br s, -COOH), ~3.8 (1H, m, H-3), ~3.6-3.2 (4H, m, piperazine ring CH₂), ~3.0-2.8 (2H, m, piperazine ring CH₂), 1.46 (9H, s, -C(CH₃)₃)

Table 2: Mass Spectrometry Data

CompoundIonization MethodCalculated m/zObserved [M+H]⁺
This compound ESI244.14245.1[1]
1-Boc-piperazine-3-carboxylic acid ESI230.12231.13 (Predicted)

Structural Elucidation and Fragmentation Pathway

The relationship between the chemical structure and the observed spectroscopic data is crucial for unambiguous identification. The following diagram illustrates the proton environments in this compound, correlating them to the 1H NMR chemical shifts.

G cluster_mol 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate cluster_nmr 1H NMR Peaks (CDCl3) cluster_ms Mass Spectrum mol peak1 δ 1.43 (9H, dd) mol->peak1 tert-Butyl Protons peak2 δ 3.71 (3H, s) mol->peak2 Methyl Ester Protons peak3 δ 2.15-3.64 (7H, m) mol->peak3 Piperazine Ring Protons ms1 [M+H]⁺ = 245.1 mol->ms1 Molecular Ion

Caption: Correlation of 1H NMR signals and the molecular ion peak to the structure of this compound.

Experimental Protocols

Standardized protocols are essential for reproducible and comparable results. The following are generalized methodologies for acquiring the spectroscopic data presented.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of protons within the molecule for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Pulse Program: Standard one-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound and obtain information about its elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to facilitate protonation.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode to observe [M+H]⁺ adducts.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Capillary Voltage: Typically set between 3-5 kV.

    • Nebulizer Gas Flow and Temperature: Optimized according to the instrument manufacturer's recommendations.

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ to confirm the molecular weight of the compound.

This guide provides a foundational comparison of the spectroscopic properties of this compound and a key analog. The provided data and protocols aim to assist researchers in the accurate identification and characterization of these important synthetic intermediates.

References

A Comparative Guide to the Characterization of Substituted Piperazine Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted piperazines represent a critical scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[1][2] The precise characterization of newly synthesized piperazine derivatives is paramount to ensure their purity, structural integrity, and to understand their structure-activity relationships. This guide provides a comparative overview of the characterization of substituted piperazine synthesis products, supported by experimental data and detailed methodologies.

Quantitative Performance Analysis

The biological activity of substituted piperazine derivatives is highly dependent on the nature and position of their substituents. The following tables summarize quantitative data from various studies, comparing the efficacy of different derivatives.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Piperazine Derivatives

Compound/DrugPanc-1 (Pancreatic Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
Piperazine Derivatives
Thiosemicarbazide Derivative 9h0.942.921.71[3]
Semicarbazide Derivative 11d2.225.572.99[3]
Acylhydrazone Derivative 13b1.042.981.71[3]
Non-Piperazine Alternatives
Doxorubicin0.520.890.67[3]

Table 2: Comparative Antitubercular Activity (MIC in µg/mL) of Piperazine Derivatives

CompoundMycobacterium tuberculosis H37RvReference
Compound 1Comparable to standard drugs[4]
Compound 20.1[4]
Compound 3Comparable to standard drugs[4]
Compound 4Comparable to standard drugs[4]

Key Experimental Protocols

Accurate characterization of synthesized piperazine derivatives relies on a combination of chromatographic and spectroscopic techniques.

Synthesis of Substituted Piperazine Derivatives

A general method for the synthesis of piperazine analogs involves the reaction of benzimidazole with piperazine and formaldehyde.[4]

Protocol:

  • Dissolve 0.01 mol of benzimidazole in 20 ml of methanol.

  • Add 0.01 mol of piperazine, 1 ml of formaldehyde solution (40% w/v), and 1 ml of HCl.

  • Stir the mixture at room temperature.

  • Reflux the reaction mixture for 10 hours at 70-75°C.[4]

  • Filter the hot mixture and store it in the refrigerator overnight to crystallize the product.[4]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile piperazine derivatives.[1] Due to the weak chromophore of the piperazine nucleus, derivatization is often required to enhance UV detection.[1]

Protocol for HPLC-UV Analysis with NBD-Cl Derivatization:

  • Instrumentation: HPLC system equipped with a UV or photodiode array (PDA) detector and a suitable analytical column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm).[1]

  • Reagents: HPLC grade acetonitrile and a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][5]

  • Sample Preparation:

    • Prepare a standard solution of the piperazine derivative in a suitable solvent.

    • Prepare a solution of NBD-Cl in acetonitrile.

    • Mix the piperazine solution with an excess of the NBD-Cl solution.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1]

    • Cool the solution and dilute it with the mobile phase before injection.[1]

  • Data Analysis: Identify the derivative's peak based on its retention time compared to a standard and quantify it using a calibration curve.[1]

Spectroscopic Analysis

A combination of spectroscopic methods is essential for the structural elucidation of synthesized piperazine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure and identifying cis/trans isomers.[6][7]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation patterns of the compounds.[4][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps in identifying the functional groups present in the molecule.[4]

Visualizing Experimental Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and the relationships between different characterization techniques.

G General Workflow for Synthesis and Characterization of Substituted Piperazines cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis start Starting Materials (e.g., Benzimidazole, Piperazine) reaction Chemical Reaction (e.g., Reflux) start->reaction product Crude Product reaction->product purification Purification (e.g., Crystallization, Chromatography) product->purification pure_product Pure Substituted Piperazine purification->pure_product HPLC HPLC pure_product->HPLC GCMS GC-MS pure_product->GCMS NMR NMR (¹H, ¹³C) pure_product->NMR FTIR FTIR pure_product->FTIR MS Mass Spectrometry pure_product->MS bioactivity Biological Activity Testing pure_product->bioactivity purity Purity Assessment HPLC->purity structure Structural Elucidation GCMS->structure NMR->structure FTIR->structure MS->structure G Key Analytical Techniques for Piperazine Characterization cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods center Substituted Piperazine Derivative HPLC HPLC center->HPLC Separation & Quantification GC GC-MS center->GC Separation & Identification NMR NMR center->NMR Structure Elucidation IR IR center->IR Functional Groups MS Mass Spec center->MS Molecular Weight

References

A Comparative Analysis of N-Boc vs. N-Fmoc Protecting Groups for Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the piperazine scaffold is a privileged structure, integral to a vast array of pharmaceuticals due to its ability to modulate physicochemical properties like solubility and bioavailability.[1] The symmetrical nature of piperazine, however, necessitates the use of protecting groups to achieve selective mono-functionalization. Among the most prevalent strategies are the use of the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

This guide provides an objective, data-driven comparison of N-Boc-piperazine and N-Fmoc-piperazine. The choice between these two protecting groups is a critical decision that dictates the entire synthetic strategy, hinging on their orthogonal chemical labilities. N-Boc is renowned for its stability in basic conditions and lability to acid, whereas N-Fmoc is stable in acidic conditions and labile to bases.[2][][4][5] This fundamental difference is the cornerstone of their application in complex molecular syntheses.

Core Properties and Chemical Orthogonality

The principle of orthogonality is paramount in multi-step synthesis, allowing for the selective removal of one protecting group without affecting others.[5][6] The Boc and Fmoc groups are a classic orthogonal pair. N-Boc-piperazine is the workhorse for solution-phase synthesis, where its robustness against a wide range of non-acidic reagents is advantageous.[2] Conversely, N-Fmoc-piperazine is predominantly used in solid-phase peptide synthesis (SPPS) and in syntheses involving acid-sensitive functional groups.[2][7]

Caption: Orthogonal deprotection of N-Boc and N-Fmoc piperazine.

Data Presentation: A Head-to-Head Comparison

The selection of a protecting group strategy is best informed by quantitative and qualitative data. The following tables summarize the key performance characteristics of N-Boc and N-Fmoc groups in the context of piperazine functionalization.

Table 1: General Comparison of N-Boc and N-Fmoc Protecting Groups

FeatureN-Boc (tert-butyloxycarbonyl)N-Fmoc (9-fluorenylmethyloxycarbonyl)
Lability Acid-labile[2][]Base-labile[2][]
Stability Stable to bases, nucleophiles, and hydrogenolysis.[2][8]Stable to acids and hydrogenolysis.[7]
Deprotection Reagents Trifluoroacetic acid (TFA), Hydrochloric acid (HCl).[2][9][10]Piperidine, Piperazine, DBU.[7][11][12][13]
Typical Synthesis Phase Primarily solution-phase synthesis.[2]Primarily solid-phase peptide synthesis (SPPS).[2]
Byproducts Isobutylene and CO₂.[14]Dibenzofulvene (DBF)-amine adduct.[12]
Monitoring Typically monitored by TLC or LC-MS.Deprotection can be quantified by UV spectroscopy of the DBF adduct (~301 nm).[15]

Table 2: Comparative Deprotection Conditions and Performance

ParameterN-Boc DeprotectionN-Fmoc Deprotection
Standard Conditions 20-50% TFA in Dichloromethane (DCM) or 4M HCl in Dioxane.[2][9][10]20% Piperidine in N,N-Dimethylformamide (DMF).[11][15][16]
Reaction Time Typically 1-4 hours at 0°C to room temperature.[2][9]Can be completed in minutes (e.g., < 1 to 7 min).[13][16]
Milder Alternatives Thermal deprotection, Lewis acids (e.g., ZnBr₂), aqueous conditions.[9][17][18]Piperazine, 1,8-Diazabicycloundec-7-ene (DBU).[12][13][19]
Key Concerns Potential degradation of other acid-sensitive groups in the substrate.[2][18]Aspartimide formation in peptide synthesis; potential for side reactions with the DBF byproduct.[15][19]
Work-up Requires neutralization with a base (e.g., NaHCO₃) and extraction.[9][10]Typically involves washing the resin with solvent (in SPPS).[11][15]

Experimental Protocols

Detailed and reliable protocols are crucial for reproducible results. The following sections provide standard procedures for the protection and deprotection of piperazine with both Boc and Fmoc groups.

N-Boc Protection and Deprotection

Boc_Workflow cluster_protection Mono-N-Boc Protection cluster_deprotection N-Boc Deprotection start_prot Dissolve Piperazine in Methanol add_acid Add Acid (e.g., TFA) at 0°C to form mono-salt start_prot->add_acid add_boc Add Boc₂O solution dropwise at 0°C add_acid->add_boc react_prot Warm to RT and stir for 3-5 hours add_boc->react_prot workup_prot Solvent removal, basification (NaOH), and extraction (DCM) react_prot->workup_prot product_prot Purified 1-Boc-Piperazine workup_prot->product_prot start_deprot Dissolve N-Boc-Piperazine in DCM add_tfa Add TFA (5-10 equiv.) at 0°C start_deprot->add_tfa react_deprot Warm to RT and stir for 1-4 hours add_tfa->react_deprot workup_deprot Solvent removal, neutralization (NaHCO₃), and extraction react_deprot->workup_deprot product_deprot Deprotected Piperazine workup_deprot->product_deprot

Caption: Experimental workflow for N-Boc protection and deprotection.

Protocol 1: Selective Mono-Boc Protection of Piperazine [20]

  • Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol (approx. 0.5 M concentration) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equiv.) in methanol dropwise to the piperazine solution. Stir the mixture for 15-30 minutes at 0°C. This protonates one nitrogen, deactivating it towards acylation.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in methanol dropwise over 10-15 minutes.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 3-5 hours. Monitor progress by TLC.

  • Work-up: Remove the solvent under reduced pressure. Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.

  • Isolation: Adjust the aqueous phase to a pH of 10 with a 20% NaOH solution. Extract the aqueous layer multiple times with dichloromethane (DCM) or chloroform.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.

Protocol 2: N-Boc Deprotection using TFA [9][10]

  • Dissolution: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (>7).

  • Extraction: Extract the aqueous layer with DCM (3x the volume of the aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.

N-Fmoc Protection and Deprotection

Fmoc_Workflow cluster_protection Mono-N-Fmoc Protection cluster_deprotection N-Fmoc Deprotection (SPPS Context) start_prot Dissolve Piperazine in Dioxane/Water add_base Add Na₂CO₃ and cool to 0°C start_prot->add_base add_fmoc Add Fmoc-OSu solution dropwise at 0°C add_base->add_fmoc react_prot Warm to RT and stir overnight add_fmoc->react_prot workup_prot Dilute with water, filter precipitate react_prot->workup_prot product_prot Purified 1-Fmoc-Piperazine workup_prot->product_prot start_deprot Swell Fmoc-Piperazine Resin in DMF add_piperidine Treat with 20% Piperidine in DMF for 2 min start_deprot->add_piperidine drain_filter Drain and Filter add_piperidine->drain_filter add_piperidine2 Repeat treatment with 20% Piperidine/DMF for 5-10 min drain_filter->add_piperidine2 wash_resin Wash resin thoroughly with DMF add_piperidine2->wash_resin product_deprot Deprotected Piperazine Resin (Ready for Coupling) wash_resin->product_deprot

Caption: Experimental workflow for N-Fmoc protection and deprotection.

Protocol 3: Selective Mono-Fmoc Protection of Piperazine

  • Dissolution: Dissolve piperazine (5.0 equiv.) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium carbonate (Na₂CO₃) (3.0 equiv.) to the solution and cool to 0°C.

  • Fmoc-OSu Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.0 equiv.) in dioxane dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Isolation: Dilute the reaction mixture with water. The product will precipitate out of solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 1-Fmoc-piperazine.

Protocol 4: N-Fmoc Deprotection (Standard SPPS Protocol) [11][15][21]

  • Resin Preparation: Swell the Fmoc-piperazine functionalized resin in DMF (approx. 10 mL per gram of resin) in a reaction vessel.

  • First Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes at room temperature.

  • Drain: Drain the deprotection solution from the vessel.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with several portions of DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Concluding Remarks: Strategic Selection

The decision to use N-Boc or N-Fmoc protection for piperazine is not based on the superiority of one group over the other, but on its compatibility with the overall synthetic plan.

  • Choose N-Boc-piperazine for:

    • Solution-phase synthesis projects.

    • Syntheses involving base-sensitive functional groups.

    • When a robust, broadly stable protecting group is required for multi-step sequences.

  • Choose N-Fmoc-piperazine for:

    • Solid-phase peptide synthesis (SPPS) to incorporate a piperazine moiety.

    • Syntheses involving acid-sensitive functional groups where Boc deprotection is not viable.

    • When mild, rapid deprotection conditions are a priority.

By understanding the distinct chemical properties, applications, and protocols associated with each protecting group, researchers can strategically design and execute complex syntheses with greater efficiency and success.

References

A Researcher's Guide to Selective Piperazine Functionalization: Exploring Alternatives to the N-Boc Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the piperazine scaffold is a critical step in the synthesis of a vast array of pharmaceuticals. For decades, the tert-butyloxycarbonyl (Boc) protecting group has been the mainstay for achieving mono-functionalization. However, the often harsh acidic conditions required for its removal can be a significant drawback in the synthesis of complex molecules with sensitive functional groups. This guide provides a comprehensive comparison of viable alternatives to N-Boc-piperazine, offering a toolkit of orthogonal protecting groups and modern synthetic strategies.

The symmetric nature of piperazine, with its two secondary amines of similar reactivity, presents a synthetic challenge for selective N-functionalization. The use of a protecting group to temporarily block one nitrogen atom allows for the controlled modification of the other. While N-Boc-piperazine is widely used, its deprotection typically requires strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can be incompatible with other acid-labile moieties in a molecule.[1] This has spurred the exploration of alternative protecting groups with orthogonal deprotection strategies, enabling more flexible and robust synthetic routes. This guide will delve into the performance of three key alternatives — Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Trityl (Trt) — and compare them to the established N-Boc protecting group.

Orthogonal Protecting Groups: A Comparative Overview

The choice of a protecting group is a strategic decision that dictates the overall synthetic pathway. The ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. The concept of orthogonality is crucial here, allowing for the selective deprotection of one group in the presence of others.[1]

The table below summarizes the key characteristics of N-Boc and its common alternatives for the selective functionalization of piperazine.

Protecting GroupStructureReagent for ProtectionDeprotection ConditionsKey Advantages & Disadvantages
Boc (tert-Butoxycarbonyl)(CH₃)₃COCO-Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)Advantages: Well-established, stable to base and hydrogenolysis. Disadvantages: Harsh acidic deprotection can be incompatible with sensitive functional groups.
Cbz (Carboxybenzyl)C₆H₅CH₂OCO-Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Advantages: Mild deprotection, orthogonal to acid- and base-labile groups.[1] Disadvantages: Incompatible with reducible functional groups (e.g., alkenes, alkynes).
Fmoc (9-Fluorenylmethyloxycarbonyl)C₁₅H₁₁O₂-Fmoc-Cl, Fmoc-OSuMild Base (e.g., 20% piperidine in DMF)Advantages: Very mild deprotection, orthogonal to acid- and hydrogenolysis-labile groups, ideal for solid-phase peptide synthesis (SPPS).[1] Disadvantages: The dibenzofulvene byproduct of deprotection can sometimes form adducts.
Trt (Trityl)(C₆H₅)₃C-Trityl chloride (Trt-Cl)Mild Acid (e.g., dilute TFA, formic acid)Advantages: Very mild acidic deprotection, orthogonal to base- and hydrogenolysis-labile groups. Disadvantages: Sterically bulky, which can sometimes hinder reactivity.

Performance in a Representative N-Benzylation Reaction

To provide a more direct comparison of the performance of these protecting groups, the following table summarizes typical reaction conditions and reported yields for the N-benzylation of mono-protected piperazines with benzyl bromide. It is important to note that direct side-by-side comparative studies are scarce, and yields can be highly dependent on the specific reaction conditions and substrate.

Protected PiperazineN-Benzylation ConditionsReaction TimeYield
N-Boc-piperazine Benzyl bromide, K₂CO₃, Acetonitrile, 80 °C4h~95%
N-Cbz-piperazine Benzyl bromide, K₂CO₃, Acetonitrile, reflux16h~90%
N-Fmoc-piperazine Benzyl bromide, K₂CO₃, DMF, rt12h~85%
N-Trityl-piperazine Benzyl bromide, DIEA, CH₂Cl₂, rt24h~80%

Experimental Protocols

This section provides detailed methodologies for the protection, a representative functionalization (N-benzylation), and deprotection for each of the discussed protecting groups.

N-Boc-piperazine
  • Protection: To a solution of piperazine (4 eq.) in dichloromethane (DCM) at 0 °C, a solution of di-tert-butyl dicarbonate (1 eq.) in DCM is added dropwise. The reaction mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography to yield N-Boc-piperazine.

  • N-Benzylation: To a solution of N-Boc-piperazine (1 eq.) in acetonitrile, potassium carbonate (1.5 eq.) and benzyl bromide (1.1 eq.) are added. The mixture is heated at 80 °C for 4 hours. After cooling, the solid is filtered off, and the solvent is evaporated. The crude product is purified by column chromatography.

  • Deprotection: The N-Boc-protected piperazine derivative is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried and concentrated to give the deprotected piperazine.

N-Cbz-piperazine
  • Protection: To a solution of piperazine (5 eq.) in DCM at 0 °C, benzyl chloroformate (1 eq.) is added dropwise. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then washed with water, dried over sodium sulfate, and concentrated to give N-Cbz-piperazine.[1]

  • N-Benzylation: A mixture of N-Cbz-piperazine (1 eq.), benzyl bromide (1.1 eq.), and potassium carbonate (1.5 eq.) in acetonitrile is refluxed for 16 hours. The reaction mixture is then cooled, filtered, and the solvent evaporated. The residue is purified by column chromatography.

  • Deprotection: The N-Cbz-protected piperazine derivative is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then filtered off through a pad of Celite, and the solvent is evaporated to yield the deprotected piperazine.[1]

N-Fmoc-piperazine
  • Protection: To a solution of piperazine (3 eq.) and sodium carbonate (1.5 eq.) in a mixture of 1,4-dioxane and water at 0 °C, a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1 eq.) in 1,4-dioxane is added dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is then extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

  • N-Benzylation: To a solution of N-Fmoc-piperazine (1 eq.) in dimethylformamide (DMF), potassium carbonate (1.5 eq.) and benzyl bromide (1.1 eq.) are added. The mixture is stirred at room temperature for 12 hours. Water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Deprotection: The N-Fmoc-protected piperazine derivative is dissolved in a 20% solution of piperidine in DMF and stirred at room temperature for 30 minutes. The solvent and excess piperidine are removed under high vacuum to give the deprotected piperazine.

N-Trityl-piperazine
  • Protection: To a solution of piperazine (3 eq.) in tetrahydrofuran (THF) at 0 °C, trityl chloride (1 eq.) is added portion-wise. The reaction is stirred at room temperature for 48 hours. The reaction mixture is then partitioned between ether and aqueous sodium carbonate. The organic layer is washed with water, dried, and concentrated. The residue is purified by column chromatography.

  • N-Benzylation: To a solution of N-Trityl-piperazine (1 eq.) and diisopropylethylamine (DIEA, 1.5 eq.) in dichloromethane (DCM), benzyl bromide (1.1 eq.) is added. The reaction is stirred at room temperature for 24 hours. The reaction mixture is then washed with water, dried, and concentrated. The crude product is purified by column chromatography.

  • Deprotection: The N-Trityl-protected piperazine derivative is dissolved in a solution of 1-5% TFA in DCM and stirred at room temperature for 1-2 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with DCM. The organic layer is dried and concentrated to yield the deprotected piperazine.

Visualizing Synthetic Strategies

The following diagrams illustrate the general workflow for selective mono-functionalization of piperazine using a protecting group and the concept of orthogonal deprotection.

experimental_workflow cluster_protection Step 1: Protection cluster_functionalization Step 2: Functionalization cluster_deprotection Step 3: Deprotection piperazine Piperazine protected_piperazine Mono-protected Piperazine (e.g., N-Boc, N-Cbz, N-Fmoc, N-Trt) piperazine->protected_piperazine Add Protecting Group Reagent functionalized_piperazine Selectively Functionalized Piperazine protected_piperazine->functionalized_piperazine Reaction with Electrophile (R-X) final_product Mono-functionalized Piperazine functionalized_piperazine->final_product Selective Deprotection orthogonal_deprotection cluster_deprotection1 Deprotection Pathway A cluster_deprotection2 Deprotection Pathway B start Di-protected Piperazine (e.g., N-Boc, N-Cbz) deprotect_boc Strong Acid (e.g., TFA) start->deprotect_boc deprotect_cbz2 Hydrogenolysis (H₂, Pd/C) start->deprotect_cbz2 functionalize1 Functionalize at N1 deprotect_boc->functionalize1 Removes Boc deprotect_cbz1 Hydrogenolysis (H₂, Pd/C) functionalize1->deprotect_cbz1 final1 Di-functionalized Piperazine (R1, R2) deprotect_cbz1->final1 Removes Cbz functionalize2 Functionalize at N4 deprotect_cbz2->functionalize2 Removes Cbz deprotect_boc2 Strong Acid (e.g., TFA) functionalize2->deprotect_boc2 final2 Di-functionalized Piperazine (R2, R1) deprotect_boc2->final2 Removes Boc

References

Purity Analysis of N-Boc-Piperazine Derivatives for PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and reliability of Proteolysis Targeting Chimeras (PROTACs) are intrinsically linked to the purity of their constituent building blocks. Among these, N-Boc-piperazine derivatives are frequently employed as rigid linkers that play a crucial role in orienting the target protein and the E3 ligase for effective ternary complex formation. Ensuring the high purity of these synthetic intermediates is paramount to avoid the introduction of impurities that can lead to unwanted side reactions, complicate purification of the final PROTAC, and potentially impact biological activity.

This guide provides an objective comparison of key analytical techniques for the purity assessment of synthetic N-Boc-piperazine derivatives, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods for Purity Determination

A multi-pronged approach utilizing orthogonal analytical techniques is essential for the comprehensive purity assessment of N-Boc-piperazine derivatives. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most powerful and commonly employed methods.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity, with UV detection.Separation by chromatography coupled with mass-based detection.Absolute or relative quantification based on the integral of NMR signals against a certified reference standard.
Primary Use Routine purity assessment and quantification of the main component and known impurities.Impurity identification, structural elucidation, and sensitive quantification.Absolute purity determination without the need for a specific reference standard of the impurity.
Strengths Robust, reliable, widely available, and excellent for quantitative analysis of the bulk material.[1]High sensitivity and specificity; can identify unknown impurities by mass.[2]Highly accurate and precise for purity assessment of the main component; non-destructive.
Limitations May require derivatization for compounds lacking a UV chromophore; co-eluting impurities can be missed.[2]Matrix effects can suppress ion signals; quantification can be less precise than HPLC-UV without careful validation.Lower sensitivity than chromatographic methods; may not detect minor impurities.
Limit of Detection (LOD) ~30 ppm (with derivatization for piperazine)[1]0.002 - 0.156 µg/mL[1]Typically >0.1%
Precision (%RSD) < 1.13%[1]Variable, dependent on instrumentation and method.Excellent, often <1%

Common Impurities in the Synthesis of N-Boc-Piperazine Derivatives

The synthesis of N-Boc-piperazine derivatives can result in several process-related impurities. Understanding these potential byproducts is crucial for developing effective purification and analysis strategies.

ImpurityOriginCharacterization Notes
Piperazine Unreacted starting material.Lacks a strong UV chromophore, making HPLC-UV detection challenging without derivatization.[2] Can be readily detected by LC-MS.
N,N'-di-Boc-piperazine Over-reaction of piperazine with the Boc-anhydride.Can be identified by its distinct mass in LC-MS and unique signals in NMR.
Ring-opened byproducts Side reactions during synthesis, particularly in lithiation steps.Structure elucidation often requires a combination of MS/MS fragmentation and 2D NMR techniques.
N-acylurea Byproduct from carbodiimide coupling reagents (e.g., EDC).[3]Can be detected by a characteristic mass shift in LC-MS.
Guanidinium byproduct Forms when using uronium-based coupling reagents (e.g., HATU) in excess.[3]Can be identified by its specific mass and NMR signals.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of N-Boc-piperazine derivatives by assessing the main peak area relative to the total peak area.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the N-Boc-piperazine derivative in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Objective: To identify known and unknown impurities by their mass-to-charge ratio (m/z).

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • LC Conditions: Use the same or a similar method as the HPLC purity analysis. Mobile phases should be compatible with MS (e.g., using formic acid instead of non-volatile buffers).

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Mass Range: 100-1000 m/z

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

  • Data Analysis:

    • Extract the mass spectra for the main peak and all impurity peaks.

    • Compare the observed m/z values with the theoretical masses of expected impurities.

    • For unknown impurities, use the accurate mass measurement to predict the elemental composition.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of an N-Boc-piperazine derivative using a certified internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard with a known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the N-Boc-piperazine derivative (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping signal for the analyte and the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing the Workflow

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized N-Boc-Piperazine Derivative HPLC HPLC-UV Purity Assessment Synthesis->HPLC LCMS LC-MS Impurity ID Synthesis->LCMS qNMR qNMR Absolute Purity Synthesis->qNMR Decision Purity > 98%? HPLC->Decision LCMS->Decision qNMR->Decision Proceed Proceed to PROTAC Synthesis Decision->Proceed Yes Repurify Repurify Decision->Repurify No Repurify->HPLC

Workflow for the purity analysis of N-Boc-piperazine derivatives.

Logical_Relationship cluster_techniques cluster_information Purity Purity Analysis HPLC HPLC-UV Purity->HPLC LCMS LC-MS Purity->LCMS qNMR qNMR Purity->qNMR Quant Quantitative Purity (Area %) HPLC->Quant LCMS->Quant Can also quantify ID Impurity Identification (Mass) LCMS->ID AbsPurity Absolute Purity (w/w %) qNMR->AbsPurity

Logical relationship between analytical techniques for purity analysis.

References

A Comparative Guide to Piperidine and Piperazine Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a pivotal therapeutic strategy. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the protein of interest (POI) warhead to the E3 ligase ligand. Far from being a passive tether, the linker's composition and structure profoundly influence a PROTAC's efficacy, selectivity, and physicochemical properties.[1][][3][4] Among the various linker motifs, saturated heterocycles such as piperidine and piperazine have gained prominence for their ability to impart rigidity and modulate drug-like properties.[1][][5] This guide provides a comparative analysis of piperidine and piperazine linkers, offering insights into their respective advantages and disadvantages to aid in the rational design of next-generation protein degraders.

Core Structural and Functional Comparison

Both piperidine and piperazine are six-membered saturated heterocyclic rings that introduce conformational rigidity into the PROTAC linker.[1] This rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][3] However, their distinct structural and chemical properties lead to different impacts on the resulting PROTAC's performance.

Piperidine Linkers: As a single basic amine, piperidine provides a rigid scaffold that can enhance the metabolic stability of the PROTAC.[1] Its incorporation can lead to a more defined spatial orientation of the warhead and E3 ligase ligand.[1]

Piperazine Linkers: Containing two nitrogen atoms, piperazine offers several advantages. The presence of the second nitrogen atom can be leveraged to improve solubility through protonation at physiological pH.[6][7][8][9] This feature can be finely tuned by the chemical environment of the linker.[6][8][9]

Quantitative Data Comparison

The following table summarizes key performance data for PROTACs utilizing piperidine and piperazine-containing linkers. It is important to note that a direct head-to-head comparison of two PROTACs differing only by the piperidine or piperazine moiety is not always available in the literature. The data presented here is a compilation from various studies to illustrate the general trends observed with each linker type.

ParameterPiperidine Linker PROTACsPiperazine Linker PROTACsKey Considerations
Degradation Potency (DC50) Often exhibit high potency due to conformational rigidity favoring ternary complex formation.Can achieve high potency; the linker length and attachment points are critical for optimal ternary complex geometry.[1]The specific POI and E3 ligase pair heavily influence the optimal linker.
Maximal Degradation (Dmax) Can achieve high levels of degradation.Can achieve high levels of degradation.Dmax is influenced by the stability of the ternary complex and the rate of ubiquitination.
Cell Permeability Generally, the rigid structure can be beneficial, but the overall high molecular weight and polarity of PROTACs remain a challenge.[10]The ability to be protonated can increase solubility but may negatively impact passive diffusion across cell membranes due to increased polar surface area.[7]A balance between solubility and permeability is crucial for cellular activity.[7]
Aqueous Solubility The basic nitrogen can be protonated to enhance solubility.The presence of two nitrogen atoms offers a greater potential for protonation and thus, improved aqueous solubility.[6][7][8][9]The pKa of the piperazine is highly sensitive to the surrounding chemical groups.[6][8][9]
Metabolic Stability The rigid ring structure can enhance metabolic stability compared to flexible alkyl chains.[1]Can also offer good metabolic stability. The position of the nitrogen atoms relative to potential metabolic sites is a key factor.Both linkers are generally more stable than linear alkyl or PEG linkers.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and comparable evaluation of PROTAC performance. Below are generalized protocols for key experiments cited in the comparison.

Protocol 1: Western Blot for Protein Degradation

This assay is a fundamental method to quantify the degradation of the target protein induced by a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

4. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.[12]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of degradation relative to the vehicle control.

  • Determine the DC50 value (the concentration of PROTAC that induces 50% degradation of the target protein).[12]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[13]

1. Plate Preparation:

  • A donor plate (e.g., 96-well filter plate) is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • An acceptor plate (e.g., 96-well plate) is filled with a buffer solution.

2. Compound Preparation:

  • Prepare a stock solution of the PROTAC compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in a buffer to the final desired concentration for the donor plate.

3. Permeability Assay:

  • Place the lipid-coated donor plate onto the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.

  • Add the PROTAC solution to the donor wells.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.[14]

4. Quantification:

  • After incubation, separate the donor and acceptor plates.

  • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[15]

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using a standard equation that takes into account the volume of the acceptor well, the surface area of the membrane, the incubation time, and the concentrations in the donor and acceptor wells.[15]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.[16]

1. Chip Immobilization:

  • Immobilize the purified target protein or E3 ligase onto an SPR sensor chip using standard amine coupling chemistry.[12][17]

2. Binary Binding Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD).[17]

3. Ternary Complex Formation Analysis:

  • To measure the affinity for the ternary complex, inject a series of concentrations of the PROTAC mixed with a constant, near-saturating concentration of the other protein partner (the one not immobilized on the chip).[17]

4. Data Analysis:

  • The change in the refractive index at the sensor surface, which is proportional to the amount of bound molecule, is measured and plotted against time to generate a sensorgram.

  • Fit the sensorgram data to appropriate binding models to calculate the association (ka) and dissociation (kd) rate constants, and subsequently the equilibrium dissociation constant (KD).[12]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds PROTAC->Ternary E3->Ternary Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical & Physicochemical Characterization cluster_cellular Cellular Assays Design Design of PROTAC with Piperidine or Piperazine Linker Synthesis Chemical Synthesis Design->Synthesis Binding Binding Affinity Assays (SPR, ITC, FP) Synthesis->Binding Permeability Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability Degradation Protein Degradation Assays (Western Blot, Proteomics) Binding->Degradation Permeability->Degradation Viability Cell Viability/Cytotoxicity Assays Degradation->Viability

Caption: A typical experimental workflow for the evaluation of PROTAC candidates.

Conclusion

The choice between a piperidine and a piperazine linker in PROTAC design is a nuanced decision that requires careful consideration of the desired properties of the final molecule. Both offer the advantage of rigidity, which can be crucial for potent protein degradation.[1] Piperazine presents a distinct advantage in its potential to enhance solubility through protonation, a feature that can be finely tuned by the linker's chemical environment.[6] However, this can also pose a challenge for cell permeability.[7] The lack of direct head-to-head comparative studies for a wide range of targets necessitates that researchers evaluate these linkers on a case-by-case basis for their specific target and E3 ligase pair.[1] The experimental protocols and data presented in this guide provide a framework for making informed decisions in the rational design of novel and effective PROTAC degraders.

References

The Piperazine Scaffold: A Privileged Structure in Drug Discovery and Its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of piperazine-containing drugs reveals key structural determinants for their diverse pharmacological activities. This guide provides a comparative overview of the structure-activity relationships (SAR) of piperazine derivatives in major therapeutic areas, supported by quantitative data and detailed experimental protocols.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its prevalence in a wide array of approved drugs stems from its favorable physicochemical properties, including high aqueous solubility and the ability to be readily functionalized at both nitrogen atoms. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic profiles, making the piperazine moiety a versatile building block in drug design.[2][3][4] This guide delves into the SAR of piperazine-containing drugs across several key therapeutic classes, presenting comparative data to illuminate the impact of structural modifications on biological activity.

Antipsychotic Agents: Targeting Dopamine and Serotonin Receptors

Piperazine derivatives are prominent in the development of both typical and atypical antipsychotic drugs, primarily exerting their effects by modulating dopamine D2 and serotonin 5-HT2A receptors.[5][6] The SAR of these compounds often revolves around the nature of the substituents at the N-1 and N-4 positions of the piperazine ring.

One class of antipsychotics features an arylpiperazine moiety. The nature of the aryl group and the substituent on the other nitrogen are critical for receptor affinity and selectivity. For instance, in a series of arylpiperazine derivatives, the affinity for D2 and 5-HT2A receptors can be significantly modulated by these substitutions.

Table 1: Comparative in vitro activity of arylpiperazine derivatives at dopamine D2 and serotonin 5-HT2A receptors.

CompoundN-1 SubstituentN-4 SubstituentD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Aripiprazole2,3-DichlorophenylButoxy0.343.4
Olanzapine2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][7]benzodiazepineH114
Clozapine8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1][8]diazepineH1265.2

Note: Data is compiled from various sources and is intended for comparative purposes. The specific experimental conditions may vary.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

A common method to determine the affinity of compounds for the dopamine D2 receptor is a competitive radioligand binding assay.[9][10][11]

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific ligand: Haloperidol or unlabeled Spiperone.

  • Test compounds (piperazine derivatives).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, the following are added in order: assay buffer, radioligand, test compound at various concentrations, and the membrane preparation. For determining non-specific binding, a high concentration of a non-labeled D2 antagonist is used instead of the test compound.

  • Incubation: The plate is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: The contents of each well are rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are washed with ice-cold assay buffer.

  • Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.[12]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare D2 Receptor Membranes incubation Incubate Membranes, Radioligand & Test Compounds prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation filtration Filter to Separate Bound & Unbound Ligand incubation->filtration scintillation Scintillation Counting filtration->scintillation calculation Calculate IC50 & Ki Values scintillation->calculation

Workflow for a competitive radioligand binding assay.

Anticancer Agents: Diverse Mechanisms of Action

The piperazine scaffold is a key component in a multitude of anticancer agents with diverse mechanisms of action, including kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[7][13] The substitutions on the piperazine ring are crucial for targeting specific enzymes or cellular pathways.

For example, in a series of 1,4-disubstituted piperazine analogs evaluated for their cytotoxic activity against various cancer cell lines, the nature of the substituents at both nitrogen atoms significantly influences their potency.

Table 2: Cytotoxic Activity of Piperazine-Containing Anticancer Agents.

Compound IDN-1 SubstituentN-4 SubstituentCell LineIC50 (µM)
Imatinib4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino]phenyl-benzamideMethylK5620.25
Compound X2,4-Dichlorobenzyl3-TrifluoromethylphenylA5495.24
Compound Y4-FluorobenzylThiazoleMCF-77.05

Note: Data is compiled from various sources and is intended for comparative purposes. The specific experimental conditions may vary.[14][15]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa).

  • Cell culture medium and supplements.

  • Test compounds (piperazine derivatives).

  • MTT solution (5 mg/mL in PBS).

  • Solubilizing agent (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

sar_logic Piperazine Piperazine Scaffold N1 N-1 Substitution (e.g., Aryl, Alkyl) Piperazine->N1 Modification N4 N-4 Substitution (e.g., Heterocycle, Acyl) Piperazine->N4 Modification Activity Biological Activity (e.g., IC50, Ki) N1->Activity Influences N4->Activity Influences

General structure-activity relationship logic for piperazine derivatives.

Antihistamine Agents: Targeting the Histamine H1 Receptor

Many first and second-generation antihistamines incorporate a piperazine ring. The SAR for these compounds highlights the importance of the substituents on the piperazine nitrogens for H1 receptor affinity and selectivity.[16][17]

Table 3: Comparative in vitro activity of piperazine-containing antihistamines at the Histamine H1 Receptor.

CompoundN-1 SubstituentN-4 SubstituentH1 Receptor Ki (nM)
Cetirizine(4-Chlorophenyl)phenylmethyl2-(2-Hydroxyethoxy)ethyl3.1
Hydroxyzine(4-Chlorophenyl)phenylmethyl2-(2-Hydroxyethoxy)ethyl2.2
Meclizine(4-Chlorophenyl)phenylmethyl3-Methylbenzyl2.0

Note: Data is compiled from various sources and is intended for comparative purposes. The specific experimental conditions may vary.

Experimental Protocol: Histamine H1 Receptor Binding Assay

Similar to the D2 receptor assay, a competitive radioligand binding assay is used to determine the affinity of compounds for the histamine H1 receptor.[1][18]

Materials:

  • Cell membranes from a stable cell line expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Mepyramine.

  • Non-specific ligand: Mianserin.

  • Test compounds (piperazine derivatives).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes are prepared and resuspended in assay buffer.

  • Assay Setup: The assay is set up in a 96-well plate with the radioligand, test compounds at varying concentrations, and the membrane preparation.

  • Incubation: The plate is incubated to allow for binding equilibrium.

  • Harvesting: Bound and unbound radioligands are separated by filtration.

  • Counting: Radioactivity is quantified using a scintillation counter.

  • Data Analysis: Specific binding, IC50, and Ki values are calculated.[19]

Conclusion

The piperazine scaffold remains a highly valuable core structure in modern drug discovery. The ease of its chemical modification at the N-1 and N-4 positions provides a powerful tool for medicinal chemists to modulate pharmacological activity and optimize drug-like properties. The comparative data presented in this guide underscores the critical role of these substitutions in determining the potency and selectivity of piperazine-containing drugs across a range of therapeutic targets. The detailed experimental protocols provide a foundation for researchers to further explore the vast chemical space of piperazine derivatives in the quest for novel and improved therapeutics.

References

A Comparative Guide to the Synthetic Routes of Chiral Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Chiral piperazines are a critical structural motif in a multitude of pharmaceuticals and bioactive molecules. Their stereochemistry often plays a pivotal role in their pharmacological activity, making the development of efficient and stereoselective synthetic methods a significant area of research. This guide provides a comparative overview of various synthetic strategies for accessing chiral piperazines, with a focus on catalytic asymmetric methods, approaches from the chiral pool, organocatalytic routes, and one-pot syntheses. Quantitative data is presented in tabular format for ease of comparison, and detailed experimental protocols for key transformations are provided.

Overview of Synthetic Strategies

The synthesis of chiral piperazines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These strategies are often chosen based on the desired substitution pattern, scalability, and the availability of starting materials.

G cluster_0 Catalytic Asymmetric Synthesis cluster_1 Chiral Pool Synthesis cluster_2 Organocatalysis & One-Pot Methods A1 Pyrazines B1 Chiral Piperazines A1->B1 Ir-catalyzed Hydrogenation A2 Pyrazin-2-ols B2 Chiral Piperazin-2-ones A2->B2 Pd-catalyzed Asymmetric Hydrogenation A3 Piperazin-2-ones A3->B2 Pd-catalyzed Decarboxylative Allylic Alkylation B2->B1 Reduction C1 α-Amino Acids D1 Chiral 1,2-Diamines C1->D1 Reduction/ Derivatization D2 Chiral Aziridines C1->D2 Multi-step E1 Chiral Piperazines D1->E1 Cyclization D2->E1 Ring Opening/ Cyclization F1 Aldehydes G1 α-Chloroaldehydes F1->G1 Organocatalytic α-chlorination G2 Piperazin-2-ones F1->G2 One-Pot Knoevenagel/Epoxidation/DROC H1 C2-Functionalized Chiral Piperazines G1->H1 Reductive Amination/ Cyclization G2->H1 Reduction

Caption: Synthetic pathways to chiral piperazines.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods offer an efficient approach to chiral piperazines, often with high enantioselectivity. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

This method provides direct access to chiral piperazines through the hydrogenation of readily available pyrazines. Activation of the pyrazine ring, often by N-alkylation, is crucial for achieving high reactivity and enantioselectivity.[1][2]

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts [2]

Substrate (Pyrazinium Salt)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
N-Benzyl-3-phenylpyrazinium bromide1.0 [Ir(COD)Cl]₂, 2.2 LToluene/DCE-2024>9991
N-Benzyl-3-(4-methoxyphenyl)pyrazinium bromide1.0 [Ir(COD)Cl]₂, 2.2 LToluene/DCE-2024>9993
N-Benzyl-3-(4-fluorophenyl)pyrazinium bromide1.0 [Ir(COD)Cl]₂, 2.2 LToluene/DCE-2024>9990
N-Benzyl-3-methylpyrazinium bromide1.0 [Ir(COD)Cl]₂, 2.2 LToluene/DCE-2024>9989

L = (S,S)-f-Binaphane

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

This strategy yields chiral piperazin-2-ones, which are valuable intermediates that can be subsequently reduced to the corresponding piperazines. The tautomeric nature of pyrazin-2-ols is key to this transformation.[3]

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of 5,6-Disubstituted Pyrazin-2-ols [3]

Substrate (Pyrazin-2-ol)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
5,6-Diphenylpyrazin-2-ol3.3 Pd(OCOCF₃)₂/LDCM/Benzene80249590
5-Phenyl-6-methylpyrazin-2-ol3.3 Pd(OCOCF₃)₂/LDCM/Benzene80249688
5-(4-Methoxyphenyl)-6-phenylpyrazin-2-ol3.3 Pd(OCOCF₃)₂/LDCM/Benzene80249489
5,6-Dimethylpyrazin-2-ol3.3 Pd(OCOCF₃)₂/LDCM/Benzene80489184

L = (R)-TolBINAP

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine core. The inherent chirality of the starting material is transferred to the final product.

Synthesis from α-Amino Acids

A versatile method involves the conversion of α-amino acids into chiral 1,2-diamines, which are then cyclized to form the piperazine ring. This strategy allows for the synthesis of a wide range of C-2 substituted piperazines.

Table 3: Synthesis of Chiral Piperazines from α-Amino Acids [4]

Amino Acid PrecursorKey IntermediateCyclization MethodOverall Yield (%)Enantiomeric Purity
L-PhenylalanineChiral 1,2-diamineAnnulation~40 (5 steps)High
L-LeucineChiral 1,2-diamineAnnulation~45 (5 steps)High
D-PhenylglycineChiral 1,2-diamineAnnulation~35 (5 steps)High (racemization in some cases)

Organocatalytic Synthesis

Organocatalysis provides a metal-free alternative for the enantioselective synthesis of chiral piperazines. These methods often employ small organic molecules as catalysts.

Enantioselective Synthesis of C2-Functionalized Piperazines

A three-step, one-pot procedure involving an organocatalytic α-chlorination of an aldehyde, followed by reductive amination and base-induced cyclization, yields C2-functionalized, orthogonally protected piperazines.[5]

Table 4: Organocatalytic Synthesis of C2-Functionalized Piperazines [5]

AldehydeCatalystOverall Yield (%)ee (%)
Dodecanal(2R,5R)-2,5-Diphenylpyrrolidine5096
4-Phenylbutanal(2R,5R)-2,5-Diphenylpyrrolidine3594
Cyclohexanecarboxaldehyde(2R,5R)-2,5-Diphenylpyrrolidine2585

One-Pot Synthesis

One-pot procedures are highly efficient as they minimize purification steps, saving time and resources.

One-Pot Synthesis of Piperazin-2-ones

A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones from commercial aldehydes. These piperazin-2-ones can be subsequently reduced to chiral piperazines.[6]

Table 5: One-Pot Synthesis of 3-Aryl Piperazin-2-ones [6]

AldehydeCatalystYield (%)ee (%)
4-ChlorobenzaldehydeQuinine-derived urea8596
4-BromobenzaldehydeQuinine-derived urea9095
2-NaphthaldehydeQuinine-derived urea7594
4-CyanobenzaldehydeQuinine-derived urea8892

Experimental Protocols

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts[2]

To a dried Schlenk tube under an argon atmosphere, [Ir(COD)Cl]₂ (1.0 mol%) and the chiral ligand (S,S)-f-Binaphane (2.2 mol%) were added. Anhydrous, degassed solvent (toluene/DCE, 1:1) was then added, and the mixture was stirred at room temperature for 10 minutes. The pyrazinium salt substrate (1.0 equiv) was then added. The autoclave was purged with hydrogen three times and then pressurized to 600 psi. The reaction mixture was stirred at -20 °C for 24 hours. After carefully releasing the hydrogen, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the chiral piperazine.

General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[3]

In a glovebox, Pd(OCOCF₃)₂ (3.3 mol%), (R)-TolBINAP (3.6 mol%), and the pyrazin-2-ol substrate (1.0 equiv) were charged into a vial. Anhydrous DCM/benzene (1:1) and TsOH·H₂O (1.0 equiv) were added. The vial was placed in a stainless-steel autoclave. The autoclave was purged with hydrogen three times and then pressurized to 1000 psi. The reaction was stirred at 80 °C for 24 hours. After cooling to room temperature and releasing the pressure, the reaction mixture was concentrated and purified by column chromatography on silica gel to give the desired chiral piperazin-2-one.

Representative Procedure for Organocatalytic Synthesis of C2-Functionalized Piperazines[5]

To a solution of the aldehyde (1 mmol, 1 equiv) and (2R,5R)-2,5-diphenylpyrrolidine (0.1 mmol, 0.1 equiv) in DCM (2.0 mL) was added N-chlorosuccinimide (1.3 mmol, 1.3 equiv) at 0 °C. The reaction was stirred for 30 minutes, after which N-benzyl-N'-Boc-ethylenediamine (1.2 mmol, 1.2 equiv) and NaBH(OAc)₃ (1.5 mmol, 1.5 equiv) were added. The reaction was stirred at room temperature for 12 hours. The reaction was then cooled to -20 °C, and a solution of KOtBu (2.0 mmol, 2.0 equiv) in DMF was added. The reaction was stirred for 4 hours at -20 °C. The reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The residue was purified by flash chromatography to yield the C2-functionalized piperazine.

General Procedure for One-Pot Synthesis of Piperazin-2-ones[6]

To a solution of the aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene, the quinine-derived urea catalyst (0.01 mmol) was added. The mixture was stirred at room temperature until completion of the Knoevenagel condensation (monitored by TLC). The reaction mixture was then diluted with toluene and cooled to -20 °C. Cumyl hydroperoxide (0.11 mmol) was added, and the mixture was stirred until the epoxidation was complete. N,N'-dibenzylethylenediamine (0.12 mmol) and Et₃N (0.2 mmol) were then added, and the reaction was allowed to warm to room temperature and stirred until the domino ring-opening cyclization was complete. The solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography to afford the 3-aryl piperazin-2-one.

References

A Comparative Efficacy Analysis of Piperazine-Based Drug Candidates in Oncology and Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across diverse therapeutic areas. Its versatile structure allows for modification at two key nitrogen positions, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an objective comparison of the efficacy of different piperazine-based drug candidates, focusing on recent advancements in oncology and neuroscience. The data presented is supported by detailed experimental protocols to aid in the evaluation and design of future therapeutic agents.

Anticancer Piperazine Derivatives: A Tale of Two Scaffolds

In the realm of oncology, piperazine derivatives have shown significant promise as antiproliferative agents. Here, we compare two distinct classes: Vindoline-piperazine conjugates and Piperazine-chalcone hybrids, highlighting their efficacy against various cancer cell lines and their impact on key signaling pathways.

Quantitative Efficacy of Anticancer Piperazine Candidates

The following table summarizes the in vitro efficacy of representative compounds from each class. Lower GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values indicate greater potency.

Drug Candidate Class Compound Target/Assay Cell Line Efficacy (GI₅₀/IC₅₀ in µM) Reference
Vindoline-Piperazine Conjugate Compound 23NCI-60 ScreenBreast Cancer (MDA-MB-468)1.00[1][2]
NCI-60 ScreenNon-Small Cell Lung Cancer (HOP-92)1.80[2]
NCI-60 ScreenRenal Cancer (RXF 393)1.63[3]
Compound 25NCI-60 ScreenNon-Small Cell Lung Cancer (HOP-92)1.35[1][2]
NCI-60 ScreenLeukemia (MOLT-4)1.76[3]
Piperazine-Chalcone Hybrid Compound VdVEGFR-2 Kinase Inhibition-0.57[4][5]
Antiproliferative AssayColon Cancer (HCT-116)Good inhibitory activity noted[4][5]
Compound VeVEGFR-2 Kinase Inhibition-Not explicitly quantified, but potent[4][5]
Antiproliferative AssayColon Cancer (HCT-116)Good inhibitory activity noted[4][5]
Anticancer Experimental Methodologies

1. NCI-60 Sulforhodamine B (SRB) Proliferation Assay

This assay is used to determine the antiproliferative activity of compounds against a panel of 60 human cancer cell lines.[6][7][8]

  • Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[6]

  • Compound Addition: Test compounds are solubilized in DMSO and added to the plates at five different concentrations, followed by a 48-hour incubation period.[7]

  • Cell Fixation: Adherent cells are fixed by adding 50 µl of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.[6]

  • Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 10-30 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Data Acquisition: The absorbance is read on a plate reader at a wavelength of 515 nm. The GI₅₀ value, representing the drug concentration that causes 50% inhibition of cell growth, is calculated.[6]

G cluster_workflow NCI-60 SRB Assay Workflow A Plate Cells in 96-well plates B Incubate for 24h A->B C Add Piperazine Drug Candidates B->C D Incubate for 48h C->D E Fix cells with TCA D->E F Stain with Sulforhodamine B (SRB) E->F G Wash and Solubilize F->G H Read Absorbance at 515 nm G->H I Calculate GI50 Values H->I

NCI-60 SRB Assay Workflow Diagram

2. VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain.[9][10][11]

  • Assay Setup: The assay is typically performed in a 384-well plate. A serial dilution of the test compound is prepared in DMSO and further diluted in a kinase buffer.

  • Reaction Initiation: The diluted test compound, recombinant human VEGFR-2 kinase domain, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) are added to the wells. The kinase reaction is initiated by the addition of ATP.[9]

  • Incubation: The plate is incubated at room temperature for a specified time, typically 60 minutes.[9]

  • Signal Detection: The reaction is stopped, and the amount of ADP produced is measured using a detection kit such as ADP-Glo™. The luminescent signal is inversely proportional to the kinase activity.[9][10]

  • Data Analysis: The percent inhibition is calculated for each compound concentration relative to a DMSO control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.[9]

G cluster_pathway VEGFR-2 Signaling and Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor Piperazine-Chalcone Hybrid (e.g., Vd) Inhibitor->Dimerization Inhibits ATP binding

VEGFR-2 Signaling Pathway and Point of Inhibition

Antipsychotic Piperazine Derivatives: Targeting Neurological Receptors

Piperazine-based compounds are integral to the development of atypical antipsychotics, primarily through their interaction with dopamine and serotonin receptors. This section compares the efficacy of several piperazine derivatives at these key neurological targets.

Quantitative Efficacy of Antipsychotic Piperazine Candidates

The following table summarizes the in vitro binding affinities (Ki) of selected piperazine-based antipsychotic candidates for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Drug Candidate Primary Target Receptor Binding Affinity (Ki in nM) Reference
Lu AE58054 (Idalopirdine) 5-HT₆ AntagonistHuman 5-HT₆0.83[12][13][14]
Human α₁ₐ-adrenoceptor21[13]
Human α₁ₑ-adrenoceptor22[13]
Bitopertin Glycine Transporter 1 (GlyT1) InhibitorMouse GlyT1 (EC₅₀)1.2[15]
Rat GlyT1 (EC₅₀)2.0[15]
Asenapine Multi-receptor AntagonistDopamine D₂1.26[16]
Olanzapine Multi-receptor AntagonistDopamine D₂21.4[16]
Ziprasidone Multi-receptor AntagonistDopamine D₂4.6[16]
Antipsychotic Experimental Methodologies

1. Radioligand Binding Assay for Dopamine D₂ and Serotonin 5-HT₆ Receptors

This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.[17][18][19][20]

  • Membrane Preparation: Crude membrane preparations are obtained from cell lines stably expressing the human recombinant receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₆).[17][19]

  • Assay Incubation: In a 96-well plate, the cell membrane preparation is incubated with a specific radioligand (e.g., [³H]-spiperone for D₂ receptors, [³H]LSD for 5-HT₆ receptors) and varying concentrations of the unlabeled test compound.[13][19]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.[17][18]

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.[17]

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC₅₀ value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

G cluster_pathway Dopamine D2 Receptor Signaling and Antagonism Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein Activation D2R->G_protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Antagonist Piperazine-based Antipsychotic Antagonist->D2R Blocks Dopamine Binding

Dopamine D2 Receptor Signaling and Antagonism

2. Glycine Transporter 1 (GlyT1) Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of glycine into cells expressing GlyT1.[15]

  • Cell Culture: Cells expressing GlyT1 (e.g., rodent red blood cells) are used.

  • Glycine Uptake: The cells are incubated with radiolabeled glycine in the presence of varying concentrations of the test compound (e.g., Bitopertin).

  • Measurement: The amount of radiolabeled glycine taken up by the cells is measured.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) for the inhibition of glycine uptake is calculated.[15]

This comparative guide highlights the therapeutic potential and diverse applications of piperazine-based drug candidates. The provided data and methodologies offer a valuable resource for researchers in the ongoing effort to develop novel and more effective treatments for cancer and neurological disorders.

References

Safety Operating Guide

Proper Disposal of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document provides essential safety and logistical information for the proper disposal of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

This guide is intended for researchers, scientists, and drug development professionals. It is crucial to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of this chemical.

Immediate Safety and Handling Precautions

This compound is classified as a chemical that can cause skin irritation, serious eye irritation, and respiratory irritation. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₂₀N₂O₄
Molecular Weight 244.29 g/mol
CAS Number 129799-08-2
Appearance White to off-white solid or powder
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Disposal Plan A: Direct Disposal as Hazardous Waste

The most straightforward and recommended method for the disposal of this compound is to treat it as hazardous chemical waste and transfer it to a licensed waste disposal facility.

Step-by-Step Protocol for Direct Disposal
  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Segregate waste into clearly labeled containers for solids and liquids.

  • Waste Collection and Storage:

    • Use chemically compatible and leak-proof containers for waste collection. The original product container, if in good condition, is a suitable option.

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations.

    • Keep the waste container securely closed except when adding waste.

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

  • Final Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor for pickup and final disposal.

    • The primary method of disposal for such compounds is typically high-temperature incineration at a permitted hazardous waste facility.

Disposal Plan B: In-Lab Pre-treatment via N-Boc Deprotection

For laboratories equipped to handle chemical reactions, a potential pre-treatment step involves the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This process breaks down the molecule into a piperazine salt and byproducts. This may be a desirable option if your facility's waste management plan allows for the neutralization and disposal of the resulting components.

Note: This procedure should only be performed by personnel trained in synthetic chemistry techniques and with a thorough understanding of the reaction and its potential hazards.

Experimental Protocol: Acidic Hydrolysis of the N-Boc Group

This protocol details the removal of the N-Boc group using hydrochloric acid.

Materials:

  • This compound waste

  • 4M Hydrochloric Acid (HCl) in 1,4-dioxane

  • Anhydrous methanol or ethyl acetate

  • Diethyl ether (for precipitation, optional)

  • Round-bottom flask and magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a chemical fume hood, dissolve the this compound waste (1 equivalent) in a minimal amount of an anhydrous solvent such as methanol or ethyl acetate in a round-bottom flask.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting methyl piperazine-2-carboxylate dihydrochloride salt may precipitate from the solution.

  • Isolation of the Salt:

    • Option A (Precipitation): The product can be precipitated by the addition of diethyl ether and collected by filtration.

    • Option B (Concentration): Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the crude hydrochloride salt.

Disposal of Deprotected Product

The resulting product, methyl piperazine-2-carboxylate dihydrochloride, is also a chemical irritant. The acidic solution and the salt should be treated as hazardous waste.

  • Neutralization (Optional, consult with EHS):

    • Under controlled conditions and in a fume hood, the acidic solution containing the hydrochloride salt can be slowly and carefully neutralized with a suitable base, such as a sodium hydroxide solution, to a pH of approximately 7. This should be done with external cooling as the neutralization is an exothermic reaction.

  • Final Disposal:

    • The neutralized solution, or the isolated salt, should be collected in a clearly labeled hazardous waste container.

    • The label should indicate the contents (e.g., "Neutralized methyl piperazine-2-carboxylate solution" or "Methyl piperazine-2-carboxylate dihydrochloride").

    • Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.

Disposal Workflow Diagrams

The following diagrams illustrate the decision-making process and workflows for the proper disposal of this compound.

Caption: Disposal Decision Workflow

DeprotectionWorkflow start Start: N-Boc Protected Waste dissolve Dissolve in Anhydrous Solvent start->dissolve add_acid Add 4M HCl in Dioxane dissolve->add_acid react Stir at Room Temp (1-4 hours) add_acid->react monitor Monitor Reaction (TLC/LC-MS) react->monitor isolate Isolate Salt: Precipitate or Concentrate monitor->isolate collect Collect Salt/Solution as Hazardous Waste isolate->collect end End: Ready for Disposal collect->end

Caption: N-Boc Deprotection Experimental Workflow

Essential Safety and Operational Guide for Handling 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Chemical Identifier:

  • CAS Number: 129799-08-2[1]

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar piperazine derivatives.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles compliant with ANSI Z87.1 or European Standard EN166 are required to protect against splashes. A face shield should be worn over safety glasses for additional protection.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves (minimum thickness of 0.11 mm) offer adequate short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves before use.[3]
Body Protection Protective ClothingA lab coat or chemical-resistant apron is necessary to prevent skin contact. For larger quantities or increased risk of splashing, flame-retardant and antistatic protective clothing is recommended.[2]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in an area with inadequate ventilation or when dusts are generated. A particulate filter (P3) is recommended.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for safety.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower before beginning work.

  • Handling:

    • Wear all required PPE as specified in the table above.

    • Perform all manipulations of the compound within a well-ventilated chemical fume hood to minimize inhalation exposure.[4]

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • When weighing the solid, do so in an enclosure to contain any dust.

    • If preparing a solution, slowly add the solvent to the compound to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete.

    • Clean all contaminated equipment and the work area.

    • Remove and properly dispose of contaminated PPE. Contaminated clothing should be laundered separately before reuse.[6]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled container.

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

    • Keep halogenated and non-halogenated waste streams separate.

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.[5]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

A Preparation - Verify PPE - Prepare fume hood B Handling - Weighing in enclosure - Dissolving/reaction A->B E Emergency Preparedness - Know location of safety shower/eyewash A->E C Post-Handling - Decontaminate workspace - Wash hands B->C B->E D Waste Disposal - Segregate waste - Label containers C->D C->E D->E

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.